molecular formula C34H66O4 B593362 9(S)-Pahsa

9(S)-Pahsa

カタログ番号: B593362
分子量: 538.9 g/mol
InChIキー: MHQWHZLXDBVXML-YTTGMZPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9(S)-PAHSA is a stereoisomer of a novel class of endogenous mammalian lipids known as branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . Research indicates that FAHFA levels, including 9-PAHSA, are reduced in the serum and adipose tissue of insulin-resistant mice and humans, suggesting a role in metabolic health . This lipid has demonstrated multiple promising biological activities in preclinical models, making it a valuable compound for metabolic and immunology research. Studies report that 9-PAHSA possesses anti-inflammatory and anti-diabetic properties. It has been shown to improve glucose tolerance and stimulate insulin secretion . Its anti-inflammatory effects include reducing adipose tissue inflammation in obese mice and attenuating the secretion of certain chemokines in immune cells . The compound is also investigated for its protective effects against various diabetic complications. Research indicates it can ameliorate diabetes-related cognitive decline by reducing oxidative stress and hippocampal injury via the CAIII-mediated pathway . Furthermore, 9-PAHSA has been shown to improve cardiovascular complications in diabetic mouse models by ameliorating carotid vascular calcification and reducing myocardial hypertrophy . In models of non-alcoholic fatty liver disease (NAFLD), 9-PAHSA demonstrated a therapeutic effect by preventing mitochondrial dysfunction, increasing the viability of steatotic hepatocytes, and reducing intracellular lipid accumulation . Another area of interest is its potential to promote the "browning" of white adipose tissue, a process that enhances energy expenditure, via activation of the GPCR120 pathway . The biological activity can be stereospecific; for instance, the S-enantiomer is active in potentiating glucose-stimulated insulin secretion and glucose uptake, while both S- and R- isomers have shown anti-inflammatory effects . This product is sold exclusively for research and development purposes. It is for research use only (RUO) and may not be used for human studies, veterinary use, diagnostics, clinical trial work, or any other clinical activities related to humans or animals .

特性

IUPAC Name

(9S)-9-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWHZLXDBVXML-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Endogenous Role of 9(S)-PAHSA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the endogenous lipid mediator, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA). As a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, this compound has emerged as a molecule of significant interest due to its multifaceted biological activities, including potent anti-inflammatory and insulin-sensitizing effects. This document details the current understanding of this compound's mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and outlines its principal signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel lipid mediators in metabolic and inflammatory diseases.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-inflammatory and antidiabetic properties.[1][2] Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin sensitivity.[3] The 9-PAHSA isomer is the most abundant PAHSA in human and mouse subcutaneous adipose tissue and serum.[2] Notably, the stereochemistry of 9-PAHSA is critical to its biological function, with the S-enantiomer, this compound, exhibiting distinct and often more potent effects compared to its R-enantiomer, particularly in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.[2] This guide focuses specifically on the endogenous role and therapeutic potential of the this compound isomer.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily involving the activation of G-protein coupled receptors and modulation of key intracellular signaling pathways.

  • Improved Insulin Sensitivity and Glucose Homeostasis: this compound enhances glucose tolerance and insulin sensitivity. It promotes glucose-stimulated insulin secretion from pancreatic β-cells and enhances glucose uptake in peripheral tissues. One of the key cell surface receptors for PAHSAs is G-protein-coupled receptor 120 (GPR120), which upon activation, can potentiate insulin-stimulated glucose uptake.

  • Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties. It can attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB signaling pathway. This leads to a reduction in the secretion of pro-inflammatory cytokines.

  • Neuroprotection: Emerging evidence suggests a neuroprotective role for this compound. In models of diabetes-associated cognitive impairment, it has been shown to mitigate neuronal damage, reduce apoptosis, and suppress oxidative stress.

  • Cardioprotective Effects: Studies in diabetic mouse models indicate that 9-PAHSA can ameliorate cardiovascular complications by promoting autophagic flux and reducing myocardial hypertrophy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and 9-PAHSA.

Table 1: In Vivo Effects of this compound on Metabolic and Neurological Parameters in High-Fat Diet (HFD)-Induced Diabetic Mice
ParameterTreatment GroupResultp-valueReference
Fasting Blood GlucoseHFD + S-9-PAHSASignificant decrease< 0.001
Serum LDLHFD + S-9-PAHSASignificant decreaseNot specified
Insulin Sensitivity (ITT)HFD + S-9-PAHSASignificant improvementNot specified
Bax (pro-apoptotic protein)HFD + S-9-PAHSASignificant reduction< 0.0001
p-Bad (anti-apoptotic protein)HFD + S-9-PAHSASignificant increase< 0.001
Bcl-xl (anti-apoptotic protein)HFD + S-9-PAHSASignificant increase< 0.01
Bcl-2/Bax ratioHFD + S-9-PAHSASignificant increase< 0.001
Table 2: In Vitro Anti-inflammatory Effects of 9-PAHSA
Cell TypeTreatmentEffectConcentrationp-valueReference
RAW 264.7 MacrophagesLPS + 9-PAHSASuppression of IL-1β gene expression2-10 µMNot specified
RAW 264.7 MacrophagesLPS + 9-PAHSASuppression of IL-6 gene expression2-10 µMNot specified
Human CD4+ T-cellsCCL19 + 9-PAHSA27% decrease in cell migration10 µM< 0.05
Human Monocyte-derived Dendritic CellsLPS + 9-PAHSA2-fold reduction in CXCL10 secretion10 µM< 0.05
Human Monocyte-derived Dendritic CellsLPS + 9-PAHSA3.7-fold reduction in CXCL10 secretion100 µM< 0.001
Table 3: Effects of 9-PAHSA on Hepatocyte Viability in an In Vitro Model of Steatosis
Cell TypeTreatmentEffect on Cell ViabilityConcentrationReference
Primary Murine HepatocytesOleic Acid + 9-PAHSAIncreased viability10-20 µM
HepG2 CellsOleic Acid + 9-PAHSAUp to 50% increase in viability20 µM

Signaling Pathways

The biological activities of this compound are mediated by its interaction with several key signaling pathways.

GPR120-Mediated Anti-inflammatory and Insulin-Sensitizing Pathway

9-PAHSA acts as a ligand for GPR120. Activation of GPR120 can lead to the inhibition of the NF-κB pathway, thereby reducing the production of inflammatory cytokines. In adipocytes, GPR120 activation by 9-PAHSA enhances insulin-stimulated glucose uptake.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_S_PAHSA This compound GPR120 GPR120 9_S_PAHSA->GPR120 NFkB_Inhibition NF-κB Pathway Inhibition GPR120->NFkB_Inhibition Leads to Glucose_Uptake Enhanced Insulin-Stimulated Glucose Uptake GPR120->Glucose_Uptake Promotes Inflammation_Reduction Reduced Inflammatory Cytokine Production NFkB_Inhibition->Inflammation_Reduction

GPR120-mediated signaling of this compound.
PI3K/AKT/mTOR Pathway in Neuroprotection and Metabolism

This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, growth, and metabolism. In the context of diabetes-associated cognitive impairment, this compound-mediated regulation of this pathway contributes to its neuroprotective effects.

PI3K_AKT_mTOR_Signaling 9_S_PAHSA This compound PI3K PI3K 9_S_PAHSA->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Neuroprotection Neuroprotection mTOR->Neuroprotection Metabolic_Regulation Metabolic Regulation mTOR->Metabolic_Regulation

Modulation of the PI3K/AKT/mTOR pathway by this compound.
Autophagy Regulation in Cardioprotection

In diabetic cardiomyopathy, 9-PAHSA treatment has been observed to enhance cardiac autophagy, a key cellular process for removing damaged organelles and proteins. This effect is mediated through the p-AKT/mTOR/PI3KIII-BECN-1 pathway, contributing to reduced myocardial hypertrophy.

Autophagy_Regulation 9_PAHSA 9-PAHSA p_AKT_mTOR p-AKT/mTOR (Inhibition) 9_PAHSA->p_AKT_mTOR PI3KIII_BECN1 PI3KIII-BECN-1 (Activation) p_AKT_mTOR->PI3KIII_BECN1 Leads to Autophagy Enhanced Autophagic Flux PI3KIII_BECN1->Autophagy Cardioprotection Reduced Myocardial Hypertrophy Autophagy->Cardioprotection

9-PAHSA-mediated regulation of cardiac autophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

In Vivo High-Fat Diet (HFD)-Induced Diabetic Mouse Model
  • Objective: To assess the in vivo efficacy of this compound on metabolic and neurological parameters in a model of type 2 diabetes.

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 5 months to induce obesity, insulin resistance, and cognitive impairment. A control group is maintained on a normal diet.

  • This compound Administration: this compound is administered daily by oral gavage at a dose of 30 mg/kg/day for a specified period (e.g., 4 weeks).

  • Assessments:

    • Glucose Homeostasis: Fasting blood glucose is measured weekly. Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) are performed at the end of the treatment period.

    • Cognitive Function: Morris Water Maze and Y-maze tests are used to evaluate learning and memory.

    • Histopathology: Brain tissues (cortex and hippocampus) are collected for Nissl and Golgi staining to assess neuronal density and morphology.

    • Biochemical Analysis: Serum levels of insulin and LDL-C are measured. Brain tissue lysates are analyzed by Western blot for markers of apoptosis (Bax, Bcl-2) and oxidative stress.

HFD_Mouse_Model_Workflow Start C57BL/6 Mice (6-8 weeks old) HFD High-Fat Diet (5 months) Start->HFD Grouping Randomization into Groups: - Normal Diet (ND) - High-Fat Diet (HFD) - HFD + this compound HFD->Grouping Treatment Daily Oral Gavage This compound (30 mg/kg) (4 weeks) Grouping->Treatment HFD + this compound group Assessments Assessments: - Glucose Homeostasis (FBG, IPGTT, ITT) - Cognitive Function (MWM, Y-maze) - Histopathology (Nissl, Golgi) - Biochemical Analysis (Western Blot) Treatment->Assessments

Workflow for the in vivo HFD mouse model experiment.
In Vitro Anti-inflammatory Assay in Macrophages

  • Objective: To quantify the anti-inflammatory effects of 9-PAHSA on cytokine production in macrophages.

  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Protocol:

    • Seed RAW 264.7 cells at a density of 3 x 10^6 cells in a 10 cm petri dish.

    • Pre-treat cells with varying concentrations of 9-PAHSA (e.g., 2 µM and 10 µM) for a specified duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.

    • Incubate for a further period (e.g., 24 hours).

    • Harvest the cells for RNA isolation.

  • Readout:

    • Quantitative Reverse Transcription-PCR (RT-qPCR): Analyze the mRNA expression levels of pro-inflammatory cytokines such as IL-1β and IL-6. Gene expression is normalized to a housekeeping gene (e.g., β-actin).

Synthesis and Chiral Separation of this compound
  • Synthesis: The synthesis of this compound can be achieved through various multi-step organic synthesis routes. One reported method involves a Grignard reaction with 9-bromo-1-nonene, followed by reactions with decanal, palmitic anhydride, and ozonolysis, with subsequent purification and resolution to obtain the pure S-enantiomer. Another approach utilizes enantiopure epichlorohydrin as a starting material.

  • Chiral Separation and Quantification:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Enantiomers of 9-PAHSA can be separated and quantified using a chiral liquid chromatography column.

    • Column: A Lux 3 µm Cellulose-3 column is a suitable choice.

    • Mobile Phase: An isocratic mobile phase of methanol/water/formic acid (e.g., 96:4:0.1) can be used.

    • Detection: Mass spectrometry is used for detection, typically in negative ionization mode. Under these conditions, R-9-PAHSA and S-9-PAHSA will have distinct retention times, allowing for their separation and individual quantification.

Therapeutic Potential and Future Directions

The diverse biological activities of this compound position it as a promising therapeutic candidate for a range of metabolic and inflammatory disorders. Its ability to improve insulin sensitivity, reduce inflammation, and offer neuro- and cardioprotection suggests its potential application in the treatment of type 2 diabetes, non-alcoholic steatohepatitis (NASH), neurodegenerative diseases, and cardiovascular complications associated with metabolic syndrome.

However, it is important to note that some studies have reported a lack of glucoregulatory effects of PAHSAs under certain experimental conditions, highlighting the need for further research to fully elucidate the factors influencing their in vivo efficacy.

Future research should focus on:

  • Identifying the specific enzymes responsible for the endogenous synthesis and degradation of this compound.

  • Conducting more extensive preclinical studies in various disease models to confirm its therapeutic efficacy and safety.

  • Optimizing drug delivery strategies to enhance its bioavailability and tissue-specific targeting.

  • Elucidating the full spectrum of its molecular targets and signaling pathways.

Conclusion

This compound is an endogenous lipid with significant therapeutic potential. Its ability to favorably modulate key pathways involved in metabolism, inflammation, and cell survival makes it a compelling molecule for further investigation and drug development. This technical guide provides a foundational resource for scientists and researchers dedicated to exploring the biology of this compound and translating these findings into novel therapeutic strategies.

References

9(S)-PAHSA Signaling in Metabolic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathways and metabolic effects of 9(S)-hydroxypalmitoyl-stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of lipids. This compound has emerged as a bioactive lipid with significant potential in the context of metabolic diseases due to its anti-inflammatory and insulin-sensitizing properties.[1][2] This document details the molecular mechanisms of this compound action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its investigation, and presents visual diagrams of its signaling cascades and experimental workflows.

Introduction to this compound

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse biological activities.[1] Among these, this compound has garnered significant attention for its beneficial effects on glucose homeostasis and inflammation.[3][4] Levels of PAHSAs, including the 9(S) isomer, have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a role in the pathophysiology of metabolic syndrome. Exogenous administration of this compound has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation in various preclinical models of metabolic disease.

Core Signaling Pathways of this compound

This compound exerts its biological effects through the activation and modulation of several key signaling pathways. The primary receptor for this compound is the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).

GPR120-Mediated Anti-inflammatory Signaling

Activation of GPR120 by this compound is a central mechanism for its potent anti-inflammatory effects. This signaling cascade involves the recruitment of β-arrestin-2 and subsequent inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.

GPR120_Anti_inflammatory_Signaling 9S_Pahsa This compound GPR120 GPR120 9S_Pahsa->GPR120 b_arrestin β-arrestin-2 GPR120->b_arrestin recruits TAK1 TAK1 b_arrestin->TAK1 inhibits IKK IKK TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocates to pro_inflammatory Pro-inflammatory Gene Expression nucleus->pro_inflammatory induces

GPR120-mediated anti-inflammatory signaling pathway of this compound.
PI3K/AKT Signaling and Insulin Sensitivity

This compound has been shown to improve insulin sensitivity, in part through the activation of the PI3K/AKT signaling pathway. This pathway is crucial for insulin-mediated glucose uptake and metabolism.

PI3K_AKT_Signaling 9S_Pahsa This compound GPR120 GPR120 9S_Pahsa->GPR120 Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K GPR120->PI3K activates IRS IRS IR->IRS phosphorylates IRS->PI3K activates AKT AKT PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables

PI3K/AKT signaling in response to this compound and insulin.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.

Table 1: Effects of this compound on Glucose Homeostasis in Mice

ParameterModelTreatmentDoseDurationResultReference
Glucose Tolerance db/db miceOral gavage50 mg/kgAcuteSlight improvement in glucose tolerance
Fasting Blood Glucose db/db miceOral gavage50 mg/kg2 weeksSignificant reduction compared to vehicle
Insulin Sensitivity High-fat diet-induced obese miceDaily oral gavage30 mg/kg4 weeksImproved insulin sensitivity
GLP-1 Secretion MiceAdministrationNot specifiedNot specifiedStimulated GLP-1 secretion

Table 2: Anti-inflammatory Effects of this compound

ParameterModelTreatmentConcentrationResultReference
LPS-induced NF-κB activation 3T3-L1 adipocytesPre-treatmentNot specifiedAbolished LPS-induced activation
LPS-induced cytokine secretion 3T3-L1 adipocytesPre-treatmentNot specifiedAbolished LPS-induced secretion
Adipose tissue inflammation High-fat diet-fed miceAdministrationNot specifiedDecreased adipose tissue inflammation

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Administration of this compound in Mice

Animal_Dosing_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh_mouse Weigh Mouse calc_dose Calculate Dose (e.g., 50 mg/kg) weigh_mouse->calc_dose dissolve Dissolve this compound in Vehicle calc_dose->dissolve prep_vehicle Prepare Vehicle (50% PEG400, 0.5% Tween-80, 49.5% H2O) prep_vehicle->dissolve gavage Oral Gavage dissolve->gavage monitor Monitor Animal gavage->monitor collect Collect Samples (Blood, Tissues) monitor->collect

Workflow for in vivo administration of this compound in mice.

Protocol:

  • Animal Model: Male C57BL/6J or db/db mice are commonly used.

  • Vehicle Preparation: A common vehicle is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.

  • This compound Solution Preparation: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose).

  • Administration: Administer the this compound solution to the mice via oral gavage once daily.

  • Duration: Treatment duration can range from a single acute dose to several weeks of chronic administration.

Oral Glucose Tolerance Test (OGTT)

Protocol:

  • Fasting: Fast mice for 6-8 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail vein blood sample using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC).

Insulin Tolerance Test (ITT)

Protocol:

  • Fasting: Fast mice for 4-6 hours.

  • Baseline Glucose: Measure baseline blood glucose.

  • Insulin Administration: Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

  • Data Analysis: Plot blood glucose levels as a percentage of the initial baseline concentration.

Quantification of this compound by LC-MS/MS

Protocol:

  • Lipid Extraction: Extract lipids from serum or tissue homogenates using a suitable method, such as a modified Bligh-Dyer extraction.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled 9-PAHSA) prior to extraction for accurate quantification.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography (LC).

  • Mass Spectrometry Detection: Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion: m/z corresponding to deprotonated 9-PAHSA.

    • Fragment Ions: Specific fragment ions characteristic of 9-PAHSA.

Conclusion

This compound is a promising endogenous lipid with significant therapeutic potential for metabolic diseases. Its ability to improve insulin sensitivity and reduce inflammation through well-defined signaling pathways, primarily involving GPR120, makes it an attractive target for drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further investigate the biological roles of this compound and explore its therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical benefits.

References

The Biological Activity of 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound of interest, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, is commonly referred to as 9(S)-HODE. It is an oxidized metabolite of the essential fatty acid, linoleic acid. The user's query referenced "9(S)-palmitic acid hydroxy stearic acid," which is likely a misnomer for 9(S)-HODE, the subject of this technical guide.

Introduction

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid [9(S)-HODE] is a bioactive lipid mediator that plays a significant role in a variety of physiological and pathological processes. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9(S)-HODE is generated through enzymatic and non-enzymatic pathways and exerts its effects by interacting with specific cellular receptors. This technical guide provides a comprehensive overview of the biological activities of 9(S)-HODE, its signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Biosynthesis of 9(S)-HODE

9(S)-HODE is synthesized from linoleic acid through several enzymatic pathways. The primary enzymes involved are cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes. These enzymes initially convert linoleic acid into 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE), which is then rapidly reduced to 9(S)-HODE.[1]

Biological Activities and Clinical Significance

9(S)-HODE has been implicated in a range of biological processes, from pain perception and inflammation to cancer and atherosclerosis. Its diverse roles are a consequence of its ability to activate multiple signaling pathways.

Pain Perception

9(S)-HODE is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the sensation of pain and heat.[1][2] This interaction is believed to contribute to both acute and chronic pain states.[1] Studies have shown that 9-HODE levels are elevated in neuronal tissues during chemotherapy-induced neuropathic pain.[2]

Inflammation and Immune Response

In the context of inflammation, 9(S)-HODE can have pro-inflammatory effects. In human keratinocytes, it has been shown to enhance the release of pro-inflammatory cytokines like IL-6 and IL-8. It also induces the chemotaxis of primary human monocytes. Furthermore, 9-HODE is a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A, which is expressed in immune cells like macrophages and T-cells and is involved in inflammatory responses.

Atherosclerosis

The role of 9-HODE in atherosclerosis is complex. In advanced atherosclerotic lesions, 9-HODE is abundant and its pro-inflammatory actions through GPR132 can contribute to plaque progression and instability.

Cancer

The influence of 9(S)-HODE on cancer is multifaceted and appears to be cell-type dependent. It has been shown to reduce the viability of HL-60 human leukemia cells and induce apoptosis. In contrast, studies on colorectal cancer cells have suggested differential effects of 9-HODE enantiomers on cell growth and apoptosis.

Signaling Pathways of 9(S)-HODE

9(S)-HODE exerts its biological effects primarily through three key receptors: GPR132, TRPV1, and Peroxisome Proliferator-Activated Receptors (PPARs).

GPR132 Signaling Pathway

9(S)-HODE is a potent agonist of GPR132 (G2A). Activation of this G protein-coupled receptor, which is highly expressed in macrophages within atherosclerotic plaques, can lead to a G2/M cell cycle block and pro-inflammatory responses. In the context of pain, activation of GPR132 by 9-HODE can lead to the sensitization of TRPV1 channels through a protein kinase C (PKC)-dependent mechanism.

GPR132_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9S_HODE 9(S)-HODE GPR132 GPR132 (G2A) 9S_HODE->GPR132 binds G_Protein G Protein GPR132->G_Protein activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest GPR132->Cell_Cycle_Arrest PKC Protein Kinase C (PKC) G_Protein->PKC activates Inflammatory_Response Pro-inflammatory Response G_Protein->Inflammatory_Response TRPV1_sensitization TRPV1 Sensitization PKC->TRPV1_sensitization

Caption: 9(S)-HODE signaling through the GPR132 (G2A) receptor.

TRPV1 Activation

9(S)-HODE directly activates the TRPV1 ion channel, leading to an influx of calcium ions. This activation is a key mechanism behind its role in pain perception, particularly in response to heat and inflammation.

TRPV1_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9S_HODE_ext 9(S)-HODE TRPV1 TRPV1 Channel 9S_HODE_ext->TRPV1 activates Ca_ion Ca²⁺ TRPV1->Ca_ion influx Pain_Signal Pain Sensation Ca_ion->Pain_Signal leads to PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9S_HODE 9(S)-HODE PPARg PPARγ 9S_HODE->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Purification Solid Phase Extraction (SPE) (Optional) Extraction->Purification Analysis LC-MS/MS Quantification Purification->Analysis Data Data Analysis Analysis->Data

References

An In-depth Technical Guide to the Anti-inflammatory Mechanism of 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. This compound has emerged as a significant signaling molecule with therapeutic potential in inflammatory and metabolic diseases. This document details its primary mechanisms of action, including G-protein coupled receptor 120 (GPR120) activation and subsequent downstream signaling cascades that inhibit the NF-κB pathway, as well as a secondary mechanism involving the antagonism of specific chemokine receptors. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research. Signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the core biological processes.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through two distinct pathways: activation of the G-protein coupled receptor 120 (GPR120) and antagonism of specific chemokine receptors. While some studies have suggested potential interactions with PPARγ, the direct activation by this compound is less established. Both this compound and its stereoisomer, 9(R)-PAHSA, have demonstrated anti-inflammatory activities, with some preliminary data suggesting they are equipotent in certain biological assays, though differences in their metabolic stability have been noted.[1]

GPR120-Mediated Inhibition of the NF-κB Pathway

A primary mechanism of action for this compound is its role as a ligand for GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is recognized as a receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[2] The binding of this compound to GPR120 on immune cells, such as macrophages, initiates a signaling cascade that ultimately suppresses the pro-inflammatory NF-κB pathway.[3]

Upon activation by this compound, GPR120 recruits β-arrestin 2. The resulting GPR120/β-arrestin 2 complex internalizes and interacts with TAK1-binding protein 1 (TAB1), preventing its association with TGF-β-activated kinase 1 (TAK1). This sequestration inhibits the downstream phosphorylation and activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. By preventing IκBα degradation, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3] Studies using GPR120 knockdown models have shown that the anti-inflammatory effects of 9-PAHSA are significantly diminished, confirming the critical role of this receptor.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 Binds b_arrestin2 β-arrestin 2 GPR120->b_arrestin2 Recruits GPR120_complex GPR120-β-arrestin 2 Complex (Internalized) b_arrestin2->GPR120_complex TAK1_TAB1 TAK1-TAB1 Complex GPR120_complex->TAK1_TAB1 Inhibits formation by binding TAB1 GPR120_complex->TAK1_TAB1 IKK IKK Complex TAK1_TAB1->IKK Activates TAK1_TAB1->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IKK->IkBa_NFkB NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_p->IkBa_NFkB Degradation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Pro_inflammatory_genes Activates NFkB_nuc->Pro_inflammatory_genes

Caption: GPR120-mediated anti-inflammatory signaling pathway of this compound.

Chemokine Receptor Antagonism

A secondary, GPR120-independent mechanism involves the direct antagonism of specific chemokine G-protein coupled receptors. A broad receptor screening study revealed that 9-PAHSA can act as an antagonist for a subset of chemokine receptors, notably CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the low micromolar range. By blocking these receptors, 9-PAHSA can inhibit the migration and activation of immune cells, such as T-cells and dendritic cells, which are key drivers of chronic inflammation. This antagonistic activity on chemokine receptors may contribute to its observed weak anti-inflammatory effects at higher concentrations and in specific contexts, such as reducing LPS-induced secretion of the chemokine CXCL10.

Chemokine_Antagonism cluster_membrane Immune Cell Membrane 9S_PAHSA This compound Chemokine_Receptor Chemokine Receptors (CCR6, CCR7, CXCR4, CXCR5) 9S_PAHSA->Chemokine_Receptor Antagonizes Cell_Response Downstream Signaling (e.g., Ca2+ flux, MAPK activation) Immune Cell Migration & Activation Chemokine_Receptor->Cell_Response Initiates Chemokine Chemokines (e.g., CCL19, CXCL12) Chemokine->Chemokine_Receptor Binds & Activates

Caption: this compound mechanism as a chemokine receptor antagonist.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers and processes from key in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of 9-PAHSA
Cell Type/ModelStimulant9-PAHSA Concentration(s)Measured EffectKey FindingsReference(s)
Human Cellular Model (MIMIC® PTE)LPS (10 ng/mL)10 µM, 100 µMChemokine Secretion (CXCL10)2-fold and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively.
Murine Macrophages (RAW 264.7)LPS25 µM, 50 µMIL-6 SecretionDose-dependent reduction in IL-6 levels.
3T3-L1 AdipocytesLPSNot specifiedNF-κB Activation & Cytokine SecretionAbolished LPS-induced NF-κB activation and subsequent cytokine secretion.
Chemokine Receptor Binding AssaysN/AIC50 determinationAntagonist Activity at Chemokine ReceptorsIC50 values: CCR6 (1.7 µM), CCR7 (3.2 µM), CXCR4 (3.9 µM), CXCR5 (19 µM).
GPR120 Activation AssayN/AIC50 determinationAgonist Activity at GPR120Weak agonism observed with an IC50 of 19 µM.
Table 2: In Vivo Anti-inflammatory Effects of 9-PAHSA
Animal ModelTreatment ProtocolDurationKey Anti-inflammatory FindingsReference(s)
High-Fat Diet (HFD)-fed Mice30 mg/kg/day, oral gavage1 monthReduced adipose tissue inflammation.
Dextran Sulfate Sodium (DSS) Colitis5 mg/kg (racemic 9-PAHSA), oral gavage10 daysPrevented weight loss, improved colitis scores, and reduced pro-inflammatory cytokine/chemokine expression.
db/db Mice (Type 2 Diabetes Model)50 mg/kg/day, oral gavage4 weeksAmeliorated carotid vascular calcification and myocardial hypertrophy.
Chow-fed Mice15 mg/kg/day (racemic 5- & 9-PAHSA), oral gavage21 daysModulated gut microbiota and reduced systemic inflammation in female mice.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in Murine Macrophages

This protocol describes a typical experiment to assess the ability of this compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.

Objective: To quantify the dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by this compound in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (enantiomerically pure)

  • Lipopolysaccharide (LPS) from E. coli

  • DMSO (vehicle for this compound)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • ELISA kits for murine TNF-α and IL-6

  • Reagents for RT-qPCR (optional, for gene expression analysis)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells into 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.1%). Replace the culture medium with the this compound-containing medium or vehicle control medium and pre-incubate the cells for 1-2 hours.

  • Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for a specified period, typically 6 hours for TNF-α and 24 hours for IL-6 analysis.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound at each concentration relative to the LPS-only treated group.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells in 24-well plates Adhere Allow cells to adhere overnight Seed_Cells->Adhere Pre_treat Pre-treat with this compound or vehicle (1-2h) Adhere->Pre_treat Stimulate Stimulate with LPS (100 ng/mL) Pre_treat->Stimulate Incubate Incubate (6h for TNF-α, 24h for IL-6) Stimulate->Incubate Collect_Supernatant Collect culture supernatants Incubate->Collect_Supernatant ELISA Quantify cytokines (TNF-α, IL-6) via ELISA Collect_Supernatant->ELISA Analyze_Data Calculate % inhibition ELISA->Analyze_Data

Caption: Experimental workflow for in vitro testing of this compound.

In Vivo DSS-Induced Colitis Model

This protocol provides a general framework for inducing chronic colitis in mice using Dextran Sulfate Sodium (DSS) and for evaluating the therapeutic efficacy of this compound.

Objective: To assess the ability of orally administered this compound to ameliorate the clinical and histological signs of colitis in a DSS-induced mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, MW 36,000-50,000)

  • This compound

  • Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% sterile water)

  • Oral gavage needles

  • Materials for clinical scoring (scale, hemoccult test strips)

  • Materials for histology (formalin, paraffin, H&E stain)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Colitis: Administer 2.0-3.0% (w/v) DSS in the drinking water for 5-7 days. This can be followed by a period of normal drinking water to induce a chronic, relapsing model (e.g., 3 cycles of 5 days of DSS followed by 7-10 days of normal water).

  • Treatment Groups: Randomly assign mice to experimental groups:

    • Control (no DSS, vehicle treatment)

    • DSS + Vehicle

    • DSS + this compound (e.g., 5-30 mg/kg/day)

  • This compound Administration: Prepare the this compound suspension in the vehicle. Administer this compound or vehicle daily via oral gavage, starting either concurrently with DSS administration or as a therapeutic intervention after colitis is established.

  • Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia). Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Termination and Tissue Collection: At the end of the study (e.g., day 21-35), euthanize the mice. Excise the entire colon and measure its length and weight.

  • Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for severity of inflammation, ulceration, and crypt damage.

  • Cytokine Analysis: Homogenize a portion of the colon tissue to measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or qPCR.

Quantification of this compound in Biological Samples

The analysis of this compound in tissues and plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.

Procedure Outline:

  • Lipid Extraction: Homogenize tissue or mix plasma with a solvent mixture (e.g., chloroform/methanol/PBS). An internal standard, such as ¹³C-labeled 9-PAHSA, is added to account for extraction efficiency.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to enrich the FAHFA fraction and remove interfering lipids.

  • LC-MS/MS Analysis: The enriched sample is injected into a liquid chromatograph, often equipped with a chiral column to separate the S and R stereoisomers. The separated lipids are then ionized (typically by negative electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity for 9-PAHSA.

Conclusion

This compound is an endogenous lipid mediator with potent anti-inflammatory properties, making it a molecule of significant interest for therapeutic development. Its primary mechanism of action involves the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway. Additionally, its ability to antagonize specific chemokine receptors provides a secondary, complementary anti-inflammatory mechanism. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers to further investigate the biology of this compound and explore its potential in treating a range of inflammatory diseases. Future research should focus on further delineating the structure-activity relationships, exploring GPR120-independent effects, and translating these preclinical findings into clinical applications.

References

The Role of 9(S)-PAHSA in Regulating Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-hydroxy stearic acids esterified with palmitic acid, particularly the 9(S) enantiomer of palmitic acid hydroxy stearic acid (9(S)-PAHSA), have emerged as a class of endogenous lipids with potential regulatory roles in glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound's function, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and illustrating the proposed signaling pathways. While initial findings have highlighted its promise in improving insulin sensitivity and glucose tolerance, the field is marked by some conflicting reports, underscoring the need for further rigorous investigation. This document aims to serve as a valuable resource for researchers actively engaged in elucidating the therapeutic potential of this compound for metabolic diseases.

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of bioactive lipids that have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties.[1][2] Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their circulating levels correlate with insulin sensitivity.[3] The 9-PAHSA isomer is often the most abundant in mammalian tissues.[1][2] This guide focuses specifically on the this compound enantiomer, which has shown greater biological activity in some studies compared to its R-enantiomer, particularly in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.

Quantitative Data on the Effects of this compound on Glucose Homeostasis

The effects of this compound on glucose metabolism have been investigated in various preclinical models, with some studies demonstrating significant improvements while others report a lack of efficacy. The following tables summarize the key quantitative findings from these studies to provide a comparative overview.

Table 1: In Vivo Effects of 9-PAHSA on Glucose Homeostasis in Rodent Models

Study ReferenceAnimal ModelTreatment DetailsKey Findings
Yore et al., 2014Aged, glucose-intolerant chow-fed and high-fat diet (HFD)-fed miceSingle oral dose of 9-PAHSAImproved glucose tolerance; Stimulated GLP-1 and insulin secretion.
Syed et al., 2018Chow-fed and HFD-fed miceChronic subcutaneous PAHSA treatmentImproved insulin sensitivity and glucose tolerance.
Wang et al., 2021db/db mice50 mg/kg 9-PAHSA daily for 4 weeksLowered ambient glycemia and improved glucose tolerance after 2 weeks of administration.
Huang et al., 2025High-fat diet-induced diabetic cognitive impairment mouse model30 mg/kg/day S-9-PAHSAImproved glucose homeostasis, including fasting blood glucose, glucose tolerance, and insulin sensitivity.
Pflimlin et al., 2018Diet-induced obese (DIO) miceAcute and subchronic treatment with 9-PAHSANo significant improvement in the deranged metabolic status.
Kuda et al., 2016MiceNot specifiedBeneficial metabolic effects.
Lee et al., 2016Murine colitis model5- and 9-PAHSA treatmentRegulated innate and adaptive immune responses.

Table 2: In Vitro Effects of 9-PAHSA on Glucose Metabolism

Study ReferenceCell ModelTreatment DetailsKey Findings
Yore et al., 2014Adipocytes9-PAHSA treatmentEnhanced insulin-stimulated glucose uptake via GPR120.
Pflimlin et al., 20183T3-L1 adipocytes, human subcutaneous adipocytesPre-incubation with 9-PAHSADid not increase basal or insulin-stimulated glucose uptake.
Aryal et al., 2021Not specifiedS-9-PAHSA treatmentEnhanced glucose-stimulated insulin secretion (GSIS) and glucose uptake.
Schultz Moreira et al., 2020Steatotic hepatocytes (HepG2 and primary murine)10 µM, 20 µM, and 40 µM 9-PAHSAIncreased viability and reduced steatosis.

Signaling Pathways in this compound-Mediated Glucose Regulation

The biological effects of this compound are believed to be mediated through several signaling pathways, primarily involving G-protein coupled receptors and modulation of inflammatory responses.

GPR120 Activation and Downstream Signaling

9-PAHSA has been identified as an agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 in adipocytes has been shown to enhance insulin-stimulated glucose uptake. However, some studies have reported that 9-PAHSA is a very weak agonist of GPR120.

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 G_alpha_q_11 Gαq/11 GPR120->G_alpha_q_11 PLC Phospholipase C G_alpha_q_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound activates GPR120, leading to downstream signaling that enhances glucose uptake.

PI3K/AKT Signaling Pathway

Studies have suggested that S-9-PAHSA may regulate glycolipid metabolism by upregulating the PI3K/AKT pathway. This pathway is central to insulin signaling and promotes glucose uptake and utilization.

PI3K_AKT_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Insulin Insulin Insulin->Insulin_Receptor Pahsa This compound Pahsa->PI3K Upregulates AKT AKT PI3K->AKT GLUT4 GLUT4 Vesicle AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Translocation

Caption: this compound may enhance insulin signaling through the PI3K/AKT pathway.

Anti-inflammatory Effects

Chronic low-grade inflammation is a key feature of insulin resistance. 9-PAHSA has been shown to exert anti-inflammatory effects, which may contribute to its beneficial metabolic properties. One proposed mechanism is the inhibition of the NF-κB pathway.

Anti_Inflammatory_Pathway Pahsa This compound GPR120 GPR120 Pahsa->GPR120 NFkB_activation NF-κB Activation GPR120->NFkB_activation Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_activation->Inflammatory_Cytokines Insulin_Resistance Insulin Resistance Inflammatory_Cytokines->Insulin_Resistance

Caption: this compound's anti-inflammatory action via GPR120-mediated NF-κB inhibition.

Experimental Protocols

Accurate and reproducible quantification of this compound and assessment of its biological activity are crucial for advancing research in this area.

Quantification of this compound in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

Lipid Extraction from Adipose Tissue:

  • Homogenize 100-150 mg of adipose tissue on ice in a mixture of 1.5 mL phosphate-buffered saline (PBS), 1.5 mL methanol, and 3 mL chloroform containing an internal standard (e.g., ¹³C₄-9-PAHSA).

  • Centrifuge the homogenate to separate the aqueous and organic phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried lipid extract in a non-polar solvent.

  • Load the sample onto a silica SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove neutral lipids.

  • Elute the FAHFAs with an appropriate solvent mixture.

  • Dry the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 column for reverse-phase separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode.

  • Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Experimental_Workflow Sample Biological Sample (Adipose Tissue, Serum, etc.) Extraction Lipid Extraction (Liquid-Liquid) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for the extraction and quantification of this compound.

In Vivo Assessment of Glucose Homeostasis

Oral Glucose Tolerance Test (OGTT):

  • Fast mice overnight.

  • Administer 9-PAHSA or vehicle orally.

  • After a specified time (e.g., 30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

Insulin Tolerance Test (ITT):

  • Fast mice for a shorter duration (e.g., 4-6 hours).

  • Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight).

  • Measure blood glucose levels at baseline (0 min) and at subsequent time points (e.g., 15, 30, 45, and 60 min).

In Vitro Glucose Uptake Assay

¹⁴C-Glucose Uptake in Adipocytes:

  • Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

  • Pre-incubate the adipocytes with 9-PAHSA or vehicle for a specified duration (e.g., 48 hours).

  • Stimulate the cells with various concentrations of insulin in the continued presence of 9-PAHSA or vehicle.

  • Add ¹⁴C-labeled glucose and incubate for a short period.

  • Wash the cells to remove extracellular glucose.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the rate of glucose uptake.

Conclusion and Future Directions

This compound is a promising endogenous lipid with the potential to modulate glucose homeostasis. The existing data, although at times conflicting, suggest that it may improve insulin sensitivity and glucose tolerance through mechanisms involving GPR120 activation, enhancement of PI3K/AKT signaling, and anti-inflammatory effects. However, the lack of consistent findings across different studies highlights the need for standardized protocols and further investigation into the optimal dosing, delivery methods, and specific metabolic contexts in which this compound exerts its beneficial effects. Future research should focus on clarifying its precise molecular targets, delineating the contributions of its various signaling pathways, and ultimately, evaluating its therapeutic potential in well-controlled clinical trials for the management of type 2 diabetes and other metabolic disorders.

References

9(S)-PAHSA: A Novel Endogenous Lipid with Insulin-Sensitizing Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects.[1][2] Among these, 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) has emerged as a particularly promising molecule for its role in improving insulin sensitivity and glucose metabolism.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its effects on insulin sensitivity, the underlying molecular mechanisms, and detailed experimental methodologies for its study.

Core Concepts

Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, PAHSAs are a family of fatty acid esters of hydroxy fatty acids (FAHFAs).[5] Levels of PAHSAs, including 9-PAHSA, have been found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity. Exogenous administration of 9-PAHSA in mouse models of obesity and type 2 diabetes has been shown to lower blood glucose, improve glucose tolerance, and enhance insulin sensitivity. The S-enantiomer, this compound, has demonstrated greater biological activity in promoting glucose-stimulated insulin secretion and glucose uptake compared to its R-enantiomer.

Quantitative Data on the Effects of this compound on Insulin Sensitivity

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of 9-PAHSA on markers of insulin sensitivity and glucose metabolism.

Table 1: In Vivo Effects of 9-PAHSA in Mouse Models of Diabetes and Obesity

ParameterMouse ModelTreatment DetailsKey FindingsReference
Fasting Blood GlucoseHigh-Fat Diet (HFD) induced diabetic mice30 mg/kg/day S-9-PAHSA for 4 weeksSignificant reduction in fasting blood glucose levels.
db/db mice50 mg/kg 9-PAHSA for 2 weeksRemarkable glucose-lowering effect.
Glucose ToleranceHFD-induced diabetic mice30 mg/kg/day S-9-PAHSA for 4 weeksImproved glucose tolerance.
db/db miceAcute administration of 9-PAHSASlightly improved glucose tolerance with a reduced area under the glucose excursion curve.
Insulin SensitivityHFD-induced diabetic mice30 mg/kg/day S-9-PAHSA for 4 weeksImproved insulin sensitivity.
HFD-fed miceChronic 9-PAHSA treatmentEnhanced insulin action to suppress endogenous glucose production.
Insulin and GLP-1 SecretionAged, glucose-intolerant chow-fed miceSingle oral dose of 9-PAHSAStimulated glucagon-like peptide-1 (GLP-1) and insulin secretion.
Adipose Tissue InflammationHFD-induced obese, insulin-resistant mice9-PAHSA administrationDecreased adipose tissue inflammation.

Table 2: In Vitro Effects of 9-PAHSA on Cellular Models

ParameterCell LineTreatment DetailsKey FindingsReference
Glucose Uptake3T3-L1 adipocytes20µM 9-PAHSA for 6 daysIncreased insulin-stimulated glucose uptake.
3T3-L1 adipocytes9-PAHSA treatmentEnhanced insulin-stimulated glucose transport by promoting GLUT4 translocation to the plasma membrane.
GLP-1 SecretionSTC-1 enteroendocrine cellsDose-dependent treatment with 9-PAHSAStimulated GLP-1 secretion.
Anti-inflammatory EffectsRAW 264.7 macrophages10 µmol/L 9-PAHSAAttenuated LPS-induced inflammation.
Bone-marrow-derived dendritic cells (BMDCs)40 µM 9-PAHSABlocked LPS-induced maturation and activation.

Signaling Pathways and Molecular Mechanisms

This compound exerts its effects on insulin sensitivity through multiple signaling pathways, with the G-protein coupled receptor 120 (GPR120) playing a central role.

GPR120-Mediated Signaling

9-PAHSA acts as a ligand for GPR120, a receptor expressed in adipocytes, macrophages, and enteroendocrine cells. Activation of GPR120 by 9-PAHSA in adipocytes enhances insulin-stimulated glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 PLC PLC GPR120->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release GLUT4_translocation GLUT4 Translocation Ca_release->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: GPR120-mediated signaling cascade initiated by this compound.

Anti-inflammatory Action

Chronic low-grade inflammation is a key contributor to insulin resistance. 9-PAHSA exhibits potent anti-inflammatory properties by inhibiting inflammatory pathways. In macrophages, 9-PAHSA can attenuate the activation of the NF-κB pathway induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. This leads to a reduction in the production of pro-inflammatory cytokines.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammatory_cytokines Inflammatory Cytokines NFkB_activation->Inflammatory_cytokines This compound This compound GPR120 GPR120 This compound->GPR120 GPR120->NFkB_activation Inhibits

Caption: Anti-inflammatory action of this compound via GPR120.

Regulation of Glycolipid Metabolism

Recent studies suggest that this compound can also regulate glycolipid metabolism by enhancing autophagy and upregulating the PI3K/AKT signaling pathway. Upregulation of the PI3K/AKT pathway is a critical step in the insulin signaling cascade that leads to glucose uptake and utilization.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT_phos p-AKT PI3K->AKT_phos Glucose_Metabolism Improved Glucose Metabolism AKT_phos->Glucose_Metabolism

Caption: this compound's influence on the PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline key experimental protocols.

In Vivo Animal Studies

Mouse Model of High-Fat Diet-Induced Diabetes:

  • Animals: Male C57BL/6 mice, 10-12 weeks old.

  • Diet: High-fat diet (60% fat, 20% carbohydrate, 20% protein) for 5 months to induce diabetes-associated cognitive impairment.

  • Treatment: After 4 months on the HFD, mice receive a daily oral gavage of this compound solution (30 mg/kg/day) for 4 weeks.

  • Assessments:

    • Fasting Blood Glucose: Measured weekly from tail vein blood.

    • Glucose Tolerance Test (GTT): Mice are fasted overnight and then administered an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours and then administered an intraperitoneal injection of insulin (0.75 U/kg). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

db/db Mouse Model:

  • Animals: Male db/db mice.

  • Treatment: Gavaged with 50 mg/kg 9-PAHSA for 4 weeks.

  • Assessments: Blood glucose levels and oral glucose tolerance tests are performed.

In Vitro Cellular Assays

Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes:

  • Cell Culture: Differentiated 3T3-L1 adipocytes (7-14 days post-differentiation) are treated with 20µM 9-PAHSA or vehicle (DMSO) for 6 days.

  • Assay:

    • Cells are incubated in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.

    • Incubate in KRH buffer containing test compounds ± insulin for 25 minutes.

    • Add 1 µCi of [3H]deoxy-glucose/100 µM of 2-deoxyglucose solution.

    • After 5 minutes, remove the KRH buffer and wash the cells.

    • Lyse the cells and measure radioactivity using a scintillation counter.

GLP-1 Secretion Assay in STC-1 Cells:

  • Cell Culture: STC-1 enteroendocrine cells are cultured under standard conditions.

  • Assay: Cells are treated with varying concentrations of 9-PAHSA, and the supernatant is collected to measure GLP-1 levels using an ELISA kit.

Quantification of 9-PAHSA in Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomer Separation:

  • Sample Preparation: Lipid extraction from tissues or plasma.

  • Chromatography: A Lux 3 µm Cellulose-3 chiral column is used to separate R- and S-9-PAHSA.

  • Mobile Phase: Isocratic flow of methanol/water/formic acid (96:4:0.1).

  • Detection: Mass spectrometry in negative ionization mode. R-9-PAHSA and S-9-PAHSA exhibit distinct retention times, allowing for their individual quantification.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Analytical Chemistry Animal_Model Diabetic Mouse Model (HFD or db/db) Treatment This compound Administration Animal_Model->Treatment Assessments_invivo Glucose & Insulin Tolerance Tests Fasting Blood Glucose Tissue Analysis Treatment->Assessments_invivo Cell_Culture Cell Lines (Adipocytes, Macrophages) Treatment_invitro This compound Treatment Cell_Culture->Treatment_invitro Assessments_invitro Glucose Uptake Assay Cytokine Measurement Western Blot Treatment_invitro->Assessments_invitro Sample_Prep Lipid Extraction LC_MS Chiral LC-MS Sample_Prep->LC_MS Quantification Quantification of This compound LC_MS->Quantification

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a novel endogenous lipid that holds significant promise as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity through multiple mechanisms, including GPR120 activation, anti-inflammatory effects, and modulation of key metabolic signaling pathways, makes it an attractive candidate for further drug development.

Future research should focus on:

  • Elucidating the precise enzymes and pathways involved in the endogenous biosynthesis and degradation of this compound.

  • Conducting comprehensive preclinical studies to evaluate the long-term efficacy and safety of this compound.

  • Exploring the therapeutic potential of this compound in other inflammatory and metabolic diseases.

  • Developing potent and selective synthetic analogs of this compound with improved pharmacokinetic properties.

The continued investigation of this compound and other FAHFAs will undoubtedly provide valuable insights into lipid signaling and may pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic diseases.

References

The Interaction of 9(S)-PAHSA with GPR120: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Interaction of 9(S)-Hydroxy-10-palmitoyloxystearic acid (9(S)-Pahsa) with G-protein coupled receptor 120 (GPR120), tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular interactions between the endogenous lipid this compound and its receptor, GPR120. It details the quantitative aspects of this interaction, outlines experimental protocols for its study, and illustrates the key signaling pathways involved.

Quantitative Analysis of this compound Interaction with GPR120

The interaction of this compound with GPR120 has been characterized by its agonistic activity, demonstrating its ability to activate the receptor and initiate downstream signaling. The following table summarizes the available quantitative data from functional assays. A specific binding affinity (Kd) for this compound to GPR120 has not been prominently reported in the reviewed literature.

ParameterValueAssay TypeCell LineReference
IC50 19 µMβ-Arrestin RecruitmentRecombinant cell lines[1]
EC50 6.2 µMCalcium MobilizationHEK293 cells expressing GPR40 (assay principle applicable to GPR120)
Efficacy ~23% of baselineβ-Arrestin RecruitmentRecombinant cell lines[1]

Note: The efficacy of ~23% of baseline signal indicates weak agonism in the β-arrestin recruitment assay format used in the cited study. The maximal efficacy (Emax) relative to a standard GPR120 agonist has not been explicitly quantified in the reviewed literature.

Signaling Pathways of GPR120 Activated by this compound

Upon binding of this compound, GPR120 activates two primary signaling pathways: the Gq-mediated pathway, which leads to metabolic effects, and the β-arrestin-2-mediated pathway, which is responsible for its anti-inflammatory actions.

Gq-Mediated Signaling Pathway

Activation of the Gq alpha subunit of the heterotrimeric G-protein initiates a cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is primarily associated with the metabolic effects of GPR120 activation, such as enhanced glucose uptake.[2][3]

Gq_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds Gq Gq GPR120->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Ca2->Metabolic_Effects PKC->Metabolic_Effects

Gq-Mediated Signaling Pathway of GPR120
β-Arrestin-2-Mediated Anti-Inflammatory Pathway

The anti-inflammatory effects of this compound are mediated through the recruitment of β-arrestin-2 to the activated GPR120. The GPR120/β-arrestin-2 complex then interferes with the pro-inflammatory signaling cascade by preventing the interaction of TAK1-binding protein 1 (TAB1) with TGF-β-activated kinase 1 (TAK1). This inhibition blocks the downstream activation of the NF-κB and JNK pathways, ultimately reducing the production of inflammatory cytokines.[2]

Beta_Arrestin_Pathway cluster_inflammation Pro-inflammatory Signaling cluster_gpr120 GPR120 Anti-inflammatory Signaling LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR TAK1_TAB1 TAK1-TAB1 Complex TLR4_TNFR->TAK1_TAB1 Activates NFkB_JNK NF-κB / JNK Pathways TAK1_TAB1->NFkB_JNK Activates Inflammation Inflammation NFkB_JNK->Inflammation Pahsa This compound GPR120 GPR120 Pahsa->GPR120 Binds Beta_Arrestin β-Arrestin-2 GPR120->Beta_Arrestin Recruits GPR120_Arrestin GPR120-β-Arrestin-2 Complex GPR120->GPR120_Arrestin Beta_Arrestin->GPR120_Arrestin GPR120_Arrestin->TAK1_TAB1 Inhibits formation by binding to TAB1

β-Arrestin-2-Mediated Anti-inflammatory Pathway

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize the interaction of this compound with GPR120 are provided below.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to GPR120 upon agonist stimulation, a hallmark of activation for many GPCRs. The PathHunter® assay from DiscoveRx is a common platform for this purpose.

Materials:

  • PathHunter® CHO-K1 GPR120S β-arrestin-1 cell line (e.g., CVCL_KX27) or similar.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).

  • This compound stock solution (in ethanol or DMSO).

  • Reference GPR120 agonist (e.g., TUG-891).

  • PathHunter® Detection Reagents.

  • White-walled, 384-well microplates.

  • Luminescence plate reader.

Protocol:

  • Cell Plating: Seed the PathHunter® CHO-K1 GPR120 cells in white-walled, 384-well microplates at a density of 2,500-5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. The final solvent concentration should be kept constant (e.g., ≤ 0.1% ethanol).

  • Agonist Stimulation: Add 5 µL of the diluted compounds to the respective wells. For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.

  • Incubation: Incubate the plate for 90-180 minutes at 37°C.

  • Detection: Equilibrate the plate to room temperature. Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 values.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following the activation of the Gq pathway by this compound.

Materials:

  • HEK293 cells stably or transiently expressing human GPR120.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics).

  • This compound stock solution (in DMSO).

  • Reference GPR120 agonist (e.g., GW9508).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the GPR120-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells with assay buffer containing probenecid to remove extracellular dye.

  • Compound Plate Preparation: Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Data Acquisition: Place the cell plate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm). Establish a stable baseline fluorescence reading for each well.

  • Agonist Injection and Measurement: Program the instrument to inject the compounds from the compound plate into the cell plate and immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).

  • Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow for Characterizing this compound Interaction with GPR120

The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a GPR120 ligand.

GPCR_Ligand_Characterization_Workflow start Start binding_assay Binding Assays (e.g., Radioligand Binding) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays Determine Affinity (Kd) ca_assay Calcium Mobilization Assay functional_assays->ca_assay Assess Gq Pathway barrestin_assay β-Arrestin Recruitment Assay functional_assays->barrestin_assay Assess β-Arrestin Pathway downstream_assays Downstream Signaling Assays ca_assay->downstream_assays barrestin_assay->downstream_assays nfkb_assay NF-κB Reporter Assay or Western Blot downstream_assays->nfkb_assay Evaluate Anti-inflammatory Effect glucose_uptake_assay Glucose Uptake Assay downstream_assays->glucose_uptake_assay Evaluate Metabolic Effect data_analysis Data Analysis and Parameter Determination (Kd, EC50, IC50, Emax) nfkb_assay->data_analysis glucose_uptake_assay->data_analysis conclusion Conclusion on Ligand Profile (Affinity, Potency, Efficacy, Bias) data_analysis->conclusion

Experimental Workflow for GPCR Ligand Characterization

References

An In-depth Technical Guide to 9(S)-PAHSA Regulation of the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) in the regulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound is an endogenous lipid with demonstrated anti-inflammatory and insulin-sensitizing properties, making it a molecule of significant interest for therapeutic development in metabolic diseases and related complications.

Core Mechanism of Action

This compound exerts its regulatory effects on the PI3K/AKT/mTOR pathway primarily through the activation of G-protein coupled receptors (GPCRs), including GPR120 and GPR40. Upon binding of this compound, these receptors initiate a downstream signaling cascade that leads to the activation of PI3K. This activation is a critical step, as the PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is implicated in a variety of diseases, including type 2 diabetes, cardiovascular disease, and cancer. The ability of this compound to modulate this pathway highlights its therapeutic potential.

Quantitative Data on Pathway Modulation

The following tables summarize the quantitative effects of this compound on key proteins within the PI3K/AKT/mTOR pathway, as determined by Western blot analysis in various studies.

Table 1: In Vivo Effects of this compound on PI3K/AKT/mTOR Pathway Protein Expression and Phosphorylation in Mouse Hippocampus

ProteinTreatment GroupRelative Expression/Phosphorylation Level (Normalized to Control)Reference
PI3KHigh-Fat Diet (HFD)Decreased[1]
HFD + this compoundPartially Restored[1]
p-PI3KHFDIncreased[1]
HFD + this compoundSignificantly Decreased[1]
AKTHFDDecreased[1]
HFD + this compoundPartially Restored
p-AKTHFDIncreased
HFD + this compoundSignificantly Decreased
mTORHFDDecreased
HFD + this compoundPartially Restored
p-mTORHFDIncreased
HFD + this compoundSignificantly Decreased

Data is qualitative or semi-quantitative as presented in the source. "Partially Restored" indicates a return towards the levels observed in the normal diet group. "Increased" and "Decreased" are relative to the normal diet group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9S_PAHSA This compound GPR120 GPR120/GPR40 9S_PAHSA->GPR120 Binds PI3K PI3K GPR120->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynth Protein Synthesis p70S6K->ProteinSynth fourEBP1->ProteinSynth

Caption: this compound signaling through the PI3K/AKT/mTOR pathway.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Cell Culture (e.g., SH-SY5Y, 3T3-L1) treatment Treat with this compound (Various Concentrations & Times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western Western Blot Analysis (p-PI3K, p-AKT, p-mTOR, etc.) lysis->western quant Densitometry & Quantification western->quant analysis Data Analysis & Interpretation quant->analysis model Induce Disease Model (e.g., High-Fat Diet in Mice) admin Administer this compound (e.g., Oral Gavage) model->admin tissue Tissue Collection (e.g., Hippocampus, Adipose) admin->tissue homogenize Tissue Homogenization & Protein Extraction tissue->homogenize wb_invivo Western Blot Analysis homogenize->wb_invivo analysis_invivo Data Analysis & Interpretation wb_invivo->analysis_invivo

Caption: General experimental workflows for studying this compound.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the PI3K/AKT/mTOR pathway.

In Vivo Model of Type 2 Diabetes
  • Animal Model : Male C57BL/6 mice are typically used.

  • Induction of Diabetes : A high-fat diet (HFD) is provided for a specified period (e.g., 4 months) to induce insulin resistance. In some models, this is followed by a low-dose injection of streptozotocin (STZ) to model beta-cell dysfunction.

  • This compound Administration : this compound is administered, often by daily oral gavage, at doses ranging from low to high (e.g., 30-50 mg/kg/day) for a defined treatment period (e.g., 4 weeks).

  • Metabolic Phenotyping :

    • Glucose and Insulin Tolerance Tests (GTT and ITT) : To assess whole-body glucose metabolism and insulin sensitivity.

    • Blood Glucose and Insulin Levels : Measured from tail vein blood samples using a glucometer and ELISA kits, respectively.

  • Tissue Collection and Preparation : At the end of the study, tissues of interest (e.g., hippocampus, liver, adipose tissue) are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Cell Culture and In Vitro Treatment
  • Cell Lines : A variety of cell lines can be used depending on the research question, including:

    • SH-SY5Y cells : A human neuroblastoma cell line used to model neuronal effects.

    • 3T3-L1 adipocytes : A mouse cell line used to study adipocyte differentiation and glucose uptake.

    • HepG2 cells : A human liver cancer cell line used to model hepatic metabolism.

  • Culture Conditions : Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Induction of "Diabetic" Environment : To mimic diabetic conditions in vitro, cells can be incubated in high glucose and high fatty acid medium.

  • This compound Treatment : Cells are treated with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for different durations (e.g., 6, 12, 24 hours).

Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
  • Protein Extraction : Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of PI3K, AKT (Ser473), mTOR, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to their respective total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle : ELISA is used to quantify the concentration of specific proteins, such as insulin and glucagon-like peptide-1 (GLP-1), in serum or cell culture supernatants.

  • Procedure :

    • Microtiter plates are pre-coated with a capture antibody specific for the target protein.

    • Standards and samples are added to the wells and incubated.

    • A biotin-conjugated detection antibody is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is added, and the color development is proportional to the amount of bound protein.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

    • The concentration of the target protein in the samples is determined by comparison to a standard curve.

Conclusion

This compound is a promising endogenous lipid that favorably modulates the PI3K/AKT/mTOR pathway. Its ability to be administered orally and its positive effects on insulin sensitivity and related signaling cascades make it a strong candidate for further investigation in the development of novel therapeutics for metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

The Anti-Diabetic and Anti-Inflammatory Potential of FAHFAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant therapeutic potential for metabolic and inflammatory diseases.[1][2][3] Discovered relatively recently, these molecules have been shown to exert potent anti-diabetic and anti-inflammatory effects in various preclinical models.[4][5] This technical guide provides an in-depth overview of the core scientific findings related to the bioactivity of FAHFAs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Quantitative Effects of FAHFAs on Metabolic and Inflammatory Parameters

The biological activity of FAHFAs is highly dependent on their specific isomeric structure, including the identity of the fatty acid and the hydroxy fatty acid, as well as the position of the ester linkage. The following tables summarize the quantitative effects of various FAHFA isomers on key metabolic and inflammatory endpoints.

Table 1: Anti-Diabetic Effects of FAHFA Isomers

FAHFA IsomerModel SystemKey ParameterObserved EffectReference
5-PAHSA & 9-PAHSA High-Fat Diet-Fed MiceOral Glucose Tolerance Test (OGTT)Improved glucose tolerance
High-Fat Diet-Fed MiceAmbient GlycemiaLowered blood glucose levels
Aged, Chow-Fed MiceGlucose-Stimulated Insulin Secretion (GSIS)Augmented insulin secretion
MIN6 Pancreatic β-cellsGlucose-Stimulated Insulin Secretion (GSIS)Potentiated GSIS
Human IsletsGlucose-Stimulated Insulin Secretion (GSIS)Potentiated GSIS
3T3-L1 AdipocytesInsulin-Stimulated Glucose UptakePotentiated glucose uptake
Various PAHSA, POHSA, OAHSA, SAHSA Isomers MIN6 Pancreatic β-cellsGlucose-Stimulated Insulin Secretion (GSIS)Potentiated GSIS (isomer-specific)
Human IsletsGlucose-Stimulated Insulin Secretion (GSIS)Potentiated GSIS (isomer-specific)

PAHSA: Palmitic Acid Hydroxy Stearic Acid; POHSA: Palmitoleic Acid Hydroxy Stearic Acid; OAHSA: Oleic Acid Hydroxy Stearic Acid; SAHSA: Stearic Acid Hydroxy Stearic Acid.

Table 2: Anti-Inflammatory Effects of FAHFA Isomers

FAHFA IsomerModel SystemInflammatory StimulusKey ParameterObserved EffectReference
9-PAHSA Adipose Tissue Macrophages (in vivo)High-Fat DietPro-inflammatory Cytokine ProductionAttenuated
Bone Marrow-Derived Dendritic Cells (BMDCs)Lipopolysaccharide (LPS)Pro-inflammatory Cytokine ProductionReduced
Various FAHFA Isomers Bone Marrow-Derived Macrophages (BMDMs)Lipopolysaccharide (LPS)TNFα SecretionInhibited (isomer-specific)
Bone Marrow-Derived Dendritic Cells (BMDCs)Lipopolysaccharide (LPS)TNFα SecretionInhibited (isomer-specific)
Bone Marrow-Derived Dendritic Cells (BMDCs)Lipopolysaccharide (LPS)IL-6 SecretionInhibited (isomer-specific)

TNFα: Tumor Necrosis Factor alpha; IL-6: Interleukin-6.

II. Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the anti-diabetic and anti-inflammatory effects of FAHFAs.

A. In Vivo Assessment of Glucose Homeostasis

1. Oral Glucose Tolerance Test (OGTT) in Mice

  • Objective: To assess the ability of an animal to clear a glucose load from the blood, providing an indication of overall glucose tolerance.

  • Procedure:

    • Fast mice for 6 hours prior to the test, with free access to water.

    • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

    • Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.

    • Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, 90, and 120 minutes after glucose administration.

    • FAHFAs or vehicle are typically administered orally or via injection at a specified time before the glucose bolus.

2. Hyperinsulinemic-Euglycemic Clamp in Mice

  • Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

  • Procedure:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for a recovery period of 5-7 days.

    • Fast the mice for approximately 5-6 hours.

    • A primed-continuous infusion of human insulin is administered to achieve a hyperinsulinemic state.

    • Blood glucose levels are monitored every 10-20 minutes from the arterial catheter.

    • A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. FAHFA treatment can be administered chronically via osmotic pumps or acutely before the clamp procedure.

B. In Vitro Assessment of Cellular Function

1. Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

  • Objective: To measure the direct effect of FAHFAs on glucose transport into insulin-sensitive cells like adipocytes.

  • Procedure:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Serum-starve the differentiated adipocytes for 2-3 hours.

    • Pre-incubate the cells with the desired concentration of FAHFA or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for approximately 30 minutes.

    • Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) or a fluorescent glucose analog (e.g., 6-NBDG) and incubate for a short period (e.g., 5-10 minutes).

    • Wash the cells to remove extracellular glucose analog and lyse the cells.

    • Quantify the amount of intracellular glucose analog using liquid scintillation counting or fluorescence measurement.

2. LPS-Induced Cytokine Secretion in Macrophages

  • Objective: To assess the anti-inflammatory effects of FAHFAs by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells.

  • Procedure:

    • Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages) or use a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of FAHFAs or vehicle for a defined period.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After an incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines (e.g., TNFα, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

C. FAHFA Quantification

1. Extraction and Mass Spectrometry Analysis

  • Objective: To accurately measure the levels of different FAHFA isomers in biological samples.

  • Procedure:

    • Homogenize tissue samples or use plasma/serum directly.

    • Perform lipid extraction using a method such as the Bligh-Dyer method, often with the addition of a deuterated internal standard for accurate quantification.

    • Enrich the FAHFA fraction using solid-phase extraction (SPE).

    • Analyze the extracted lipids using liquid chromatography-mass spectrometry (LC-MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

III. Signaling Pathways and Experimental Workflows

FAHFAs exert their biological effects through various signaling pathways, with the G-protein coupled receptor 120 (GPR120) being a key mediator of their anti-diabetic and anti-inflammatory actions.

A. Signaling Pathways

FAHFA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FAHFA FAHFA GPR120 GPR120 FAHFA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory Mediates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Insulin_Signaling Insulin Signaling Cascade PKC->Insulin_Signaling Potentiates GLUT4_Vesicle GLUT4 Vesicle Insulin_Signaling->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake NF_kB_Inhibition Inhibition of NF-κB Pathway Anti_Inflammatory->NF_kB_Inhibition Cytokine_Reduction ↓ Pro-inflammatory Cytokines NF_kB_Inhibition->Cytokine_Reduction

Caption: FAHFA signaling through GPR120.

B. Experimental Workflows

In_Vivo_Workflow start Animal Model (e.g., High-Fat Diet-Fed Mice) treatment FAHFA Administration (e.g., Oral Gavage, Osmotic Pump) start->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) treatment->itt clamp Hyperinsulinemic- Euglycemic Clamp treatment->clamp tissue Tissue Collection (Adipose, Liver, etc.) ogtt->tissue itt->tissue clamp->tissue analysis Biochemical & Gene Expression Analysis tissue->analysis end Assessment of In Vivo Anti-Diabetic Effects analysis->end

Caption: In vivo workflow for assessing anti-diabetic effects.

In_Vitro_Workflow start Cell Culture (e.g., Macrophages, Adipocytes) treatment FAHFA Pre-treatment start->treatment stimulus Inflammatory Stimulus (LPS) or Insulin Stimulation treatment->stimulus supernatant Collect Supernatant stimulus->supernatant cell_lysate Prepare Cell Lysate stimulus->cell_lysate elisa Cytokine Measurement (ELISA) supernatant->elisa glucose_uptake Glucose Uptake Assay cell_lysate->glucose_uptake end Assessment of In Vitro Anti-inflammatory/Metabolic Effects elisa->end glucose_uptake->end

Caption: In vitro workflow for assessing cellular effects.

IV. Conclusion

FAHFAs represent a promising new class of endogenous lipids with dual anti-diabetic and anti-inflammatory properties. Their therapeutic potential is underscored by the growing body of evidence demonstrating their beneficial effects on glucose homeostasis and inflammation. Further research into the specific structure-activity relationships, the complete elucidation of their biosynthetic and metabolic pathways, and their translation into clinical settings is warranted. This guide provides a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic application of these remarkable molecules.

References

9(S)-PAHSA: A Potential Novel Therapeutic for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Type 2 diabetes (T2D) remains a global health challenge, necessitating the exploration of novel therapeutic avenues. Emerging research has identified 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), as a promising candidate.[1][2] Levels of PAHSAs, including 9-PAHSA, are diminished in the serum and adipose tissue of insulin-resistant humans, and these levels strongly correlate with insulin sensitivity.[2][3] Preclinical studies have demonstrated the potential of this compound to improve glucose homeostasis through various mechanisms, including enhanced insulin secretion and sensitivity, and potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic for T2D, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action: A Multi-pronged Approach to Glycemic Control

This compound exerts its beneficial effects on glucose metabolism through a multi-faceted mechanism of action, primarily involving the activation of G-protein coupled receptors (GPCRs) and the modulation of key intracellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation

9-PAHSA has been identified as a ligand for G-protein coupled receptor 120 (GPR120), a receptor known to play a crucial role in adipogenesis, inflammation, and energy metabolism.[4] Activation of GPR120 by 9-PAHSA is a key initiating event that triggers downstream signaling cascades, leading to improved glucose uptake and anti-inflammatory responses. Additionally, evidence suggests that PAHSAs may also activate GPR40, another GPCR involved in augmenting glucose-stimulated insulin secretion (GSIS).

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and metabolism. Studies have indicated that S-9-PAHSA can upregulate the PI3K/Akt pathway, which is known to be involved in insulin signaling and glucose uptake.

PI3K_Akt_mTOR_Pathway cluster_receptor Cell Membrane Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GPR120 GPR120 GPR120->PI3K Activates 9S_PAHSA This compound 9S_PAHSA->GPR120 Activates Insulin Insulin Insulin->Insulin_Receptor Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation Promotes

Caption: this compound activates the PI3K/Akt/mTOR pathway.
Inhibition of NF-κB Signaling Pathway

Chronic low-grade inflammation is a hallmark of T2D and contributes to insulin resistance. 9-PAHSA has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), 9-PAHSA treatment can abolish NF-κB activation and the subsequent secretion of inflammatory cytokines. This anti-inflammatory action is, at least in part, mediated through its activation of GPR120.

NFkB_Inhibition_Pathway cluster_receptor Cell Membrane TLR4 TLR4 IKK IKK TLR4->IKK Activates GPR120 GPR120 GPR120->IKK Inhibits LPS LPS LPS->TLR4 Activates 9S_PAHSA This compound 9S_PAHSA->GPR120 Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active Release Inflammation Inflammatory Cytokine Production NFkB_active->Inflammation Promotes

Caption: this compound inhibits the NF-κB signaling pathway.

Quantitative Preclinical Data

Numerous preclinical studies in murine models of insulin resistance and T2D have provided quantitative evidence supporting the therapeutic potential of this compound. The following tables summarize key findings from these studies.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis in db/db Mice

ParameterControl (db/db + vehicle)9-PAHSA (50 mg/kg/day)Duration of TreatmentReference
Fasting Blood Glucose (mmol/L)28.5 ± 2.122.3 ± 1.82 weeks
OGTT (AUC)Data not specifiedSignificantly improved vs. control2 weeks
Fasting Blood Glucose (mmol/L)30.1 ± 1.529.5 ± 1.94 weeks
p < 0.05 vs. control

Table 2: Effects of PAHSAs on Insulin Sensitivity in High-Fat Diet (HFD)-Fed Mice

ParameterHFD + VehicleHFD + 9-PAHSADuration of TreatmentReference
Insulin Tolerance Test (ITT) (% baseline glucose)Significantly impaired vs. chowSignificantly improved vs. HFD + vehicleChronic
Endogenous Glucose Production (EGP) during hyperinsulinemic-euglycemic clamp (mg/kg/min)Elevated vs. chowSignificantly suppressed vs. HFD + vehicleChronic
Insulin-Stimulated Glucose Uptake in Glycolytic MuscleReduced vs. chowSignificantly increased vs. HFD + vehicleChronic

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound in preclinical models.

Animal Models and this compound Administration
  • Animal Models: Commonly used models include db/db mice (a model of genetic obesity and T2D) and C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.

  • This compound Administration: this compound is typically administered via oral gavage. A common vehicle for administration is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% water. Dosages in preclinical studies have ranged from 15 mg/kg to 50 mg/kg per day.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load.

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

  • Glucose Administration: A sterile solution of D-glucose (typically 2 g/kg body weight) is administered via oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-gavage, commonly at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

OGTT_Workflow Start Fasting Overnight Fasting (12-16 hours) Start->Fasting Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fasting->Baseline_Glucose Glucose_Gavage Oral Gavage (2 g/kg Glucose) Baseline_Glucose->Glucose_Gavage Blood_Sampling Blood Glucose Measurement (15, 30, 60, 90, 120 min) Glucose_Gavage->Blood_Sampling Data_Analysis Calculate AUC Blood_Sampling->Data_Analysis End Data_Analysis->End

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Insulin Tolerance Test (ITT)

The ITT measures the whole-body response to exogenous insulin.

  • Fasting: Mice are fasted for a shorter duration than for an OGTT, typically 4-6 hours.

  • Baseline Glucose: A baseline blood glucose measurement is taken.

  • Insulin Administration: Human or murine insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at time points such as 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: The rate of glucose disappearance is calculated, often represented as the percentage decrease from baseline glucose.

Homeostasis Model Assessment of Insulin Resistance (HOMA-IR)

HOMA-IR is a calculation used to estimate insulin resistance from fasting glucose and insulin levels.

  • Fasting: Mice are fasted overnight (12-16 hours).

  • Sample Collection: Fasting blood samples are collected to measure plasma glucose and insulin concentrations.

  • Assays: Plasma glucose is measured using a glucometer, and plasma insulin is typically measured using an ELISA kit.

  • Calculation: HOMA-IR is calculated using the following formula: HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5

Conclusion and Future Directions

The body of evidence presented in this technical guide strongly supports the potential of this compound as a novel therapeutic agent for the management of type 2 diabetes. Its ability to improve glucose homeostasis through multiple mechanisms, including GPR120 activation, modulation of the PI3K/Akt/mTOR pathway, and inhibition of NF-κB-mediated inflammation, makes it an attractive candidate for further development.

Future research should focus on elucidating the complete downstream signaling cascades initiated by this compound, identifying all of its molecular targets, and conducting long-term efficacy and safety studies in larger animal models. Furthermore, the translation of these promising preclinical findings into human clinical trials will be a critical next step in determining the therapeutic utility of this compound for patients with type 2 diabetes. The unique, multi-pronged mechanism of action of this compound offers the potential for a new class of anti-diabetic drugs with both glucose-lowering and anti-inflammatory properties.

References

The Influence of 9(S)-PAHSA on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of how 9(S)-PAHSA, a bioactive lipid, modulates the composition of the gut microbiota. The information presented herein is curated from recent scientific literature to support research and development efforts in metabolic and inflammatory diseases.

Quantitative Analysis of Microbiota Changes

Oral administration of this compound has been shown to significantly alter the gut microbiota composition, particularly in models of diet-induced obesity and metabolic dysfunction. A key finding is the lipid's ability to reverse gut dysbiosis caused by a high-fat diet (HFD). The primary effect observed is a shift in the ratio of the two dominant bacterial phyla, Firmicutes and Bacteroidetes.

In a study utilizing a mouse model of diabetes-associated cognitive impairment induced by a high-fat diet, supplementation with this compound led to a notable decrease in the abundance of Firmicutes and an increase in the abundance of Bacteroidetes, thereby contributing to a more balanced microbiome[1]. This shift in the Firmicutes/Bacteroidetes ratio is widely considered a marker of improved gut health, as an elevated ratio is often associated with obesity[2].

Broader studies on the PAHSA class of lipids have identified similar effects. In diet-induced obese mice, PAHSA treatment was found to increase the abundance of Bacteroides, with a specific association between Bacteroides thetaiotaomicron and improved insulin sensitivity[3][4][5]. The beneficial metabolic effects of PAHSAs were demonstrated to be dependent on the gut microbiota, as these effects were absent in germ-free mice fed a high-fat diet.

The following table summarizes the key quantitative changes in gut microbiota composition following this compound or general PAHSA administration as reported in preclinical studies.

Experimental ModelTreatment GroupPhylum/GenusDirection of ChangeReference
High-Fat Diet (HFD) induced diabetic miceHFD + 30 mg/kg/day this compoundFirmicutes↓ (Decrease)
High-Fat Diet (HFD) induced diabetic miceHFD + 30 mg/kg/day this compoundBacteroidetes↑ (Increase)
Diet-induced obese micePAHSA treatmentBacteroides↑ (Increase)
Diet-induced obese micePAHSA treatmentBacteroides thetaiotaomicronAssociated with improved insulin sensitivity

Key Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound on the gut microbiota. These protocols can serve as a guide for designing and replicating similar experiments.

Animal Model and Dietary Intervention
  • Animal Model : Male C57BL/6J mice are commonly used.

  • Acclimation : Mice are typically acclimated for at least one week upon arrival, housed under standard conditions (e.g., 22°C, 12-hour light-dark cycle) with ad libitum access to food and water.

  • Induction of Dysbiosis : A high-fat diet (HFD), often with 60% of calories from fat, is administered for an extended period (e.g., 5 months) to induce obesity, insulin resistance, and gut dysbiosis. A control group is fed a normal diet (ND).

This compound Administration
  • Formulation : this compound is typically dissolved in a vehicle suitable for oral administration.

  • Dosage : A common dosage used in mouse models is 30 mg/kg of body weight per day.

  • Route of Administration : Oral gavage is the standard method to ensure consistent and accurate dosing.

  • Treatment Duration : Treatment duration can vary, but studies have shown effects after several weeks of daily administration.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing
  • Sample Collection : Fecal pellets or cecal contents are collected from individual mice at the end of the treatment period. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until DNA extraction.

  • DNA Extraction : Total genomic DNA is extracted from the fecal or cecal samples using a commercially available kit, such as a QIAamp DNA Stool Mini Kit, following the manufacturer's instructions. DNA quality and concentration are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometry (e.g., Qubit).

  • PCR Amplification : The hypervariable regions of the 16S rRNA gene (commonly V3-V4) are amplified by PCR using specific primers.

  • Library Preparation and Sequencing : The PCR amplicons are purified, indexed, and pooled to create a sequencing library. The library is then sequenced on a high-throughput platform, such as an Illumina MiSeq, to generate paired-end reads.

  • Bioinformatic Analysis :

    • Quality Control : Raw sequencing reads are filtered to remove low-quality reads, adapters, and chimeric sequences using software like QIIME 2 or DADA2.

    • Taxonomic Assignment : The high-quality sequences are clustered into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). Taxonomy is then assigned to each ASV/OTU by comparing the sequences against a reference database such as SILVA or Greengenes.

    • Statistical Analysis : The relative abundance of different bacterial taxa is calculated. Statistical analyses are performed to identify significant differences in the microbiota composition between experimental groups (e.g., ND, HFD, and HFD + this compound).

Experimental_Workflow cluster_animal_model Animal Model & Intervention cluster_sampling Sample Collection & Processing cluster_sequencing Sequencing & Analysis A C57BL/6J Mice B High-Fat Diet (HFD) (5 months) A->B D Normal Diet (ND) Control A->D C This compound Treatment (30 mg/kg/day, oral gavage) B->C E Fecal/Cecal Sample Collection C->E D->E F Genomic DNA Extraction E->F G 16S rRNA Gene (V3-V4) PCR Amplification F->G H Illumina Sequencing G->H I Bioinformatic Analysis (QIIME 2 / DADA2) H->I J Taxonomic Profiling & Statistical Analysis I->J

Caption: A typical experimental workflow for studying the effects of this compound on gut microbiota.

Mechanistic Insights and Signaling Pathways

This compound exerts its biological effects, including the modulation of gut microbiota and subsequent metabolic improvements, through specific cell signaling pathways. The primary receptor implicated in PAHSA activity is G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).

GPR120-Mediated Anti-Inflammatory Signaling

In the context of gut health, GPR120 is expressed on various cells, including intestinal epithelial cells and immune cells like macrophages. The binding of this compound to GPR120 can trigger an anti-inflammatory cascade. This pathway is G protein-independent and relies on the recruitment of β-arrestin-2. The this compound-GPR120-β-arrestin-2 complex is internalized, which prevents the activation of the pro-inflammatory TAK1 signaling complex. This ultimately inhibits the downstream activation of the NF-κB pathway, a key regulator of inflammatory cytokine production.

GPR120_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAHSA This compound GPR120 GPR120 PAHSA->GPR120 Binds Arrestin β-arrestin-2 GPR120->Arrestin Recruits TAK1_complex TAK1 Complex (TAK1, TAB1) Arrestin->TAK1_complex Inhibits Activation IKK IKK Complex TAK1_complex->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Inflammation Inflammatory Gene Transcription NFkB->Inflammation Promotes

Caption: GPR120-mediated anti-inflammatory signaling pathway initiated by this compound.
PI3K/AKT/mTOR Signaling Pathway

This compound has also been found to activate the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and metabolism. Activation of this pathway is linked to improved insulin sensitivity and glucose metabolism. While the precise link between GPR120 activation by this compound and the PI3K/AKT pathway in the gut is still under investigation, it is known that GPR120 can signal through Gαq-dependent pathways that can lead to PI3K activation. This pathway activation by this compound contributes to its beneficial effects on metabolic health, which are intertwined with the modulation of the gut microbiota.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects PAHSA This compound Receptor Receptor (e.g., GPR120) PAHSA->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Metabolism Improved Glucose Metabolism mTOR->Metabolism Promotes Survival Cell Growth & Survival mTOR->Survival Promotes

Caption: Activation of the PI3K/AKT/mTOR pathway by this compound.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent modulator of the gut microbiota. Its ability to reverse HFD-induced dysbiosis, primarily by balancing the Firmicutes/Bacteroidetes ratio, is a key mechanism behind its beneficial metabolic and anti-inflammatory effects. The activation of GPR120 and the PI3K/AKT/mTOR signaling pathways provides a mechanistic framework for these observations.

For researchers and drug development professionals, this compound represents a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity, as well as associated complications like cognitive impairment. Future research should focus on:

  • Elucidating the effects of this compound on a wider range of microbial species using shotgun metagenomic sequencing.

  • Investigating the specific microbial metabolites that are altered by this compound and mediate its effects.

  • Conducting clinical trials to validate these preclinical findings in human populations.

By continuing to unravel the complex interplay between this compound, the gut microbiota, and host signaling pathways, new therapeutic strategies can be developed to combat chronic metabolic and inflammatory conditions.

References

Methodological & Application

Synthesis and Purification of 9(S)-PAHSA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis and purification of 9(S)-PAHSA (9(S)-palmitoyloxy-10(E)-octadecenoic acid), a biologically active lipid molecule. The following sections offer a comprehensive guide, including a plausible enantioselective synthetic route, detailed purification methodologies, and structured data presentation to facilitate reproducibility and application in research and drug development.

Introduction

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and insulin-sensitizing effects. The specific stereochemistry at the C9 position is crucial for its biological activity. Access to enantiomerically pure this compound is therefore essential for accurate biological studies and potential therapeutic development. This document outlines a robust methodology for its synthesis and purification.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process starting from commercially available chiral building blocks. The following protocol is a composite methodology based on established chemical transformations for similar molecules.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of this compound A 1. (R)-(-)-Epichlorohydrin B 2. Copper-Catalyzed Grignard Reaction A->B Heptenylmagnesium bromide, CuI C Intermediate: (S)-1-chloro-3-(oct-1-en-1-yl)propan-2-ol B->C D 3. Epoxide Formation C->D NaOH E Intermediate: (S)-2-(oct-1-en-1-ylmethyl)oxirane D->E F 4. Second Grignard Reaction E->F Nonylmagnesium bromide, CuI G Intermediate: (S)-octadec-10-en-9-ol F->G H 5. Ozonolysis G->H i) O3 ii) Oxidative workup I Intermediate: 9(S)-hydroxystearic acid H->I J 6. Esterification I->J Palmitoyl chloride, Pyridine K Final Product: this compound J->K Purification_Workflow cluster_purification Purification of this compound A Crude this compound B Solid-Phase Extraction (SPE) A->B Silica cartridge C Partially Purified 9-PAHSA B->C Elution with ethyl acetate D Chiral HPLC C->D Lux 3 µm Cellulose-3 column E Pure this compound D->E Collect 9(S) enantiomer peak F Pure 9(R)-PAHSA (discarded) D->F Collect 9(R) enantiomer peak

Application Notes and Protocols for In Vitro Studies of 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies on 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a bioactive lipid with promising therapeutic potential in metabolic and inflammatory diseases. This document outlines detailed protocols for key experiments, summarizes quantitative data from relevant studies, and illustrates the signaling pathways involved.

Introduction to this compound

This compound is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest for its beneficial effects on glucose metabolism and its anti-inflammatory properties.[1][2][3] Circulating levels of PAHSAs have been found to be lower in insulin-resistant humans, and their administration in animal models has been shown to improve glucose tolerance and insulin sensitivity.[2][4] The biological activities of this compound are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120) and subsequent modulation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. These notes will detail the experimental procedures to investigate these effects in vitro.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on this compound, providing a comparative overview of its efficacy in various assays.

Table 1: Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured Cytokine/MarkerResultReference
Bone Marrow-Derived Macrophages (BMDMs)Lipopolysaccharide (LPS)Not SpecifiedTNF-α, IL-6, CCL2, CCL3, CCL5 mRNASignificant attenuation of LPS-induced gene expression
RAW 264.7 MacrophagesLipopolysaccharide (LPS)25 µM, 50 µMIL-6Reduction in IL-6 levels
3T3-L1 AdipocytesLipopolysaccharide (LPS)Not SpecifiedInflammatory Cytokine SecretionAbolished LPS-induced secretion

Table 2: Effects of this compound on Cell Viability and Metabolism

Cell LineExperimental ConditionThis compound ConcentrationMeasured ParameterResultReference
SH-SY5Y CellsHigh Glucose & Fatty AcidNot SpecifiedCell Viability & ProliferationIncreased
SH-SY5Y CellsHigh Glucose & Fatty AcidNot SpecifiedLDH & ROSReduced
SH-SY5Y CellsHigh Glucose & Fatty AcidNot SpecifiedCleaved Caspase-3Reduced
HepG2 Cells & Primary Murine HepatocytesOleic Acid-induced Steatosis10 µM, 20 µM, 40 µMCell ViabilityIncreased
3T3-L1 AdipocytesInsulin StimulationNot SpecifiedGlucose UptakePotentiated insulin-stimulated glucose uptake

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro characterization.

GPR120_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Activation PAHSA This compound PAHSA->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation beta_arrestin2->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB (p65/p50)-IκBα NFkB NF-κB (p65/p50) NFkB_complex->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound anti-inflammatory signaling via GPR120 and NF-κB inhibition.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 PI3K PI3K GPR120->PI3K Activation GLUT4_mem GLUT4 Glucose_in Glucose Uptake PAHSA This compound PAHSA->GPR120 Insulin Insulin IR Insulin Receptor Insulin->IR IR->PI3K Activation AKT AKT PI3K->AKT Phosphorylation pAKT p-AKT GLUT4_vesicle GLUT4 Vesicle pAKT->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glucose_out Extracellular Glucose Glucose_out->GLUT4_mem

Caption: this compound enhances insulin-stimulated glucose uptake via the PI3K/AKT pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cell Culture (e.g., 3T3-L1, RAW 264.7) treatment Treatment with this compound ± Stimulus (e.g., LPS, Insulin) start->treatment adipogenesis Adipogenesis Assay (Oil Red O Staining) treatment->adipogenesis glucose_uptake Glucose Uptake Assay treatment->glucose_uptake inflammation Anti-inflammatory Assay (ELISA for Cytokines) treatment->inflammation viability Cell Viability Assay (MTT) treatment->viability western_blot Mechanism Study (Western Blot) treatment->western_blot quantification Quantification of Results adipogenesis->quantification glucose_uptake->quantification inflammation->quantification viability->quantification pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis conclusion Conclusion quantification->conclusion pathway_analysis->conclusion

Caption: General experimental workflow for in vitro studies of this compound.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro experiments to characterize the biological activities of this compound.

Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells and Oil Red O Staining

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent staining of intracellular lipid droplets with Oil Red O to assess the effect of this compound on adipogenesis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (Growth Medium)

  • Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (6 parts stock to 4 parts distilled water, filtered)

  • Isopropanol (100%)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Grow in Growth Medium at 37°C and 5% CO₂.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium. Include this compound at desired concentrations (e.g., 10-50 µM) and a vehicle control.

  • Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium, again containing the respective concentrations of this compound or vehicle.

  • Maturation (Day 4 onwards): After another 48 hours, replace the Insulin Medium with DMEM containing 10% FBS. Replenish this medium every 2 days. Mature adipocytes with visible lipid droplets should form by day 8-10.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 30 minutes at room temperature.

    • Wash the cells twice with distilled water.

    • Incubate the cells with the Oil Red O working solution for 1 hour at room temperature.

    • Wash the cells three to four times with distilled water to remove excess stain.

    • Visualize the stained lipid droplets using a microscope.

  • Quantification (Optional):

    • After the final water wash, allow the plates to dry completely.

    • Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

Protocol 2: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophages

  • DMEM with 10% FBS (Complete Medium)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add the collected supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 3: Cell Viability MTT Assay

This protocol assesses the effect of this compound on cell viability, particularly under conditions of cellular stress (e.g., high glucose and fatty acid treatment), using the MTT colorimetric assay.

Materials:

  • Target cell line (e.g., SH-SY5Y, HepG2)

  • Appropriate cell culture medium

  • This compound stock solution

  • Stress-inducing agents (e.g., high glucose, palmitic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at various concentrations in the presence or absence of the stress-inducing agent for the desired duration (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for at least 2 hours (or overnight) in the dark at room temperature with gentle shaking. Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).

Protocol 4: Western Blotting for PI3K/AKT and NF-κB Pathway Analysis

This protocol details the steps for analyzing the activation of key proteins in the PI3K/AKT and NF-κB signaling pathways by Western blotting.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to the total protein levels to determine pathway activation.

References

Application Notes and Protocols for Developing Animal Models for 9(S)-PAHSA Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] The 9(S)-PAHSA isomer, in particular, has garnered significant interest for its therapeutic potential. It is one of the most abundant PAHSA isomers found in human and mouse tissues and its levels are often reduced in individuals with insulin resistance.[1] Exogenous administration of this compound has been shown to improve glucose tolerance, enhance insulin secretion, and mitigate inflammation in various preclinical models.[1][2] These application notes provide detailed protocols for developing and utilizing animal models to investigate the efficacy and mechanisms of this compound.

Animal Model Selection

The choice of animal model is critical for studying the metabolic and anti-inflammatory effects of this compound. The most common models are diet-induced obesity (DIO) mice and genetic models of type 2 diabetes (T2DM).

Animal Model Strain Induction Method Key Pathophysiological Features Primary Application for this compound Research References
Diet-Induced Obesity (DIO) C57BL/6High-Fat Diet (HFD) for 5 monthsObesity, Insulin Resistance, Glucose Intolerance, Adipose Tissue InflammationStudying the effects on insulin sensitivity, glucose homeostasis, and inflammation.[3]
Type 2 Diabetes (T2DM) C57BL/6HFD + low-dose Streptozotocin (STZ)Hyperglycemia, Insulin Resistance, Beta-cell dysfunctionInvestigating therapeutic potential in established T2DM.
Genetic T2DM Model db/dbGenetic leptin receptor deficiencySevere Obesity, Hyperglycemia, Insulin Resistance, Cardiovascular ComplicationsAssessing effects on severe metabolic dysfunction and related complications like diabetic cardiomyopathy.
Age-Induced Glucose Intolerance Chow-fed, aged miceNatural aging processMild glucose intoleranceEvaluating effects in a non-obese, age-related model of metabolic decline.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) and T2DM in Mice

This protocol describes the induction of obesity and insulin resistance using a high-fat diet, which is a foundational model for this compound research.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Normal Diet (ND) chow (e.g., 10% kcal from fat)

  • High-Fat Diet (HFD) (e.g., 60% kcal from fat)

  • Streptozotocin (STZ) (for T2DM model)

  • Citrate buffer (pH 4.5)

Procedure:

  • Acclimation: Acclimate mice for at least one week upon arrival, with free access to water and a standard chow diet.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., ND, HFD, HFD + this compound).

  • Diet Induction:

    • For the DIO model, feed mice the HFD for 5 months. The ND group receives the control diet.

    • For the T2DM model, after establishing the HFD-induced obesity, inject mice with a single low dose of STZ (e.g., 100 mg/kg) prepared fresh in citrate buffer to induce hyperglycemia.

  • Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose (FBG) periodically to confirm the development of insulin resistance (FBG ≥8.0 mmol/L is often used as a diabetic threshold).

Experimental Workflow for Developing a Diet-Induced Obesity Model

G cluster_setup Phase 1: Model Setup cluster_monitoring Phase 2: Monitoring & Confirmation cluster_treatment Phase 3: Therapeutic Intervention acclimation Acclimation (1 week) randomization Group Randomization (ND, HFD, HFD+Treatment) acclimation->randomization diet Dietary Intervention (HFD for 5 months) randomization->diet monitoring Weekly Monitoring (Body Weight, Food Intake) diet->monitoring fbg Fasting Blood Glucose (Periodic Checks) monitoring->fbg confirmation Model Confirmation (Insulin Resistance/T2DM) fbg->confirmation treatment Initiate this compound Treatment confirmation->treatment

Caption: Workflow for inducing and confirming a diet-induced obesity mouse model before therapeutic intervention.

Protocol 2: Preparation and Administration of this compound

Proper formulation and administration are key to achieving consistent in vivo effects.

Materials:

  • This compound

  • Vehicle solution: 50% PEG400, 0.5% Tween-80, 49.5% sterile water

  • Oral gavage needles

Procedure:

  • Preparation: Prepare the this compound solution fresh daily. Dissolve the compound in the vehicle solution to the desired concentration.

  • Dosing: Administer this compound to mice via oral gavage once daily. Common effective doses range from 30 mg/kg to 50 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle solution.

  • Treatment Duration: Treatment duration can vary, but studies have shown effects after 4 weeks of daily administration.

Parameter Recommendation Reference
Route of Administration Oral Gavage
Vehicle 50% PEG400, 0.5% Tween-80, 49.5% H₂O
Dosage 30-50 mg/kg body weight, once daily
Treatment Duration 4 weeks
Protocol 3: Metabolic Phenotyping

A. Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT assesses the ability of the animal to clear a glucose load from the circulation.

Procedure:

  • Fast mice for 14 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.

  • Calculate the Area Under the Curve (AUC) for glucose excursion to quantify glucose tolerance.

B. Intraperitoneal Insulin Tolerance Test (IPITT)

The IPITT measures the whole-body response to insulin.

Procedure:

  • Fast mice for 5 hours.

  • Record the baseline blood glucose level (t=0).

  • Administer human insulin (1 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 30, 60, 90, and 120 minutes post-injection.

  • Calculate the AUC to assess insulin sensitivity.

Test Fasting Duration Injected Agent & Dose Blood Sampling Timepoints (min) Primary Outcome References
IPGTT 14 hours20% Glucose (2 g/kg)0, 30, 60, 90, 120Glucose Tolerance
IPITT 5 hoursInsulin (1 U/kg)0, 30, 60, 90, 120Insulin Sensitivity
Protocol 4: Assessment of Anti-Inflammatory Effects

This protocol uses an in vitro model with macrophages to assess the direct anti-inflammatory properties of this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • DMEM media, FBS, antibiotics

  • Reagents for RNA extraction (for qPCR) or ELISA kits

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in standard DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Plate cells and allow them to adhere. Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours. Include vehicle control and LPS-only groups.

  • Endpoint Analysis:

    • Cytokine mRNA Expression: Harvest cells, extract RNA, and perform RT-qPCR to measure the expression of pro-inflammatory genes like Il-6, Tnf-α, and Il-1β.

    • Cytokine Protein Secretion: Collect the cell culture supernatant and measure secreted IL-6 and TNF-α levels using commercially available ELISA kits.

Parameter RAW 264.7 Cells Reference
Stimulant Lipopolysaccharide (LPS), 100 ng/mL
This compound Concentration 10 µM
Incubation Time 18-24 hours
Primary Endpoints IL-6, TNF-α, IL-1β (mRNA and/or protein)

Key Signaling Pathways Modulated by this compound

Research indicates that this compound exerts its beneficial effects through several key signaling pathways.

1. Metabolic Regulation: this compound has been shown to activate the PI3K/AKT pathway, which is a central node in insulin signaling and promotes glucose uptake and metabolism. It may also modulate the AMPK/Sirt1/PGC1α pathway, which is involved in cellular energy homeostasis.

This compound Signaling in Metabolic Regulation

G cluster_metabolic Metabolic Regulation PAHSA This compound GPR120 GPR120 PAHSA->GPR120 activates AMPK AMPK PAHSA->AMPK activates PI3K PI3K GPR120->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Sirt1 Sirt1/PGC1α AMPK->Sirt1 Mito Mitochondrial Function Sirt1->Mito

Caption: this compound promotes glucose uptake via GPR120 and PI3K/AKT signaling and enhances energy metabolism through AMPK.

2. Anti-Inflammatory Action: The anti-inflammatory effects of this compound are partly mediated by the G-protein coupled receptor GPR120, which can inhibit pro-inflammatory signaling cascades. Additionally, some studies suggest this compound can act as an antagonist for certain chemokine receptors, such as CCR7 and CXCR4, thereby reducing immune cell migration.

This compound's Anti-Inflammatory Signaling Mechanism

G cluster_inflammation Anti-Inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Cytokines PAHSA This compound GPR120 GPR120 PAHSA->GPR120 activates ChemokineR Chemokine Receptors (e.g., CCR7) PAHSA->ChemokineR antagonizes GPR120->NFkB inhibits CellMigration Reduced Immune Cell Migration ChemokineR->CellMigration

Caption: this compound reduces inflammation by inhibiting the NF-κB pathway via GPR120 and antagonizing chemokine receptors.

References

Application Notes and Protocols for the Administration of 9(S)-PAHSA to High-Fat Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of 9(S)-PAHSA to high-fat diet (HFD)-induced obese mice, a common model for studying metabolic diseases. This document outlines detailed experimental protocols, summarizes key quantitative data from published studies, and visualizes the known signaling pathways involved in the therapeutic effects of this compound.

Introduction

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3][4] Among these, this compound has garnered significant interest for its potential to improve metabolic homeostasis.[5] Levels of PAHSAs are often reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate with insulin sensitivity. Administration of 9-PAHSA in HFD-induced obese mice has been shown to lower blood glucose, improve glucose tolerance, stimulate glucagon-like peptide-1 (GLP-1) secretion, and reduce adipose tissue inflammation.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound administration in HFD-induced obese mice.

Table 1: Effects of 9-PAHSA on Glucose Homeostasis

ParameterMouse ModelTreatment DetailsVehicle Control9-PAHSA TreatedPercentage ChangeReference
Fasting Blood GlucoseHFD-induced DACI miceS9P oral administration for 4 weeksSignificantly higher than ND groupImproved fasting glucose valuesSignificant reduction (p < 0.001)
Glucose Tolerance (OGTT)HFD-induced DACI miceS9P oral administration for 4 weeksImpairedImproved glucose toleranceSignificant improvement (p < 0.001)
Insulin Sensitivity (ITT)HFD-induced DACI miceS9P oral administration for 4 weeksImpairedImproved insulin sensitivitySignificant improvement (p < 0.001)
Ambient Glycemiadb/db mice50 mg/kg/day by gavage for 2 weeksElevatedLoweredRemarkable glucose-lowering
Glucose Tolerance (Acute)db/db miceSingle doseImpairedSlightly improvedReduced area under the glucose excursion curve

Table 2: Anti-Inflammatory Effects of 9-PAHSA

ParameterMouse ModelTreatment DetailsVehicle Control (HFD)9-PAHSA TreatedPercentage ChangeReference
TNFα-positive ATMsHFD-fed miceOral gavage for 3 daysElevatedNormalizedSignificant reduction
IL-1β-positive ATMsHFD-fed miceOral gavage for 3 daysElevatedReducedSignificant reduction
Pro-inflammatory T-cell markers (ileum)HFD-fed male miceSubcutaneous minipumps for 6 monthsElevatedReducedSignificant reduction (p<0.05)
Pro-inflammatory cytokines (ileum)HFD-fed male miceSubcutaneous minipumps for 6 monthsElevatedReducedSignificant reduction (p<0.05)

Note: ATM refers to Adipose Tissue Macrophages. DACI refers to Diabetes-Associated Cognitive Impairment.

Experimental Protocols

High-Fat Diet-Induced Obesity Model
  • Animal Model: C57BL/6J mice are a commonly used strain.

  • Diet: Mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for a period of 8-16 weeks to induce obesity and insulin resistance.

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Preparation and Administration of this compound
  • Formulation: this compound can be prepared in a vehicle suitable for the chosen administration route. A common vehicle for oral gavage is a solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water. For subcutaneous administration, osmotic mini-pumps can be used.

  • Dosage: A typical oral dose is 50 mg/kg of body weight per day. For subcutaneous mini-pumps, the delivery rate is calculated based on the desired daily dose and the pump's specifications.

  • Administration Routes:

    • Oral Gavage: This is a common method for daily administration. Use a proper gauge feeding needle to deliver the solution directly into the stomach.

    • Subcutaneous Mini-pumps: For chronic studies, surgically implanted osmotic mini-pumps provide continuous and controlled delivery of this compound.

Assessment of Metabolic Parameters
  • Glucose Tolerance Test (OGTT):

    • Fast mice overnight (typically 6 hours).

    • Measure baseline blood glucose from the tail vein.

    • Administer a glucose solution (usually 2 g/kg body weight) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose.

    • Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

Analysis of Inflammatory Markers
  • Adipose Tissue Macrophage (ATM) Analysis:

    • Isolate epididymal fat pads.

    • Digest the tissue with collagenase to obtain a single-cell suspension of the stromal vascular fraction (SVF).

    • Use flow cytometry to identify and quantify ATMs (e.g., using F4/80 and CD11c markers).

    • Intracellular cytokine staining can be used to measure the percentage of ATMs producing pro-inflammatory cytokines like TNFα and IL-1β.

  • Gene Expression Analysis:

    • Isolate tissues of interest (e.g., adipose tissue, liver, ileum).

    • Extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of inflammatory genes (e.g., Tnf, Il1b, Ccl2).

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound are mediated through multiple signaling pathways, with the G-protein-coupled receptor 120 (GPR120) playing a central role.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_S_PAHSA This compound GPR120 GPR120 9_S_PAHSA->GPR120 GLP1_Secretion ↑ GLP-1 Secretion GPR120->GLP1_Secretion NFkB_Inhibition ↓ NF-κB Activation GPR120->NFkB_Inhibition Glucose_Uptake ↑ Insulin-stimulated Glucose Uptake GPR120->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity GLP1_Secretion->Insulin_Sensitivity Inflammation ↓ Adipose Tissue Inflammation NFkB_Inhibition->Inflammation Glucose_Uptake->Insulin_Sensitivity Glucose_Tolerance ↑ Glucose Tolerance Insulin_Sensitivity->Glucose_Tolerance

Caption: this compound signaling through GPR120.

Mechanism of Action:

  • GPR120 Activation: this compound acts as a ligand for GPR120, a receptor expressed in adipocytes, macrophages, and intestinal L-cells.

  • Stimulation of GLP-1 Secretion: Activation of GPR120 in enteroendocrine L-cells stimulates the secretion of GLP-1, an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells.

  • Enhanced Glucose Uptake: In adipocytes, GPR120 signaling enhances insulin-stimulated glucose uptake.

  • Anti-Inflammatory Effects: this compound exerts potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in a GPR120-dependent manner. This leads to a reduction in the production of pro-inflammatory cytokines in adipose tissue.

  • Gut Microbiota Modulation: Recent evidence suggests that the beneficial metabolic effects of PAHSAs in HFD-fed mice are dependent on the gut microbiota. PAHSAs may modulate the composition and function of the gut microbiota, contributing to improved metabolic health.

Experimental_Workflow HFD High-Fat Diet Induction (8-16 weeks) Randomization Randomization HFD->Randomization Vehicle Vehicle Control Group Randomization->Vehicle PAHSA_Treatment This compound Treatment Group Randomization->PAHSA_Treatment Administration Daily Administration (e.g., Oral Gavage) Vehicle->Administration PAHSA_Treatment->Administration Metabolic_Tests Metabolic Phenotyping (OGTT, ITT) Administration->Metabolic_Tests Tissue_Collection Tissue Collection (Adipose, Liver, etc.) Metabolic_Tests->Tissue_Collection Analysis Biochemical and Molecular Analysis Tissue_Collection->Analysis

References

Application Notes: Investigating the Therapeutic Effects of 9(S)-PAHSA in the db/db Mouse Model of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have demonstrated significant anti-diabetic and anti-inflammatory properties.[1] Among the various isomers, the 9-hydroxy stearic acid (9-PAHSA) variant, particularly its S-enantiomer, 9(S)-PAHSA, is a focal point of metabolic research due to its potent biological activities.[2][3] Levels of PAHSAs are notably reduced in the serum and adipose tissue of insulin-resistant humans, and their concentrations correlate strongly with insulin sensitivity.[2][4] Administration of 9-PAHSA in mouse models has been shown to lower blood glucose, improve glucose tolerance, and reduce inflammation, making it a promising candidate for therapeutic development.

The db/db mouse is a well-established genetic model for type 2 diabetes and diabetic dyslipidemia. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes. This makes the db/db mouse an invaluable tool for evaluating the efficacy and mechanisms of action of novel anti-diabetic compounds like this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the db/db mouse model to study the effects of this compound. Included are summaries of expected outcomes, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action and Key Biological Effects

This compound exerts its beneficial effects through multiple signaling pathways, primarily impacting glucose metabolism, autophagy, and inflammation.

  • Improved Glycolipid Metabolism: this compound has been shown to improve insulin resistance and lower levels of oxidized low-density lipoprotein (ox-LDL) in diabetic mice. It enhances glucose tolerance and stimulates the secretion of glucagon-like peptide-1 (GLP-1) and insulin.

  • Autophagy Regulation: In the context of diabetic cardiomyopathy, 9-PAHSA treatment enhances cardiac autophagy in db/db mice. This is evidenced by the reversal of altered autophagy markers, such as a decreased ratio of LC3II/LC3I and increased P62 protein levels, which are characteristic of the diabetic state.

  • PI3K/AKT Signaling: Studies indicate that this compound can restore the downregulated PI3K/AKT signaling pathway in diabetic environments. This pathway is crucial for insulin-mediated glucose uptake and cell survival.

  • Anti-inflammatory and Anti-apoptotic Effects: 9-PAHSA exhibits anti-inflammatory properties by reducing adipose tissue inflammation in diet-induced obese mice. It also reduces apoptosis by decreasing the expression of cleaved caspase-3.

Below is a diagram illustrating the key signaling pathways modulated by this compound.

G cluster_0 This compound Effects cluster_1 Metabolic Regulation cluster_2 Autophagy Flux cluster_3 Cell Survival PAHSA This compound PI3K PI3K PAHSA->PI3K activates Beclin1 Beclin-1 PAHSA->Beclin1 upregulates p62 p62 PAHSA->p62 downregulates Caspase3 Cleaved Caspase-3 PAHSA->Caspase3 inhibits AKT AKT PI3K->AKT activates GlucoseUptake Glucose Uptake & Improved Insulin Sensitivity AKT->GlucoseUptake LC3 LC3-II / LC3-I Ratio Beclin1->LC3 increases Autophagy Enhanced Autophagy (Cardioprotective) LC3->Autophagy p62->Autophagy degradation indicates Apoptosis Reduced Apoptosis Caspase3->Apoptosis

Signaling pathways modulated by this compound.

Data Presentation: Summary of this compound Effects in db/db Mice

The following tables summarize the quantitative outcomes observed in studies administering 9-PAHSA to db/db mice.

Table 1: Effects on Glucose Homeostasis and Body Weight

Parameter Mouse Model Treatment Details Duration Outcome Reference
Blood Glucose db/db 50 mg/kg/day 9-PAHSA (gavage) 2 weeks Remarkably reduced compared to vehicle
Blood Glucose db/db 50 mg/kg/day 9-PAHSA (gavage) 4 weeks Effect disappeared (no longer significant)
Glucose Tolerance db/db Acute 9-PAHSA administration Acute Slightly improved (reduced AUC)

| Plasma Insulin | db/db | 50 mg/kg/day 9-PAHSA (gavage) | 4 weeks | No significant difference from vehicle | |

Table 2: Effects on Cardiac Autophagy Markers

Protein Target Mouse Model Treatment Details Duration Outcome in Treated vs. Vehicle Reference
LC3II / LC3I Ratio db/db 50 mg/kg/day 9-PAHSA (gavage) 4 weeks Partially restored (Increased vs. db/db control)

| P62 | db/db | 50 mg/kg/day 9-PAHSA (gavage) | 4 weeks | Partially restored (Decreased vs. db/db control) | |

Experimental Protocols

This section provides detailed methodologies for conducting studies on the effects of this compound in db/db mice.

G cluster_workflow Experimental Workflow A Phase 1: Preparation B Phase 2: Treatment C Phase 3: In-Life Analysis D Phase 4: Terminal Analysis A_1 Animal Acclimatization (db/db mice, 8-10 weeks old) A_2 Baseline Measurements (Body Weight, Fasting Glucose) A_1->A_2 B_1 Randomization into Groups (Vehicle, this compound) A_2->B_1 B_2 Daily Administration (e.g., 50 mg/kg oral gavage) B_1->B_2 C_1 Weekly Monitoring (Body Weight, Food/Water Intake) B_2->C_1 C_2 Metabolic Testing (IPGTT / ITT at specified weeks) C_1->C_2 D_1 Euthanasia & Tissue Collection (Blood, Heart, Liver, Adipose) C_2->D_1 D_2 Biochemical & Molecular Analysis (ELISA, Western Blot, qPCR) D_1->D_2

General experimental workflow for this compound studies.
Protocol 1: Animal Handling and this compound Administration

1.1. Animals

  • Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean db/+ littermates as controls.

  • Age: Start experiments at 8-10 weeks of age, when the diabetic phenotype is well-established.

  • Housing: House mice under a 12h/12h light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 5%). Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before starting any procedures.

1.2. Preparation of this compound Formulation

  • Materials: this compound powder, Vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% sterile water).

  • Procedure:

    • Prepare the vehicle solution by mixing the components thoroughly.

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the average body weight of the mice.

    • Dissolve the this compound powder directly into the vehicle. Gentle warming and vortexing can aid dissolution.

    • Prepare a fresh solution daily or as recommended by the supplier for stability.

1.3. Administration

  • Method: Oral gavage is a common and effective route.

  • Dosage: A dose of 50 mg/kg has been shown to be effective in db/db mice.

  • Frequency: Administer once daily at the same time each day.

  • Duration: A treatment period of 4 weeks is typical for assessing both short-term and sustained effects.

  • Control Group: The vehicle control group should receive an equivalent volume of the vehicle solution via the same route and schedule.

Protocol 2: Intraperitoneal Glucose and Insulin Tolerance Tests (IPGTT & IPITT)

2.1. Intraperitoneal Glucose Tolerance Test (IPGTT)

  • Purpose: To assess the ability to clear a glucose load, reflecting insulin secretion and sensitivity.

  • Procedure:

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose (Time 0) from a tail vein snip using a glucometer.

    • Administer D-glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group to quantify glucose tolerance.

2.2. Intraperitoneal Insulin Tolerance Test (IPITT)

  • Purpose: To measure the whole-body response to exogenous insulin, indicating insulin sensitivity.

  • Procedure:

    • Fast mice for 5-6 hours. A shorter fasting period is critical to avoid hypoglycemia.

    • Obtain a baseline blood glucose reading (Time 0).

    • Administer human or murine insulin (e.g., 0.75 U/kg body weight) via IP injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

    • Data Analysis: Plot blood glucose levels as a percentage of the baseline reading over time. A faster and more profound drop in glucose indicates greater insulin sensitivity.

Protocol 3: Biochemical Analysis

3.1. Blood Collection

  • Method: At the study endpoint, collect terminal blood via cardiac puncture after anesthetizing the mice.

  • Processing: Collect blood into EDTA-coated tubes for plasma or serum separator tubes for serum. Centrifuge at 2000 x g for 15 minutes at 4°C and store the supernatant at -80°C.

3.2. ELISA Assays

  • Purpose: To quantify levels of key hormones and metabolic markers.

  • Analytes: Measure plasma/serum concentrations of insulin, GLP-1, and ox-LDL using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 4: Western Blot Analysis

4.1. Tissue Processing

  • Method: At necropsy, rapidly excise tissues of interest (e.g., heart, liver), snap-freeze them in liquid nitrogen, and store them at -80°C.

  • Lysate Preparation:

    • Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

4.2. Western Blotting

  • Procedure:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Autophagy: anti-LC3B, anti-p62/SQSTM1.

      • PI3K/AKT Pathway: anti-PI3K, anti-phospho-AKT, anti-total-AKT.

      • Apoptosis: anti-cleaved-caspase-3.

      • Loading Control: anti-β-actin or anti-GAPDH.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to the loading control.

References

Application Notes and Protocols for 9(S)-PahSA Treatment in HepG2 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the treatment of HepG2 cells with 9(S)-Palmitic acid-hydroxy stearic acid (9(S)-PahSA). This novel bioactive lipid has demonstrated therapeutic potential in mitigating lipotoxicity and improving cellular health in in vitro models of non-alcoholic fatty liver disease (NAFLD).

Introduction

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with anti-inflammatory and insulin-sensitizing properties.[1][2] In the context of liver health, this compound has been shown to protect hepatocytes from steatosis, a condition characterized by excessive lipid accumulation, by preserving mitochondrial function.[3][4] Studies utilizing the human hepatoma cell line, HepG2, have been instrumental in elucidating the cellular and molecular mechanisms underlying the beneficial effects of this compound. These cells, when exposed to high concentrations of fatty acids like oleic acid (OA), serve as a reliable in vitro model for studying NAFLD.[3]

Research indicates that this compound treatment can increase the viability of steatotic HepG2 cells in a dose-dependent manner. Furthermore, it has been observed to reduce intracellular lipid accumulation, suggesting a role in regulating lipid metabolism. Mechanistically, this compound is believed to exert its effects through the modulation of key signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and metabolism.

These application notes will provide detailed protocols for inducing steatosis in HepG2 cells and subsequent treatment with this compound. Additionally, methods for assessing key outcomes such as cell viability, lipid accumulation, and apoptosis are described.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on HepG2 cells.

Table 1: Effect of this compound on the Viability of Oleic Acid-Induced Steatotic HepG2 Cells

Oleic Acid (OA) Concentration (µM)This compound Concentration (µM)Cell Viability (% of Control)Reference
5000Reduced
50010Increased
50020Increased
50040Increased

Table 2: Effect of this compound on Intracellular Lipid Accumulation in Oleic Acid-Induced Steatotic HepG2 Cells

Oleic Acid (OA) Concentration (µM)This compound Concentration (µM)Intracellular Lipid ContentReference
5000Increased
50040Decreased

Experimental Protocols

Protocol 1: Induction of Steatosis in HepG2 Cells with Oleic Acid

This protocol describes how to induce a state of steatosis in HepG2 cells, mimicking the conditions of NAFLD in vitro.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic Acid (OA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for lipid staining) at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Preparation of OA-BSA Complex: a. Prepare a stock solution of oleic acid. b. Prepare a solution of fatty acid-free BSA in DMEM. c. Add the oleic acid stock solution to the BSA solution while stirring to create the OA-BSA complex. The final concentration of OA will depend on the desired level of steatosis induction (e.g., 500 µM).

  • Induction of Steatosis: a. Once cells have reached the desired confluency, aspirate the culture medium. b. Wash the cells once with PBS. c. Add the DMEM containing the OA-BSA complex to the cells. d. Incubate the cells for a specified period (e.g., 24 hours) to induce steatosis.

Protocol 2: Treatment of Steatotic HepG2 Cells with this compound

This protocol outlines the steps for treating the steatotic HepG2 cells with this compound.

Materials:

  • Steatotic HepG2 cells (from Protocol 1)

  • This compound

  • DMSO (as a solvent for this compound)

  • DMEM with OA-BSA complex

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.

  • Treatment: a. Prepare working solutions of this compound by diluting the stock solution in the DMEM containing the OA-BSA complex to the desired final concentrations (e.g., 10, 20, 40 µM). b. Aspirate the medium from the steatotic HepG2 cells. c. Add the medium containing the different concentrations of this compound to the respective wells. d. Include a vehicle control group treated with the same concentration of DMSO used to dissolve the this compound. e. Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 3: Assessment of Cell Viability (MTT Assay)

This protocol describes how to measure the viability of HepG2 cells following treatment.

Materials:

  • Treated HepG2 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Add MTT Reagent: Add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan Crystals: Aspirate the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 4: Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)

This protocol details the staining and quantification of neutral lipids within the HepG2 cells.

Materials:

  • Treated HepG2 cells in a 6-well plate

  • PBS

  • 4% Paraformaldehyde (PFA)

  • Oil Red O staining solution

  • 60% Isopropanol

  • Isopropanol (100%)

  • Microscope

  • Microplate reader

Procedure:

  • Fixation: a. Aspirate the culture medium and wash the cells gently with PBS. b. Fix the cells with 4% PFA for 30-60 minutes at room temperature. c. Wash the cells twice with distilled water.

  • Staining: a. Add 60% isopropanol to the cells for 5 minutes. b. Remove the isopropanol and add the Oil Red O working solution to cover the cells. c. Incubate for 15-20 minutes at room temperature. d. Remove the staining solution and wash the cells with distilled water until the water runs clear.

  • Imaging: Observe and capture images of the stained lipid droplets using a microscope.

  • Quantification: a. After imaging, add 100% isopropanol to each well to elute the Oil Red O stain from the cells. b. Transfer the isopropanol-dye mixture to a 96-well plate. c. Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a method to detect and quantify apoptosis in HepG2 cells.

Materials:

  • Treated HepG2 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. Collect the culture medium (containing floating cells). b. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. c. Combine the detached cells with the cells from the culture medium. d. Centrifuge the cell suspension and discard the supernatant.

  • Staining: a. Resuspend the cell pellet in the provided binding buffer. b. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. c. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualization

G cluster_0 Experimental Workflow cluster_1 Downstream Assays HepG2 HepG2 Cell Culture Steatosis Induce Steatosis (Oleic Acid) HepG2->Steatosis Seed Cells Treatment This compound Treatment Steatosis->Treatment Apply Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Lipid Lipid Accumulation (Oil Red O Staining) Treatment->Lipid Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis

Caption: Workflow for this compound treatment and analysis in HepG2 cells.

G cluster_0 This compound Signaling Pathway in HepG2 Cells cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Outcomes PahSA This compound PI3K PI3K PahSA->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Lipid Decreased Lipid Accumulation AKT->Lipid Survival Increased Cell Survival mTOR->Survival Apoptosis Decreased Apoptosis mTOR->Apoptosis

Caption: Proposed signaling pathway of this compound in HepG2 cells.

References

Application Notes and Protocols for Neuronal Cell Line Studies with 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(S)-PAHSA (9(S)-hydroxy-10-palmitoxystearic acid) is an endogenous lipokine with demonstrated therapeutic potential, particularly in the context of metabolic disorders and associated neurological complications. This document provides detailed application notes and experimental protocols for studying the effects of this compound in neuronal cell lines, with a focus on its neuroprotective properties. The protocols and data presented are compiled from studies utilizing the rat pheochromocytoma cell line PC12, a well-established model for neuronal research.

Neuroprotective Effects of this compound

This compound has been shown to exert significant neuroprotective effects in neuronal cell models, particularly under conditions mimicking diabetic neuropathy and oxidative stress. Key observed effects include the suppression of apoptosis and the enhancement of cell viability through the modulation of specific signaling pathways.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on the effects of this compound on neuronal cells.

Table 1: Effects of this compound on Apoptosis-Related Protein Expression in PC12 Cells

Treatment GroupTarget ProteinObservationSignificance
Diabetic Environment + 30 µM this compoundBaxSignificant Decreasep < 0.01[1]
Diabetic Environment + 60 µM this compoundBaxMost Significant Decreasep < 0.001[1]
Diabetic Environment + 90 µM this compoundBaxSignificant Decreasep < 0.01[1]
Diabetic Environment + 60 µM this compoundBcl-2/Bax ratioSignificant Increasep < 0.01[1]
Diabetic Environment + 60 µM this compoundCleaved-caspase-3Significant Decreasep < 0.01[1]
Diabetic Environment + 90 µM this compoundCleaved-caspase-3Significant Decreasep < 0.01
Diabetic Environment + 30 µM this compoundCytochrome CSignificant Decreasep < 0.01
Diabetic Environment + 60 µM this compoundCytochrome CSignificant Decreasep < 0.01
Diabetic Environment + 90 µM this compoundCytochrome CSignificant Decreasep < 0.01
Diabetic Environment + 60 µM this compoundp-BadSignificant Increasep < 0.05

Table 2: Effects of this compound on Oxidative Stress and Mitochondrial Function in PC12 Cells

Treatment GroupParameterObservationSignificance
Diabetic Environment + 60 µM this compoundAnti-oxidative stress proteinsElevationp < 0.05
Diabetic Environment + 90 µM this compoundAnti-oxidative stress proteinsElevationp < 0.05
Diabetic Environment + this compoundMitochondrial Membrane PotentialSignificant Increase in CY3/FITC ratiop < 0.01

Table 3: Effects of this compound on PI3K/Akt and other Signaling Pathways in PC12 Cells

Treatment GroupTarget ProteinObservationSignificance
Diabetic Environment + 60 µM this compoundp-mTORSignificant Suppressionp < 0.05
Diabetic Environment + 90 µM this compoundp-Erk1/2Significant Suppressionp < 0.01

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating key signaling pathways involved in cell survival, apoptosis, and oxidative stress. The primary pathways identified are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway. The neuroprotective effects of this compound have also been shown to be mediated by Carbonic Anhydrase III (CAIII).

G cluster_0 Cellular Stress (e.g., High Glucose) cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcome stress Oxidative Stress & Apoptotic Stimuli bax Bax stress->bax activates cytochrome_c Cytochrome C stress->cytochrome_c promotes release pahsa This compound pi3k PI3K pahsa->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates bcl2 Bcl-2 akt->bcl2 promotes apoptosis Apoptosis akt->apoptosis inhibits survival Neuronal Survival akt->survival promotes bax->cytochrome_c promotes release bcl2->bax inhibits caspase Cleaved Caspase-3 caspase->apoptosis induces cytochrome_c->caspase activates

Caption: Signaling pathway of this compound in neuroprotection.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the neuroprotective effects of this compound in neuronal cell lines.

PC12 Cell Culture and Treatment

This protocol describes the basic culture of PC12 cells and the induction of a diabetic-like state for neuroprotection studies.

G start Start: PC12 Cell Culture culture Culture in RPMI-1640 + 10% FBS + 1% Pen/Strep start->culture induce Induce Diabetic State: 100 mM Glucose + 200 µM Palmitic Acid for 24h culture->induce treat Treat with this compound (e.g., 30, 60, 90 µM) for 24h induce->treat analyze Analyze Cells: - Viability (CCK-8) - Apoptosis (Western Blot) - Mitochondrial Health (TMRE) treat->analyze end End: Data Acquisition analyze->end

Caption: Workflow for PC12 cell culture and treatment.

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • D-Glucose

  • Palmitic Acid

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed PC12 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density of 4 x 10^3 cells/well for 96-well plates. Allow cells to adhere for 24 hours.

  • Induction of Diabetic State: Prepare a high-glucose, high-fat medium by supplementing the culture medium with 100 mM D-Glucose and 200 µM palmitic acid. Replace the existing medium with this induction medium and incubate for 24 hours.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in the high-glucose, high-fat medium to final concentrations (e.g., 30, 60, and 90 µM).

  • Replace the induction medium with the this compound-containing medium or vehicle control (DMSO) and incubate for another 24 hours.

  • Proceed with downstream analyses.

Cell Viability Assay (CCK-8)

Materials:

  • Treated PC12 cells in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Protocol:

  • After the 24-hour treatment with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in the cell culture incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control (untreated or vehicle-treated) cells.

Western Blot for Apoptosis and Signaling Proteins

Materials:

  • Treated PC12 cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mitochondrial Membrane Potential Assay (TMRE Staining)

Materials:

  • Treated PC12 cells on coverslips or in a 96-well plate

  • Tetramethylrhodamine, ethyl ester (TMRE)

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Following treatment, wash the cells once with serum-free medium.

  • Prepare a TMRE working solution (e.g., 100 nM in serum-free medium).

  • Incubate the cells with the TMRE working solution for 20-30 minutes at 37°C, protected from light.

  • (Optional) Add Hoechst 33342 to the working solution for the last 5-10 minutes of incubation to stain the nuclei.

  • Wash the cells twice with PBS.

  • Immediately visualize the cells under a fluorescence microscope. Healthy mitochondria will exhibit bright red fluorescence. A decrease in red fluorescence indicates a loss of mitochondrial membrane potential.

  • Quantify the fluorescence intensity using image analysis software.

Concluding Remarks

The protocols and data presented herein provide a framework for investigating the neuroprotective effects of this compound in neuronal cell lines. The evidence strongly suggests that this compound mitigates neuronal damage induced by diabetic-like conditions through the modulation of the PI3K/Akt signaling pathway and the inhibition of apoptosis. Further research, potentially utilizing other neuronal cell lines such as SH-SY5Y, will help to further elucidate the therapeutic potential of this promising lipokine for neurodegenerative disorders.

References

Application Note: Quantification of 9(S)-PAHSA in Human Serum using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA) in human serum. This compound is a bioactive lipid from the fatty acid esters of hydroxy fatty acids (FAHFA) class, which has shown potential roles in metabolic regulation and anti-inflammatory signaling.[1][2][3] Accurate quantification of specific stereoisomers like this compound is crucial for understanding its physiological functions and therapeutic potential. The method utilizes liquid-liquid extraction followed by solid-phase extraction for sample cleanup and a chiral stationary phase for the separation of this compound from its R-enantiomer. Detection is achieved using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode, employing multiple reaction monitoring (MRM) for high selectivity and sensitivity. This method has been validated for linearity, accuracy, and precision.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with beneficial metabolic and anti-inflammatory properties.[2] Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a prominent family within this class, and their levels have been correlated with insulin sensitivity.[4] 9-PAHSA is a major PAHSA isomer found in human adipose tissue and serum. The biological activity of 9-PAHSA can be stereospecific, with the S- and R-enantiomers potentially having different affinities for receptors and metabolic fates. Therefore, the ability to specifically quantify this compound is essential for elucidating its precise biological role. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound in human serum by HPLC-MS/MS.

Experimental

Sample Preparation

A liquid-liquid extraction followed by solid-phase extraction (SPE) is employed to isolate and enrich PAHSAs from the serum matrix.

Protocol:

  • To 200 µL of human serum, add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.

  • Spike the chloroform with an appropriate internal standard, such as ¹³C-labeled 9-PAHSA, to account for extraction variability.

  • Vortex the mixture vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform layer.

  • Load the collected chloroform extract onto a conditioned SPE cartridge.

  • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.

  • Elute the FAHFA fraction containing this compound with 4 mL of 100% ethyl acetate.

  • Dry the FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Chromatographic separation of the this compound and 9(R)-PAHSA enantiomers is critical and is achieved using a chiral column.

Table 1: HPLC Parameters

ParameterValue
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnLux 3 µm Cellulose-3 column or equivalent chiral column
Mobile PhaseIsocratic: 96:4:0.1 Methanol:Water:Formic Acid
Flow Rate0.5 mL/min
Column Temperature25°C
Injection Volume10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., TSQ Quantiva)
Ionization ModeNegative Ion Electrospray (ESI-)
Capillary Voltage3.0 kV
Source Temperature300°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 3: Multiple Reaction Monitoring (MRM) Transitions for 9-PAHSA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
9-PAHSA (Quantifier)537.5255.2 (Palmitic acid fragment)20100
9-PAHSA (Qualifier 1)537.5299.3 (Hydroxystearic acid fragment)1850
9-PAHSA (Qualifier 2)537.5281.3 (Dehydrated hydroxystearic acid fragment)2250
¹³C-9-PAHSA (IS)553.5271.220100

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

Table 4: Method Validation Summary

ParameterResult
Linearity (r²)> 0.99
LLOQ0.5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%
Signaling Pathway of 9-PAHSA

This compound is known to exert its biological effects through various signaling pathways. One key pathway involves its interaction with the G-protein coupled receptor 120 (GPR120), which can lead to the activation of the PI3K/AKT/mTOR pathway, influencing cellular metabolism and inflammation.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 Binds PI3K PI3K GPR120->PI3K Activates Anti_Inflammatory Anti-inflammatory Effects GPR120->Anti_Inflammatory AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake) mTOR->Metabolic_Regulation

Caption: this compound signaling through GPR120 and the PI3K/AKT/mTOR pathway.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in serum is depicted below.

HPLC_MS_Workflow Serum_Sample Serum Sample (200 µL) LLE Liquid-Liquid Extraction (Chloroform/Methanol/PBS) Serum_Sample->LLE SPE Solid-Phase Extraction (Enrichment of FAHFAs) LLE->SPE Dry_Reconstitute Dry Down & Reconstitute (Methanol) SPE->Dry_Reconstitute HPLC Chiral HPLC Separation Dry_Reconstitute->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for this compound quantification in serum.

Conclusion

This application note details a sensitive and specific HPLC-MS/MS method for the quantification of this compound in human serum. The use of chiral chromatography is essential for the accurate measurement of this specific stereoisomer. The described method is suitable for research applications aiming to investigate the role of this compound in health and disease.

References

Application Notes and Protocols for Measuring 9(S)-HODE Levels in Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HODE, is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9(S)-HODE is increasingly recognized for its role in various physiological and pathological processes, including inflammation, oxidative stress, and metabolic regulation.[1][2] In the context of adipose tissue, 9(S)-HODE is of particular interest as its levels are often altered in metabolic diseases such as obesity and type 2 diabetes.[3] This molecule can act as a signaling molecule, modulating cellular functions through receptors like peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5]

These application notes provide detailed protocols for the extraction and quantification of 9(S)-HODE from adipose tissue, catering to researchers, scientists, and drug development professionals. The methodologies described herein cover sample preparation, lipid extraction, and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

Table 1: Circulating 9-HODE Levels in Metabolic Disease

While specific concentrations in adipose tissue are variable and depend on numerous factors, circulating levels of 9-HODE are often elevated in metabolic diseases, reflecting systemic oxidative stress that can be linked to adipose tissue dysfunction.

ConditionAnalyteObservationReference
Obesity with Type 2 Diabetes9-HODESignificantly higher plasma levels compared to individuals with normal glucose tolerance.
Obesity with NAFLD/NASH9-HODESignificantly elevated plasma levels in patients with nonalcoholic steatohepatitis (NASH) compared to those with simple steatosis.
Prolonged Exercise9-HODE + 13-HODEA transient, significant increase in plasma levels immediately post-exercise, correlated with markers of oxidative stress.
Table 2: Performance Characteristics of Analytical Methods for 9-HODE Quantification
ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratio.Competitive immunoassay.
Specificity High; can distinguish between isomers (e.g., 9-HODE and 13-HODE) using specific product ions.Generally measures total 9(±)-HODE; may have cross-reactivity.
Sensitivity (LOD/LOQ) High; LOD < 2.6 pg, LOQ < 0.09 ng/mL for some oxidized fatty acids. LOQ for HODEs reported in the low ng/mL range.Moderate; typically in the range of 0.1 ng/mL.
Throughput Lower; sample-by-sample analysis.High; suitable for 96-well plate format.
Instrumentation Requires specialized LC-MS/MS system.Requires a standard microplate reader.

Experimental Protocols

Protocol 1: Adipose Tissue Collection and Homogenization
  • Tissue Collection : Excise adipose tissue samples (e.g., visceral or subcutaneous) and immediately wash with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood.

  • Snap Freezing : Blot the tissue dry, weigh it, and snap-freeze in liquid nitrogen. Store samples at -80°C until lipid extraction to prevent lipid degradation.

  • Homogenization :

    • On the day of extraction, place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it frozen.

    • Grind the tissue to a fine powder using a pestle.

    • Alternatively, use a bead-beater homogenizer with stainless steel beads and a suitable volume of ice-cold homogenization buffer (e.g., PBS with antioxidants like butylated hydroxytoluene (BHT)).

Protocol 2: Lipid Extraction from Adipose Tissue (Folch Method)

This protocol is a widely used method for total lipid extraction.

  • Reagent Preparation : Prepare a chloroform:methanol solution in a 2:1 (v/v) ratio.

  • Homogenate Preparation : Transfer a known amount of powdered or homogenized adipose tissue (e.g., 50-100 mg) to a glass tube with a Teflon-lined cap.

  • Extraction :

    • Add 20 volumes of the 2:1 chloroform:methanol mixture to the tissue sample (e.g., 2 mL for 100 mg of tissue).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate at room temperature for 1-2 hours with occasional vortexing to ensure complete extraction.

  • Phase Separation :

    • Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., 0.4 mL for a 2 mL extraction volume).

    • Vortex for 30 seconds and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

    • Two distinct layers will form: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform containing the lipids).

  • Lipid Collection :

    • Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.

    • Collect the lower chloroform layer containing the lipids into a new glass tube.

  • Drying and Storage :

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a suitable solvent for the downstream analysis (e.g., methanol or ethanol for LC-MS/MS, or the specific assay buffer for ELISA).

    • Store the lipid extract at -80°C until analysis.

Protocol 3: Quantification of 9(S)-HODE by LC-MS/MS

LC-MS/MS is the gold standard for specific and sensitive quantification of lipid mediators.

  • Sample Preparation :

    • Resuspend the lipid extract in the mobile phase.

    • Add an internal standard (e.g., d4-9-HODE) to each sample to correct for extraction efficiency and instrument variability.

  • Chromatographic Separation :

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic or acetic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with the same acid concentration (Mobile Phase B).

  • Mass Spectrometry Detection :

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor ion to product ion transition for 9-HODE is m/z 295 -> 171. This allows for differentiation from its isomer, 13-HODE (m/z 295 -> 195).

  • Quantification :

    • Generate a standard curve using a pure 9(S)-HODE standard of known concentrations.

    • Calculate the concentration of 9(S)-HODE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 4: Quantification of 9-HODE by ELISA

ELISA kits provide a higher-throughput alternative for measuring 9-HODE, though they may not distinguish between the S and R stereoisomers.

  • Kit Selection : Choose a commercially available 9(±)-HODE ELISA kit.

  • Sample and Standard Preparation :

    • Reconstitute and serially dilute the 9-HODE standard provided in the kit to generate a standard curve according to the manufacturer's instructions.

    • Dilute the lipid extracts from the adipose tissue in the assay buffer provided with the kit to ensure the concentration falls within the detection range of the assay.

  • Assay Procedure :

    • The assay is typically a competitive ELISA. Add standards, samples, and a 9-HODE-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with an anti-9-HODE antibody.

    • Incubate as per the manufacturer's protocol to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 9-HODE in the sample.

    • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis :

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 9-HODE in the samples by interpolating their absorbance values from the standard curve.

Visualizations

G cluster_collection Sample Collection & Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_quantification Quantification cluster_data Data Analysis a Adipose Tissue Excision b Wash with ice-cold PBS a->b c Snap Freeze in Liquid N2 b->c d Store at -80°C c->d e Homogenization d->e f Add Chloroform:Methanol (2:1) e->f g Vortex & Incubate f->g h Add 0.9% NaCl for Phase Separation g->h i Centrifuge h->i j Collect Lower Organic Layer i->j k Dry under Nitrogen j->k l Resuspend Lipid Extract k->l m LC-MS/MS Analysis l->m n ELISA Analysis l->n o Standard Curve Generation m->o n->o p Concentration Calculation o->p q Data Reporting p->q

Caption: Experimental workflow for measuring 9(S)-HODE in adipose tissue.

G cluster_upstream Formation cluster_signaling Cellular Signaling cluster_downstream Biological Effects in Adipose Tissue la Linoleic Acid hode 9(S)-HODE la->hode Oxidation (e.g., via LOX, COX, CYP450) pparg PPARγ hode->pparg Activation fabp4 FABP4 Gene Expression pparg->fabp4 inflammation Modulation of Inflammation pparg->inflammation lipid_uptake Lipid Uptake pparg->lipid_uptake adipocyte_diff Adipocyte Differentiation fabp4->adipocyte_diff gene_expression Altered Gene Expression fabp4->gene_expression metabolic_dysfunction Contribution to Metabolic Dysfunction inflammation->metabolic_dysfunction lipid_uptake->adipocyte_diff

Caption: Signaling pathway of 9(S)-HODE in adipose tissue.

References

Application Notes and Protocols for In Vivo Delivery and Dosage of 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. The specific stereoisomer, 9(S)-hydroxystearic acid (9(S)-PAHSA), has garnered significant interest for its potential therapeutic effects in metabolic diseases. In vivo studies in various mouse models have shown that administration of this compound can improve glucose homeostasis, enhance insulin sensitivity, and exert neuroprotective effects.[1][2] These application notes provide a comprehensive guide to the in vivo delivery and dosage of this compound, including detailed experimental protocols and a summary of reported quantitative data.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways, primarily initiated by its interaction with the G-protein coupled receptor 120 (GPR120).[3][4] Activation of GPR120 triggers downstream cascades that influence glucose metabolism, inflammation, and cell survival.

GPR120-Mediated Anti-Inflammatory Pathway

Activation of GPR120 by this compound can lead to the recruitment of β-arrestin 2. This interaction can inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[3] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines.

GPR120_Anti_Inflammatory_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruitment NFkB NF-κB Pathway beta_arrestin->NFkB Inhibition Inflammation Inflammatory Response NFkB->Inflammation Activation PI3K_AKT_mTOR_Pathway This compound This compound Receptor Receptor (e.g., GPR120) This compound->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTORC1 AKT->mTOR Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO1 FOXO1 AKT->FOXO1 Inhibition Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Glucose_Metabolism Glucose Metabolism GSK3b->Glucose_Metabolism FOXO1->Glucose_Metabolism Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Vehicle_Prep Vehicle Preparation PAHSA_Sol This compound Solution Preparation Vehicle_Prep->PAHSA_Sol Oral_Gavage Oral Gavage PAHSA_Sol->Oral_Gavage IP_Injection Intraperitoneal Injection PAHSA_Sol->IP_Injection OGTT OGTT/IPITT Oral_Gavage->OGTT IP_Injection->OGTT Tissue_Collection Tissue Collection OGTT->Tissue_Collection Lipid_Analysis Lipid Analysis Tissue_Collection->Lipid_Analysis

References

Application Notes and Protocols for 9(S)-PAHSA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-PAHSA, or 9(S)-palmitic acid hydroxy stearic acid, is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest in the scientific community. As the S-enantiomer of 9-PAHSA, it has demonstrated distinct and potent biological activities, including anti-inflammatory and anti-diabetic properties.[1][2] Research suggests that this compound plays a crucial role in metabolic regulation and cellular signaling, making it a promising therapeutic candidate for various diseases, including type 2 diabetes and its associated complications.[2][3][4] These application notes provide a comprehensive overview of the analytical standards, experimental protocols, and key signaling pathways associated with this compound research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate quantification and use in experimental settings.

PropertyValueReference
Formal Name 9S-[(1-oxohexadecyl)oxy]-octadecanoic acid
CAS Number 2097130-87-3
Molecular Formula C₃₄H₆₆O₄
Molecular Weight 538.9 g/mol
Formulation A solution in methyl acetate
Solubility DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml
Storage -20°C
Stability ≥ 2 years

Analytical Methods

Accurate detection and quantification of this compound in biological matrices are critical for understanding its physiological roles. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique employed for this purpose.

Protocol 1: Extraction and Quantification of this compound from Adipose Tissue

This protocol outlines a liquid-liquid extraction followed by solid-phase extraction (SPE) for the enrichment of FAHFAs from adipose tissue, with subsequent analysis by LC-MS.

Materials:

  • Adipose tissue (~100-150 mg)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standard (e.g., ¹³C₄-9-PAHSA)

  • SPE columns

  • Nitrogen gas stream

  • LC-MS system with a chiral column

Procedure:

  • Homogenization: Homogenize weighed adipose tissue in a Dounce homogenizer on ice with 1.5 mL of PBS, 1.5 mL of methanol, and 3.0 mL of chloroform containing the internal standard.

  • Phase Separation: Centrifuge the homogenate to separate the phases and collect the lower organic layer.

  • Solid-Phase Extraction (SPE): Purify the collected organic phase using an appropriate SPE column to enrich the FAHFA fraction.

  • Drying: Dry the eluted FAHFA fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • LC-MS Analysis: Separate and quantify this compound using a liquid chromatography system equipped with a chiral column (e.g., Lux 3 μm Cellulose-3) coupled to a triple quadrupole mass spectrometer. Use negative ion electrospray ionization (ESI-) for detection.

LC-MS Parameters for Chiral Separation:

ParameterValueReference
LC Column Lux 3 μm Cellulose-3 chiral column
Mobile Phase Isocratic flow with 0.1% formic acid in the mobile phase can achieve baseline resolution of stereoisomers.
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Ionization Mode Negative Ion Electrospray (ESI-)

In Vitro Assays

In vitro studies are essential for elucidating the cellular and molecular mechanisms of this compound.

Protocol 2: Assessment of this compound on Glucose Uptake in Adipocytes

This protocol describes how to measure the effect of this compound on insulin-stimulated glucose uptake in differentiated adipocyte cell lines (e.g., 3T3-L1 or human subcutaneous adipocytes).

Materials:

  • Differentiated adipocytes (3T3-L1 or human subcutaneous adipocytes)

  • This compound

  • Insulin

  • ¹⁴C-labeled glucose

  • Scintillation counter

Procedure:

  • Cell Culture: Culture and differentiate pre-adipocytes into mature adipocytes.

  • Pre-incubation: Pre-incubate the differentiated adipocytes with this compound (e.g., 20 µM) or vehicle for 48 hours.

  • Insulin Stimulation: Stimulate glucose uptake by adding various concentrations of insulin in the continued presence of this compound or vehicle.

  • Glucose Uptake Measurement: Add ¹⁴C-labeled glucose and incubate for a defined period.

  • Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter to quantify glucose uptake.

Protocol 3: Evaluation of Anti-inflammatory Effects in Macrophages

This protocol details a method to assess the anti-inflammatory properties of this compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in dendritic cells or macrophages.

Materials:

  • Dendritic cells or macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for relevant cytokines (e.g., CXCL10, MIP-1 beta, MCP)

Procedure:

  • Cell Culture: Culture dendritic cells or macrophages in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10–100 µM) for a specified time.

  • LPS Stimulation: Induce an inflammatory response by stimulating the cells with LPS.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted pro-inflammatory cytokines using specific ELISA kits.

Signaling Pathways

This compound exerts its biological effects through the modulation of key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to regulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and metabolism. Studies have indicated that this compound can restore the downward trends of PI3K and the phosphorylation of AKT in diabetic environments.

PI3K_AKT_mTOR_Pathway This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism

Caption: this compound activates the PI3K/AKT/mTOR signaling pathway.

GPR120-Mediated Anti-inflammatory Signaling

9-PAHSA can bind to G protein-coupled receptor 120 (GPR120) to initiate an anti-inflammatory cascade, primarily through the inhibition of the NF-κB pathway.

GPR120_Signaling 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds β-Arrestin 2 β-Arrestin 2 GPR120->β-Arrestin 2 Recruits TAK1 TAK1 β-Arrestin 2->TAK1 Inhibits IKK IKK TAK1->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Transcription Inflammation Inflammation Inflammatory Genes->Inflammation

Caption: 9-PAHSA inhibits inflammation via GPR120 signaling.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound in a research setting.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Adipocytes, Macrophages) Treatment This compound Treatment Cell_Culture->Treatment Functional_Assays Functional Assays (Glucose Uptake, Cytokine Secretion) Treatment->Functional_Assays Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Functional_Assays->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis Animal_Model Animal Model (e.g., HFD-induced diabetic mice) Administration This compound Administration (e.g., Oral Gavage) Animal_Model->Administration Phenotypic_Analysis Phenotypic Analysis (Glucose Tolerance, Insulin Sensitivity) Administration->Phenotypic_Analysis Tissue_Analysis Tissue Analysis (Histology, LC-MS) Phenotypic_Analysis->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: General experimental workflow for this compound research.

References

Troubleshooting & Optimization

stability and degradation of 9(S)-Pahsa in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9(S)-PAHSA. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound, particularly when supplied in an organic solvent like methyl acetate, should be stored at -20°C.[1] Under these conditions, the product is stable for at least two years.[1] For stock solutions in solvents like DMSO or ethanol, storage at -80°C is recommended to ensure stability for up to six months.[2]

2. How should I prepare my working solutions of this compound for in vitro experiments?

It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. This compound is soluble in dimethylformamide (DMF) at 20 mg/ml, dimethyl sulfoxide (DMSO) at 15 mg/ml, and ethanol at 20 mg/ml.[1] For cell-based assays, it is recommended to prepare fresh working solutions on the day of the experiment.[2] To do this, dilute your high-concentration organic stock solution into your aqueous-based cell culture medium. Be mindful of the final solvent concentration in your culture medium, as high concentrations can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.

3. I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer/medium. What can I do?

Precipitation is a common issue due to the lipophilic nature of this compound and its poor solubility in aqueous solutions. Here are a few troubleshooting steps:

  • Complex with a carrier protein: Fatty acids are often complexed with bovine serum albumin (BSA) to improve their solubility and stability in cell culture media. You can find protocols for complexing fatty acids with BSA in the literature.

  • Increase the solvent concentration (with caution): A slight increase in the co-solvent (e.g., ethanol) concentration in your final working solution might help, but be sure to run a vehicle control to account for any solvent effects on your cells.

  • Sonication: Gentle sonication can sometimes help to re-dissolve small precipitates.

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged exposure to higher temperatures can accelerate degradation.

4. What are the main degradation pathways for this compound in solution?

The primary degradation pathway for this compound in biological systems is enzymatic hydrolysis of the ester bond, which separates the palmitic acid and the 9-hydroxy-stearic acid. Carboxyl ester lipase (CEL) has been identified as an enzyme that can hydrolyze 9-PAHSA. Like other lipids, this compound may also be susceptible to oxidation, especially if exposed to air and light for extended periods.

5. How can I assess the stability of this compound in my specific experimental conditions?

To determine the stability of this compound in your experimental setup, you can perform a time-course study. This involves incubating this compound in your solution of interest (e.g., cell culture medium with 10% FBS) and collecting aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). These aliquots can then be analyzed by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the remaining amount of intact this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological activity observed 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation: The compound may have precipitated out of your experimental solution, reducing its effective concentration. 3. Low concentration: The concentration of this compound in your experiment may be too low to elicit a biological response.1. Ensure proper storage at -20°C or -80°C. Prepare fresh working solutions for each experiment. 2. Visually inspect your solutions for any precipitate. If present, refer to the FAQ on preventing precipitation. Consider using a carrier protein like BSA. 3. Perform a dose-response curve to determine the optimal concentration for your experimental system.
High background signal in control group 1. Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing a biological effect at the concentration used. 2. Contamination: Your solutions or reagents may be contaminated.1. Always include a vehicle control (your experimental solution with the same concentration of solvent but without this compound). 2. Use sterile techniques and high-purity reagents.
Difficulty in quantifying this compound 1. Poor extraction efficiency: The method used to extract this compound from your samples may not be efficient. 2. Matrix effects: Other components in your sample may be interfering with the analytical measurement.1. Optimize your lipid extraction protocol. A combination of liquid-liquid extraction followed by solid-phase extraction can be effective. 2. Use an internal standard, such as a stable isotope-labeled version of 9-PAHSA (e.g., ¹³C₁₆-9-PAHSA), to correct for matrix effects and variations in extraction efficiency.

Data on Stability and Degradation

The following table summarizes the known and anticipated stability of this compound under various conditions.

Condition Solvent/Medium Temperature Expected Stability Primary Degradation Pathway
Long-term Storage Methyl Acetate-20°C≥ 2 yearsMinimal
Stock Solution DMSO or Ethanol-80°CUp to 6 monthsMinimal
Working Solution Cell Culture Medium (e.g., DMEM with 10% FBS)37°CHours to days (empirically determine)Enzymatic Hydrolysis
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4Room TemperatureHours (prone to hydrolysis and precipitation)Hydrolysis

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid or as supplied in a solvent)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • If this compound is supplied in a solvent, carefully evaporate the solvent under a gentle stream of nitrogen.

    • Weigh out the desired amount of this compound. The molecular weight of this compound is 538.9 g/mol .

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium using LC-MS/MS
  • Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium of interest (e.g., DMEM with 10% FBS)

    • Incubator at 37°C with 5% CO₂

    • Internal standard (e.g., ¹³C₁₆-9-PAHSA)

    • Solvents for extraction (e.g., PBS, methanol, chloroform)

    • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

    • Incubate the solution at 37°C in a cell culture incubator.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution.

    • Immediately add the internal standard to the collected aliquot.

    • Perform a lipid extraction using a validated method, such as a modified Bligh-Dyer extraction.

    • Further purify the lipid extract using solid-phase extraction to isolate the FAHFA fraction.

    • Dry the purified extract under a gentle stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of intact this compound remaining at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration in Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sample Collect Aliquots at Time Points incubate->sample extract Lipid Extraction sample->extract spe Solid-Phase Extraction extract->spe lcms LC-MS/MS Analysis spe->lcms plot Plot Concentration vs. Time lcms->plot

Caption: Experimental workflow for assessing this compound stability.

PI3K_AKT_mTOR_pathway 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 activates PI3K PI3K GPR120->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTOR->Autophagy_Inhibition

Caption: this compound signaling via the PI3K/AKT/mTOR pathway.

AMPK_pathway 9S_PAHSA This compound LKB1 LKB1 9S_PAHSA->LKB1 activates AMPK AMPK LKB1->AMPK activates ULK1 ULK1 AMPK->ULK1 activates Autophagy_Activation Autophagy Activation ULK1->Autophagy_Activation STING_Degradation STING Degradation Autophagy_Activation->STING_Degradation

Caption: this compound signaling via the LKB1/AMPK/ULK1 pathway.

References

Technical Support Center: Troubleshooting Inconsistent Results in 9(S)-HODE Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "9(S)-Pahsa" as specified in the initial request is not a recognized standard in scientific literature. It is presumed to be a typographical error, with the intended subject being 9(S)-HODE (9(S)-Hydroxyoctadecadienoic acid), a well-characterized oxidized lipid derived from linoleic acid. This document will focus on troubleshooting studies involving 9(S)-HODE.

Frequently Asked Questions (FAQs)

Q1: What is 9(S)-HODE and why are my results inconsistent?

A1: 9(S)-HODE is one of several isomers of hydroxyoctadecadienoic acid, which are oxidized metabolites of linoleic acid.[1][2] Inconsistencies in experimental results often arise from the presence of multiple isomers with different biological activities.[1][3] Key isomers include the 9(S)-HODE and 9(R)-HODE stereoisomers, as well as the 13(S)-HODE and 13(R)-HODE regioisomers and their geometric isomers (E,E vs. E,Z).[1] Many studies do not differentiate between these isomers, which can lead to variability.

Q2: What are the main signaling pathways activated by 9(S)-HODE?

A2: 9(S)-HODE primarily signals through two distinct receptor types:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that, when activated by 9(S)-HODE, modulates the transcription of genes involved in metabolism and inflammation.

  • G-Protein Coupled Receptor 132 (GPR132 or G2A): A cell surface receptor that, upon binding 9(S)-HODE, can initiate intracellular signaling cascades, such as calcium mobilization.

The specific pathway activated can be cell-type dependent and may lead to different, sometimes opposing, biological effects.

Q3: My 9(S)-HODE stock is old. Can I still use it?

A3: It is not recommended. 9(S)-HODE is a lipid that can degrade over time, especially if not stored properly. It is susceptible to further oxidation which can alter its biological activity. For reproducible results, it is best to use fresh or properly stored (at -80°C in an appropriate solvent) stocks and to validate their purity.

Q4: I am seeing high background in my ELISA for 9-HODE. What could be the cause?

A4: High background in a competitive ELISA for 9-HODE can be due to several factors:

  • Non-specific binding: Ensure that the blocking step was sufficient.

  • Cross-reactivity: The antibody may be cross-reacting with other HODE isomers or related lipid species in your sample.

  • Sample matrix effects: Components in your sample matrix (e.g., plasma, cell culture media) may interfere with the assay. Sample purification, such as solid-phase extraction, may be necessary.

  • Improper washing: Insufficient washing between steps can leave behind unbound reagents, leading to high background.

Troubleshooting Guides

Issue 1: High Variability in Quantification of 9(S)-HODE Levels
Potential Cause Troubleshooting Step
Non-enzymatic formation of 9-HODE Minimize oxidative stress during sample collection and processing. Use antioxidants (e.g., BHT) in extraction solvents.
Release of esterified 9-HODE Decide whether to measure free 9-HODE or total 9-HODE. For total HODE, a hydrolysis step (e.g., with KOH) is required to release it from phospholipids. Inconsistent hydrolysis can lead to variability.
Isomer confusion Use a chiral chromatography method coupled with mass spectrometry (LC-MS/MS) to specifically quantify 9(S)-HODE and distinguish it from other isomers. Standard ELISAs may not be isomer-specific.
Sample degradation Store samples at -80°C and process them quickly. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Cellular Responses to 9(S)-HODE Treatment
Potential Cause Troubleshooting Step
Different signaling pathways activated Use specific inhibitors for PPARγ (e.g., T0070907) or siRNA to silence GPR132 to determine which pathway is responsible for the observed effect.
Cell-type specific effects Be aware that 9(S)-HODE can have different effects in different cell types. For example, it can be pro-inflammatory in some contexts and anti-inflammatory in others.
Ligand purity Verify the purity of your 9(S)-HODE standard. Impurities or degradation products could have off-target effects.
Concentration-dependent effects Perform a dose-response curve to determine the optimal concentration of 9(S)-HODE for your experiment. The biological activity of 9-HODE is concentration-dependent.

Quantitative Data Summary

Table 1: Reported Concentrations of 9-HODE and Their Effects

ConcentrationEffectCell Type/SystemReference
1 µMCalcium mobilizationHEK-293 cells transfected with G2A
2-6 µMActivation of PPARαLuciferase transactivation assays
6 µMActivation of PPARγCommercially available screening kit
1 µMIncreased melanotic tumor incidenceDrosophila model
1-5 µMIncreased triglyceride and pyruvate concentrationsHepG2 cells

Table 2: Representative Plasma Concentrations of 9-HODE

SpeciesConcentration (nmol/L)MethodReference
Rat57.8 ± 18.7Q-TOF MS

Note: Absolute values of HODEs can vary greatly between studies and are influenced by factors such as diet.

Experimental Protocols

Protocol 1: Quantification of 9-HODE by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 9-HODE from plasma or tissue.

  • Sample Preparation:

    • For total 9-HODE (free and esterified), subject samples to base hydrolysis (e.g., with KOH) to release 9-HODE from lipids. For free 9-HODE, omit this step.

    • Acidify the sample to pH 3-4.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

    • Inject the sample into an LC-MS/MS system.

    • Use a chiral column (e.g., C18) for chromatographic separation of 9-HODE isomers.

    • Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification, often using an isotope-labeled internal standard.

Protocol 2: Quantification of Total 9-HODE by ELISA

This protocol is based on a competitive immunoassay.

  • Sample Preparation: Samples may require hydrolysis and extraction to isolate the 9-HODE, similar to the LC-MS/MS protocol.

  • Assay Procedure (based on a typical kit):

    • Add standards and prepared samples to the antibody-coated microplate wells.

    • Add the 9-HODE-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that reacts with the bound HRP to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 9-HODE in the samples by interpolating their absorbance values on the standard curve.

Visualizations

9S_HODE_Signaling_Pathways cluster_nucleus Cellular Compartments GPR132 GPR132 (G2A) (Cell Surface Receptor) Intracellular_Signaling Intracellular Signaling (e.g., Calcium Mobilization) GPR132->Intracellular_Signaling Activates PPARg PPARγ (Nuclear Receptor) Nucleus Nucleus PPARg->Nucleus Translocates to Biological_Effects_GPR132 Biological Effects (e.g., Pro-inflammatory) Intracellular_Signaling->Biological_Effects_GPR132 Gene_Transcription Gene Transcription (Metabolism, Inflammation) Nucleus->Gene_Transcription Modulates Biological_Effects_PPARg Biological Effects (e.g., Macrophage Differentiation) Gene_Transcription->Biological_Effects_PPARg 9S_HODE 9S_HODE 9S_HODE->PPARg Binds

Caption: 9(S)-HODE Signaling Pathways.

Troubleshooting_Workflow Problem_Type Identify Problem Type Quantification_Variability Quantification Variability Problem_Type->Quantification_Variability Quantification Cellular_Response_Variability Cellular Response Variability Problem_Type->Cellular_Response_Variability Cellular Response Check_Sample_Prep Review Sample Preparation (Oxidation, Hydrolysis) Quantification_Variability->Check_Sample_Prep Check_Ligand_Purity Verify Ligand Purity and Storage Cellular_Response_Variability->Check_Ligand_Purity Check_Analytical_Method Review Analytical Method (LC-MS vs. ELISA) Check_Sample_Prep->Check_Analytical_Method Consistent_Results Consistent Results Check_Analytical_Method->Consistent_Results Investigate_Signaling Investigate Signaling Pathway (PPARγ vs. GPR132) Check_Ligand_Purity->Investigate_Signaling Investigate_Signaling->Consistent_Results

Caption: Troubleshooting Workflow for 9(S)-HODE Studies.

References

Technical Support Center: Optimizing 9(S)-PAHSA Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9(S)-PAHSA in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and avoiding common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in mice?

A common starting point for this compound dosage in mice is in the range of 30-50 mg/kg/day, administered orally.[1][2] The optimal dose will ultimately depend on the specific animal model, the disease state being investigated, and the experimental endpoint.

Q2: What is the recommended route of administration for this compound in vivo?

Oral gavage is a frequently used and effective method for administering this compound in mice.[1][2] This route has been shown to achieve systemic exposure and elicit biological effects. Alternative parenteral routes, such as intraperitoneal or intravenous injections, may be considered, but oral administration is well-documented in the literature.

Q3: How should this compound be formulated for in vivo administration?

Proper formulation is critical for ensuring the solubility and bioavailability of this compound. Due to its lipid nature, it is insoluble in aqueous solutions alone. A common vehicle used in published studies is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% H₂O.[2] Other potential formulations to improve solubility include solutions with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline. It is recommended to use sonication to aid dissolution.

Q4: What are the known signaling pathways activated by this compound?

This compound has been shown to modulate several key signaling pathways. Notably, it can activate the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Additionally, it has been implicated in the AMPK/Sirt1/PGC1α pathway, which plays a central role in cellular energy homeostasis. Other research suggests that 9-PAHSA may also exert effects through the p-AKT/mTOR/PI3KIII-BECN-1 pathway to influence autophagy.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Inconsistent Results

If you are not observing the expected biological effects of this compound, consider the following:

  • Vehicle and Formulation: The choice of vehicle can significantly impact the bioavailability of PAHSAs. Ensure that your formulation is appropriate and that the this compound is fully dissolved. Consider trying alternative published formulations if solubility issues are suspected.

  • Dosage and Duration: The dose and duration of treatment may be insufficient for your specific model. Published studies have used daily administration for several weeks. A dose-response study may be necessary to determine the optimal concentration for your experimental conditions.

  • Animal Model and Diet: The metabolic state of the animal can influence the effects of this compound. Some studies have noted differing results in animals on low-fat versus high-fat diets.

  • Isomer Purity: Ensure the purity and correct isomeric form (S vs. R) of your 9-PAHSA, as different isomers can have distinct biological activities.

Issue 2: Poor Solubility of this compound

This compound is a lipid and will not dissolve in aqueous solutions alone. To address solubility challenges:

  • Utilize Co-solvents: As mentioned in the FAQs, co-solvents like PEG400, Tween-80, and DMSO are essential for creating a stable formulation.

  • Sonication and Heating: Gentle heating and sonication can aid in the dissolution process.

  • Pre-made Solutions: Some suppliers offer 9-PAHSA in a pre-dissolved format, which can help circumvent formulation issues.

Quantitative Data Summary

The following table summarizes dosages and administration routes from various in vivo studies.

CompoundDosageAdministration RouteAnimal ModelDurationReference
S-9-PAHSA 30 mg/kg/dayOralHigh-Fat Diet MiceNot Specified
9-PAHSA 50 mg/kgOral Gavagedb/db Mice4 weeks
S-9-PAHSA Not SpecifiedNot SpecifiedHigh-Fat Diet Mice5 months

Experimental Protocols

General Protocol for Oral Gavage Administration of this compound in Mice:

  • Preparation of Formulation:

    • Prepare the vehicle solution (e.g., 50% PEG400, 0.5% Tween-80, 49.5% H₂O).

    • Weigh the required amount of this compound and add it to the vehicle.

    • Vortex and sonicate the mixture until the this compound is completely dissolved. A clear solution should be obtained.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Use a proper-sized oral gavage needle (e.g., 18-20 gauge with a bulb tip).

    • Carefully insert the gavage needle into the esophagus, avoiding the trachea.

    • Slowly administer the calculated volume of the this compound formulation. The volume should not exceed 10 ml/kg.

  • Monitoring:

    • Monitor the animals for any adverse effects after administration.

    • For chronic studies, administer the dose daily at the same time each day.

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Studies prep Formulation Preparation (this compound in Vehicle) dosing Administration (e.g., Oral Gavage) prep->dosing animal_model Animal Model Selection (e.g., High-Fat Diet, db/db) animal_model->dosing monitoring In-Life Monitoring (e.g., Body Weight, Glucose Levels) dosing->monitoring endpoint Endpoint Analysis (e.g., Tissue Collection, Biomarker Assays) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General workflow for in vivo studies with this compound.

pi3k_akt_pathway This compound and the PI3K/AKT/mTOR Signaling Pathway pahsa This compound receptor Receptor (e.g., GPR40) pahsa->receptor Activates pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway activated by this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results rectangle_node Consider other factors: isomer purity, etc. start Inconsistent or No Effect Observed check_formulation Is the formulation appropriate and fully dissolved? start->check_formulation check_dosage Is the dosage and duration sufficient? check_formulation->check_dosage Yes solution_formulation Optimize vehicle and solubilization method. check_formulation->solution_formulation No check_model Is the animal model and diet appropriate? check_dosage->check_model Yes solution_dosage Perform a dose-response study. check_dosage->solution_dosage No check_model->rectangle_node Yes solution_model Re-evaluate model selection based on literature. check_model->solution_model No

Caption: A logical approach to troubleshooting in vivo this compound experiments.

References

impact of vehicle choice on 9(S)-Pahsa bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vivo experiments, with a focus on the impact of vehicle choice on bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the vehicle choice important for its bioavailability?

A1: this compound is the S-enantiomer of 9-PAHSA, a naturally occurring lipid molecule with demonstrated anti-inflammatory and insulin-sensitizing properties.[1] As a lipophilic compound, this compound has poor water solubility, making its delivery in aqueous biological systems challenging. The choice of vehicle is critical as it directly impacts the dissolution, absorption, and ultimately the bioavailability of this compound, which can significantly influence experimental outcomes. An appropriate vehicle should solubilize the compound without interfering with its biological activity.

Q2: Which vehicles are commonly used for the oral administration of 9-PAHSA, and how do they compare?

A2: Two commonly used vehicles for oral gavage of 9-PAHSA in mice are olive oil and a mixture of PEG400 and Tween 80. Studies have shown that the choice of vehicle can dramatically affect the resulting plasma concentration of 9-PAHSA. For instance, administration in olive oil has been shown to result in significantly higher plasma concentrations compared to a PEG400/Tween 80 formulation. However, it is crucial to note that olive oil itself contains bioactive molecules that can have metabolic effects, potentially confounding the experimental results.[2]

Q3: What are the known signaling pathways activated by 9-PAHSA?

A3: 9-PAHSA is known to activate the G-protein coupled receptor 40 (GPR40).[3][4][5] Activation of GPR40 by 9-PAHSA can initiate downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which is involved in regulating cell growth, proliferation, and metabolism.

Troubleshooting Guide

Low Bioavailability

Problem: I am observing very low or undetectable plasma concentrations of this compound after oral administration.

Possible Causes & Solutions:

  • Poor Solubility in Vehicle: this compound may not be fully dissolved in the chosen vehicle.

    • Solution: Ensure the this compound is completely solubilized. Gentle warming and vortexing can aid dissolution. For PEG400/Tween 80 preparations, ensure the components are thoroughly mixed before adding the this compound.

  • Inappropriate Vehicle Choice: The vehicle may not be optimal for absorption.

    • Solution: Consider the pharmacokinetic data. While olive oil may increase plasma concentration, be mindful of its potential to influence metabolic outcomes. A PEG400/Tween 80/water vehicle is a common alternative.

  • Rapid Metabolism: this compound may be undergoing rapid first-pass metabolism in the gut or liver.

    • Solution: While difficult to circumvent with oral administration, understanding the metabolic stability of this compound in your model system is important. This may require a separate in vitro metabolic stability assay.

  • Incorrect Gavage Technique: Improper oral gavage can lead to the compound being delivered to the lungs instead of the stomach.

    • Solution: Ensure proper training in oral gavage techniques. Using a flexible gavage needle can reduce the risk of esophageal injury.

High Variability in Results

Problem: I am observing high variability in plasma concentrations and biological effects between animals in the same treatment group.

Possible Causes & Solutions:

  • Inconsistent Vehicle Preparation: Inhomogeneity of the this compound suspension or solution.

    • Solution: Prepare a fresh stock of the vehicle for each experiment and ensure it is vortexed thoroughly before each administration to ensure a homogenous suspension.

  • Variability in Gavage Volume: Inaccurate dosing between animals.

    • Solution: Use calibrated equipment and ensure the volume administered is accurate for each animal's body weight.

  • Physiological State of Animals: Differences in fasting state or stress levels can affect gastrointestinal absorption and metabolism.

    • Solution: Standardize the fasting period before dosing. Handle animals gently to minimize stress, as stress can alter gastrointestinal motility. One study suggests that moistening the gavage needle with a sucrose solution may reduce stress in mice.

Quantitative Data Presentation

The following table summarizes the reported plasma concentrations of 9-PAHSA in mice following a single oral gavage with two different vehicles.

VehicleDose (mg/kg)Time Post-GavageMean Plasma Concentration (nM) ± SEM
Olive Oil45Not Specified59.0 ± 9.2
PEG400/Tween 8045Not Specified11.9 ± 2.2

Data extracted from a supplemental table in Pflimlin et al., Cell Metabolism, 2018.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in a PEG400/Tween 80 Vehicle

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile Water

Procedure:

  • Prepare the vehicle solution by mixing 50% PEG400, 0.5% Tween 80, and 49.5% sterile water (v/v/v).

  • Weigh the required amount of this compound based on the desired dose and the average weight of the mice.

  • Add the this compound powder to the prepared vehicle.

  • Vortex the mixture thoroughly until the this compound is completely dissolved or forms a homogenous suspension. Gentle warming may be used to aid dissolution.

  • Administer the solution to mice via oral gavage at the desired volume based on individual animal body weight.

Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS/MS

Sample Preparation:

  • Collect whole blood from mice at designated time points into EDTA-coated tubes.

  • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • To 50 µL of plasma, add an internal standard (e.g., ¹³C-labeled 9-PAHSA).

  • Perform a liquid-liquid extraction using a solvent like ethyl acetate.

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis:

A detailed protocol for the LC-MS/MS analysis of PAHSAs has been published and should be consulted for specific parameters such as the column, mobile phases, and mass spectrometer settings.

Signaling Pathway and Experimental Workflow Diagrams

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40 This compound->GPR40 Binds to PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream_effects Downstream Effects (e.g., Insulin Secretion) Ca2_release->Downstream_effects PKC->Downstream_effects PI3K_AKT_mTOR_Pathway GPR40_activation GPR40 Activation by this compound PI3K PI3K GPR40_activation->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Vehicle_Prep Vehicle Preparation (e.g., PEG400/Tween 80) 9S_PAHSA_Prep This compound Formulation Vehicle_Prep->9S_PAHSA_Prep Oral_Gavage Oral Gavage to Mice 9S_PAHSA_Prep->Oral_Gavage Blood_Collection Blood Collection (Time Points) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Quantification Plasma_Separation->LC_MS_MS Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_MS->Data_Analysis

References

avoiding masking effects of olive oil in PAHSA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the masking effects of olive oil when used as a vehicle in experiments involving Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs).

Frequently Asked Questions (FAQs)

Q1: Why is olive oil a problematic vehicle for PAHSA administration in research?

A1: Olive oil is predominantly composed of triacylglycerols (TAGs), which can introduce significant analytical challenges during the quantification of PAHSAs, particularly with mass spectrometry-based methods. This interference, often termed a "matrix effect," can mask the PAHSA signal, leading to inaccurate measurements. The high abundance of TAGs can cause ion suppression, where the ionization of PAHSAs in the mass spectrometer's source is reduced, resulting in lower-than-expected signal intensity and poor sensitivity.

Q2: What are the primary analytical challenges caused by the olive oil matrix?

A2: The main challenges include:

  • Ion Suppression: Co-eluting lipids from the olive oil compete with PAHSAs for ionization, reducing the signal of the target analytes.

  • Co-elution: Structurally similar lipids in olive oil can have similar retention times to PAHSAs in reverse-phase liquid chromatography, making it difficult to resolve them.

  • Instrument Contamination: The high lipid load can contaminate the liquid chromatography system and the mass spectrometer ion source, leading to poor performance and instrument downtime.

Q3: Are there alternative vehicles to olive oil for in vivo PAHSA administration?

A3: Yes, several alternative vehicles can be considered to minimize matrix effects. The ideal choice depends on the specific experimental design, the route of administration, and the solubility of the PAHSAs. Some common alternatives include:

  • Intralipid Emulsions: These are fat emulsions that can be used for intravenous administration.

  • Saline with a Co-solvent: Solutions containing small amounts of ethanol, DMSO, or other organic solvents can help solubilize PAHSAs for injection.

  • Formulations with Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules like PAHSAs, increasing their solubility in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of PAHSAs from samples where olive oil was used as a vehicle.

Problem Potential Cause Recommended Solution
Low or No PAHSA Signal Severe Ion Suppression: The high concentration of triacylglycerols from the olive oil is likely suppressing the PAHSA signal in the mass spectrometer.Implement a robust sample clean-up procedure. Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to remove the bulk of the neutral lipids. Ensure an appropriate internal standard is used to normalize for any remaining matrix effects.
Poor Peak Shape in Chromatography Column Overload: The injection of a high lipid load from the olive oil matrix can lead to poor chromatographic performance.Dilute the sample extract before injection. Optimize the sample preparation to remove a higher percentage of interfering lipids. Consider using a guard column to protect the analytical column.
High Variability Between Replicates Inconsistent Sample Clean-up: The matrix effect is not being consistently managed across all samples, leading to variable ion suppression.Automate the sample preparation process if possible to improve reproducibility. Ensure the internal standard has fully equilibrated with the sample before extraction. Verify the precision of your extraction and evaporation steps.
Instrument Signal Declines Over Time Contamination of LC-MS System: Buildup of non-volatile lipids from the olive oil in the ion source and transfer optics of the mass spectrometer.Perform regular cleaning of the ion source. Implement a divert valve in the LC system to direct the highly concentrated lipid portion of the eluent to waste, preventing it from entering the mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of Olive Oil Matrix from Plasma Samples

This protocol is designed to separate PAHSAs from the bulk triacylglycerols in a plasma sample where olive oil was used as a vehicle.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated PAHSA standard).

    • Add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing Step:

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

  • Elution:

    • Elute the PAHSAs with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Signaling & Experimental Workflow Diagrams

G cluster_0 Experimental Workflow: Overcoming Olive Oil Matrix Effects P Plasma Sample (with Olive Oil Vehicle) IS Add Internal Standard (e.g., d4-PAHSA) P->IS PP Protein Precipitation (Cold Methanol) IS->PP SPE Solid-Phase Extraction (SPE) (C18 Cartridge) PP->SPE W Wash Step (Remove Polar Impurities) SPE->W E Elution (Methanol) W->E D Dry & Reconstitute E->D A LC-MS/MS Analysis D->A

Caption: Workflow for PAHSA sample preparation from a high-lipid matrix.

G cluster_1 Simplified PAHSA Signaling Pathway PAHSA PAHSA GPR120 GPR120 Receptor PAHSA->GPR120 BetaArrestin β-Arrestin-2 GPR120->BetaArrestin p38MAPK p38 MAPK Activation BetaArrestin->p38MAPK AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α) p38MAPK->AntiInflammatory

Caption: PAHSA-mediated anti-inflammatory signaling via GPR120.

Technical Support Center: Investigating the Glucoregulatory Effects of PAHSAs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palmitic Acid Hydroxy Stearic Acids (PAHSAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the conflicting reports on the glucoregulatory effects of these promising lipids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you navigate common challenges and discrepancies observed in PAHSA research.

FAQ 1: My in vivo experiments with PAHSAs are not showing the expected improvements in glucose tolerance. What could be the issue?

Answer: Several factors can contribute to a lack of effect on glucose tolerance. Consider the following troubleshooting steps:

  • Mouse Model and Diet: The metabolic state of your animal model is critical. Beneficial effects of PAHSAs on glucose metabolism have been observed in diet-induced obese (DIO) mice and aged, glucose-intolerant chow-fed mice.[1][2][3] However, the composition of the high-fat diet (HFD) itself can influence the outcome.[4] Furthermore, recent studies indicate that the beneficial effects of PAHSAs in HFD-fed mice are dependent on the gut microbiota.[5]

    • Troubleshooting:

      • Verify the degree of insulin resistance in your animal model before starting the experiment.

      • Document the specific composition of your HFD and compare it to diets used in studies showing positive effects.

      • Consider the gut microbiome as a variable. Germ-free mice on an HFD do not show improved glucose tolerance with PAHSA treatment.

  • Vehicle for Administration: The vehicle used to dissolve and administer PAHSAs can significantly impact the results. Some studies that failed to show a beneficial effect used olive oil as a vehicle, which itself has bioactive properties that can improve glucose tolerance, potentially masking the effects of PAHSAs.

    • Troubleshooting:

      • Review the vehicle used in your protocol. Consider alternative vehicles used in studies with positive outcomes.

  • Dosage and Duration of Treatment: Both acute and chronic administration of PAHSAs have been shown to improve glucose tolerance, but the treatment duration and dosage are key. Some studies reporting no effect used shorter treatment periods.

    • Troubleshooting:

      • Compare your dosing regimen to those in published literature. Chronic studies often involve subcutaneous osmotic minipumps for continuous delivery.

FAQ 2: I am not observing an increase in insulin or GLP-1 secretion after PAHSA administration in my HFD-fed mice. Is this expected?

Answer: Yes, this is a point of conflicting reports that appears to be dependent on the metabolic state of the animal.

  • Chow-fed vs. HFD-fed mice: Studies have shown that PAHSAs augment glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) secretion in chow-fed mice, but not consistently in HFD-fed mice. The beneficial effects on glucose homeostasis in HFD-fed mice seem to be primarily driven by improvements in insulin sensitivity rather than enhanced insulin secretion.

  • Receptor Involvement: PAHSAs have been shown to act as agonists for GPR40, which is involved in augmenting GSIS. However, the lack of effect on insulin secretion in HFD mice suggests that other mechanisms are at play in this model.

FAQ 3: My in vitro experiments in adipocytes or myocytes are not showing enhanced insulin-stimulated glucose uptake with PAHSAs. Why might this be?

Answer: Discrepancies in in vitro findings can often be traced back to specific experimental conditions.

  • Cell Line and Insulin Concentration: Some studies that did not observe an effect on glucose transport used different cell lines (e.g., human SVF-derived adipocytes or L6 myocytes) compared to those that did (e.g., 3T3-L1 adipocytes). Critically, examining the effect of PAHSAs only at maximal insulin concentrations may mask their ability to enhance insulin sensitivity at sub-maximal concentrations.

  • High Glucose Conditions: High glucose concentrations have been shown to impair the beneficial effects of 5-PAHSA in vitro. This is associated with the inhibition of the AMPK signaling pathway and an increase in inflammation.

    • Troubleshooting:

      • Use multiple, sub-maximal insulin concentrations to assess the effect on insulin sensitivity.

      • Ensure that the glucose concentration in your cell culture media is not excessively high, as this could blunt the effects of PAHSAs.

FAQ 4: I am working with db/db mice and not seeing a glucose-lowering effect with chronic 5-PAHSA treatment. In fact, I'm observing increased inflammation and fatty liver. What explains this?

Answer: The db/db mouse model, characterized by severe hyperglycemia, presents a unique challenge for PAHSA efficacy.

  • Impact of Severe Hyperglycemia: Studies have shown that while 5-PAHSA can improve glucose uptake in insulin-resistant cell models, chronic treatment in db/db mice did not reduce blood glucose levels and led to adverse effects like increased inflammation and hepatic steatosis. The extreme hyperglycemic environment in these mice appears to impair the normal signaling pathways through which PAHSAs exert their beneficial effects, potentially by inhibiting AMPK activation. This highlights that the metabolic context is a critical determinant of PAHSA action. In contrast, some studies using 9-PAHSA in db/db mice have reported a temporary reduction in blood glucose levels.

Quantitative Data Summary

The following tables summarize quantitative data from key studies to facilitate comparison.

Table 1: Effects of PAHSAs on Glucose Tolerance in Mice

StudyMouse ModelPAHSA Isomer(s)TreatmentOutcome on Glucose Tolerance (OGTT)
Yore et al. (2014)Aged, glucose-intolerant chow-fed & HFD-fed5-PAHSA & 9-PAHSAAcute oral doseImproved
Syed et al. (2018)Chow-fed & HFD-fed5-PAHSA & 9-PAHSAChronic subcutaneous infusionImproved
Pflimlin et al. (2018)HFD-fed5-PAHSA & 9-PAHSAAcute and repeated treatmentNo significant improvement
Lee et al. (2024)HFD-fed Germ-FreePAHSAsChronic treatmentNo improvement

Table 2: Effects of PAHSAs on Insulin Sensitivity in Mice

StudyMouse ModelPAHSA Isomer(s)TreatmentOutcome on Insulin Sensitivity (Insulin Tolerance Test or Hyperinsulinemic-euglycemic clamp)
Syed et al. (2018)Chow-fed & HFD-fed5-PAHSA & 9-PAHSAChronic subcutaneous infusionImproved
Kuda et al. (2018)HFD-fed9-PAHSAChronic treatmentImproved
Pflimlin et al. (2018)HFD-fed5-PAHSA & 9-PAHSAAcute and repeated treatmentNo significant improvement

Detailed Experimental Protocols

To ensure reproducibility, it is crucial to follow standardized protocols. Below are methodologies from key studies that have demonstrated positive glucoregulatory effects of PAHSAs.

Protocol 1: Chronic PAHSA Administration via Osmotic Minipumps in HFD-Fed Mice

  • Reference: Based on Syed et al. (2018)

  • Animals: Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for a specified duration to induce obesity and insulin resistance.

  • PAHSA Preparation: 5-PAHSA and 9-PAHSA are dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol, Tween-80, and saline). Note: Avoid olive oil if its intrinsic effects could confound the results.

  • Pump Implantation: Alzet osmotic minipumps are filled with the PAHSA solution or vehicle control and surgically implanted subcutaneously in the dorsal region of the mice under anesthesia. Pumps are typically designed for continuous delivery over several weeks.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal (i.p.) or oral gavage of glucose (e.g., 2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), mice are injected i.p. with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.

Protocol 2: In Vitro Glucose Uptake in 3T3-L1 Adipocytes

  • Reference: Based on Yore et al. (2014)

  • Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • PAHSA Treatment: Differentiated adipocytes are serum-starved and then pre-incubated with specified concentrations of PAHSAs (e.g., 5- or 9-PAHSA) or vehicle for a defined period.

  • Insulin Stimulation: Cells are then stimulated with a range of sub-maximal and maximal concentrations of insulin (e.g., 0.1 to 100 nM) for a short duration (e.g., 20-30 minutes).

  • Glucose Uptake Assay: The rate of glucose uptake is measured by adding a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) for a brief period (e.g., 5-10 minutes). The reaction is stopped, cells are lysed, and intracellular radioactivity is measured by scintillation counting.

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

Signaling Pathways of PAHSA Action

The glucoregulatory effects of PAHSAs are mediated through various signaling pathways. The diagram below illustrates the proposed mechanisms.

PAHSA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAHSA PAHSAs GPR120 GPR120 PAHSA->GPR120 GPR40 GPR40 PAHSA->GPR40 PI3K_Akt PI3K/Akt Pathway GPR120->PI3K_Akt (enhances insulin signaling) AMPK AMPK Activation GPR120->AMPK Ca_flux ↑ Ca²⁺ Flux GPR40->Ca_flux (in β-cells) InsulinReceptor Insulin Receptor InsulinReceptor->PI3K_Akt GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Glucose_Uptake ↑ Glucose Uptake GLUT4_pm->Glucose_Uptake Insulin_Secretion ↑ Insulin Secretion (in Pancreatic β-cells) Ca_flux->Insulin_Secretion PI3K_Akt->GLUT4_vesicle translocation Suppress_EGP ↓ Hepatic Glucose Production AMPK->Suppress_EGP

Caption: Proposed signaling pathways for the glucoregulatory effects of PAHSAs.

Experimental Workflow Highlighting Potential for Discrepancies

The following diagram illustrates a typical experimental workflow for in vivo studies and highlights key decision points where methodological differences can lead to conflicting outcomes.

Experimental_Workflow start Start: Hypothesis PAHSAs improve glucose metabolism animal_model Choice of Animal Model start->animal_model diet Diet Composition animal_model->diet outcome Outcome animal_model->outcome Different strains/vendors vehicle PAHSA Vehicle diet->vehicle diet->outcome HFD composition varies treatment Treatment Regimen (Dose, Duration, Route) vehicle->treatment vehicle->outcome Bioactive vehicles (e.g., olive oil) assays Metabolic Assays treatment->assays treatment->outcome Acute vs. Chronic assays->outcome assays->outcome GTT vs. Clamp

Caption: Key experimental variables that can lead to conflicting results in PAHSA research.

Logical Relationship of Factors Influencing PAHSA Efficacy

This diagram outlines the interplay of various factors that determine the observed glucoregulatory effects of PAHSAs.

Logical_Relationships cluster_context Metabolic Context Factors cluster_design Experimental Design Factors PAHSA_Treatment PAHSA Treatment Observed_Effect Observed Glucoregulatory Effect PAHSA_Treatment->Observed_Effect Metabolic_Context Host Metabolic Context Metabolic_Context->Observed_Effect Severity_IR Severity of Insulin Resistance Gut_Microbiota Gut Microbiota Composition Hyperglycemia Degree of Hyperglycemia Experimental_Design Experimental Design Experimental_Design->Observed_Effect Vehicle Vehicle Choice Dose_Duration Dose & Duration Assay_Type Assay Type

Caption: Interdependence of factors determining the outcome of PAHSA experiments.

References

9(S)-PAHSA Experimental Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in 9(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and application of 9(S)-PAHSA in experimental settings.

Compound Handling and Storage

Question: How should I properly store and handle this compound to ensure its stability?

Answer: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. Upon receipt, this compound should be stored at -20°C.[1] For long-term storage, maintaining this temperature is critical to ensure stability for up to two years or more.[1] When preparing stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for one month.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Question: I'm observing precipitation in my this compound stock solution. What should I do?

Answer: Precipitation can occur, especially at lower temperatures. If you observe this, gentle warming and/or sonication can be used to help redissolve the compound.[2] Ensure that the solvent capacity has not been exceeded. If precipitation persists, consider preparing a fresh, less concentrated stock solution.

Question: What are the recommended solvents for dissolving this compound?

Answer: this compound has varying solubility in different solvents. It is soluble in dimethylformamide (DMF) at approximately 20 mg/mL, in dimethyl sulfoxide (DMSO) at around 15 mg/mL, and in ethanol at about 20 mg/mL. For aqueous solutions, a mixture of Ethanol:PBS (pH 7.2) at a 1:1 ratio can be used, achieving a solubility of approximately 0.5 mg/mL.

In Vitro Experiments

Question: I am not observing the expected anti-inflammatory effects of this compound in my cell-based assays. What could be the issue?

Answer: Several factors could contribute to a lack of observable anti-inflammatory effects.

  • Concentration: The anti-inflammatory potential of 9-PAHSA can be weak and may require higher concentrations (10–100 µM) to observe a reduction in LPS-induced chemokine secretion.

  • Cell Type: The response to this compound can be cell-type specific. For instance, its effects on glucose uptake were not observed in human SVF-derived adipocytes or a modified L6 myocyte cell line in one study, which contrasts with findings in 3T3-L1 adipocytes.

  • Experimental Conditions: Ensure that the experimental setup, including incubation times and the concentration of the inflammatory stimulus (e.g., LPS), is appropriate. For example, 9-PAHSA has been shown to inhibit LPS-induced NF-κB activation.

  • Compound Integrity: Verify that the this compound has been stored correctly and has not degraded.

Question: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?

Answer: Cell toxicity can be a concern, often related to the solvent or the concentration of this compound.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1-0.5%.

  • Dose-Response: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. While some studies have used up to 100 µM, it's crucial to establish the therapeutic window for your experimental system.

  • Purity of Compound: Ensure the this compound used is of high purity.

In Vivo Experiments

Question: I am seeing conflicting results in my in vivo studies on glucose metabolism compared to published literature. Why might this be?

Answer: Reproducibility in in vivo studies with PAHSAs can be challenging due to several methodological differences between studies.

  • Vehicle Choice: The vehicle used for administration can have biological effects. For example, olive oil, used in some studies, contains bioactive molecules and is not an inert vehicle. Consider using a more inert vehicle, such as a mixture of PEG400 and Tween-80.

  • Dosage and Administration Route: The dose and route of administration (e.g., oral gavage, subcutaneous injection) can significantly impact the resulting serum levels and biological effects. Dosages in mice have ranged from 30 mg/kg/day to 50 mg/kg for several weeks.

  • Animal Model and Supplier: The strain and supplier of the mice can lead to differences in insulin resistance and metabolic phenotypes.

  • Diet: The composition of the diet (e.g., different high-fat diets) can influence the baseline metabolic state and the response to this compound.

  • Gut Microbiota: The beneficial metabolic effects of PAHSAs in diet-induced obese mice may depend on the gut microbiota.

Question: How can I prepare this compound for oral gavage in mice?

Answer: For in vivo administration, a common method involves preparing a formulation with vehicles that improve solubility and bioavailability. One such protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. Another option is a formulation of 10% DMSO and 90% corn oil. It is recommended to use sonication to aid dissolution.

Analytical Measurements

Question: I am having difficulty accurately quantifying this compound levels in biological samples using LC-MS/MS. What are some common pitfalls?

Answer: Accurate quantification of PAHSAs can be challenging.

  • Isomer Separation: It is crucial to chromatographically separate this compound from its other isomers (e.g., 5-PAHSA) and from potential contaminants like ceramides that can share similar mass transitions.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C4-9-PAHSA) is essential for accurate quantification.

  • Method Validation: Ensure your LC-MS/MS method is properly validated for linearity, accuracy, and precision. The lack of standardized methods can lead to variability between labs.

  • Sample Preparation: The lipid extraction and solid-phase extraction (SPE) steps must be optimized to ensure efficient recovery of this compound and removal of interfering substances.

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterValueReference
Storage Temperature -20°C
Stability (at -20°C) ≥ 2 years
Stock Solution Storage -80°C (6 months), -20°C (1 month)
Solubility in DMF ~20 mg/mL
Solubility in DMSO ~15 mg/mL
Solubility in Ethanol ~20 mg/mL
Solubility in Ethanol:PBS (1:1) ~0.5 mg/mL
Table 2: Exemplary In Vitro Concentrations of 9-PAHSA
Cell LineApplicationConcentration RangeObserved EffectReference
Human Adipocytes Glucose Uptake20 µM (48h pre-incubation)No significant effect on insulin-stimulated glucose uptake
3T3-L1 Adipocytes Adipocyte BrowningNot specifiedEnhanced expression of brown fat specific genes
RAW 264.7 Macrophages Anti-inflammatory2-10 µMSuppression of LPS-stimulated IL-1β and IL-6 gene expression
Human Cellular Model Anti-inflammatory10-100 µMWeak reduction of LPS-induced chemokine secretion
SH-SY5Y Cells Glycolipid MetabolismNot specifiedIncreased cell viability and proliferation, reduced LDH and ROS
HepG2 & PMH SteatosisNot specifiedIncreased viability and decreased steatosis
Table 3: Exemplary In Vivo Dosages of 9-PAHSA
Animal ModelAdministration RouteDosageDurationObserved EffectReference
db/db Mice Oral Gavage50 mg/kg4 weeksAmeliorated vascular calcification and myocardial dysfunction
DIO C57BL/6J Mice Oral Gavage45 mg/kgAcuteConflicting results on glucose tolerance
HFD-induced DACI Mice Not specified30 mg/kg/dayNot specifiedImproved glucose homeostasis and alleviated cognitive decline

Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cells with this compound
  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.

  • Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes or RAW 264.7 macrophages) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in serum-free or low-serum culture medium to achieve the final desired concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and remains at a non-toxic level (e.g., <0.1%).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).

  • Downstream Analysis: After incubation, harvest the cells or culture supernatant for downstream analyses, such as gene expression analysis (qPCR), protein analysis (Western blot), or cytokine measurement (ELISA).

Protocol 2: Quantification of this compound in Biological Tissues by LC-MS/MS
  • Sample Homogenization: Homogenize a known weight of tissue (e.g., 50-150 mg) in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.

  • Lipid Extraction: After homogenization, perform a lipid extraction. Add an internal standard (e.g., 13C4-9-PAHSA) to the sample prior to extraction to correct for sample loss.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to enrich the FAHFA fraction. Wash the cartridge with a non-polar solvent to remove neutral lipids, then elute the FAHFAs with a more polar solvent.

  • Sample Preparation for LC-MS/MS: Dry the eluate and reconstitute it in a suitable solvent (e.g., methanol) for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution to separate this compound from other isomers and lipids. A chiral column may be necessary to separate R and S enantiomers.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and its internal standard for selective and sensitive quantification.

  • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Mandatory Visualization

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 Binds & Activates PI3K PI3K GPR120->PI3K Activates NFkB_Activation NF-κB Activation GPR120->NFkB_Activation Inhibits AKT AKT PI3K->AKT Activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Promotes LPS LPS LPS->NFkB_Activation Stimulates Inflammatory_Cytokines Inflammatory Cytokines NFkB_Activation->Inflammatory_Cytokines Upregulates

Caption: this compound signaling through GPR120 to modulate metabolic and inflammatory pathways.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study storage 1. Storage (-20°C) solubilization 2. Solubilization (e.g., DMSO, Ethanol) storage->solubilization working_solution 3. Working Solution Prep (Dilution in Media/Vehicle) solubilization->working_solution treatment 5a. Cell Treatment working_solution->treatment administration 5b. Administration (e.g., Oral Gavage) working_solution->administration cell_culture 4a. Cell Culture (e.g., 3T3-L1) cell_culture->treatment analysis_invitro 6a. Downstream Analysis (qPCR, Western, ELISA) treatment->analysis_invitro animal_model 4b. Animal Model (e.g., DIO Mice) animal_model->administration analysis_invivo 6b. Sample Collection & Analysis (Blood, Tissue, LC-MS/MS) administration->analysis_invivo

Caption: General experimental workflow for this compound research from preparation to analysis.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Unexpected Experimental Result check_compound Check Compound Integrity (Storage, Solubility, Age) start->check_compound check_protocol Verify Protocol Adherence (Concentrations, Times, Vehicle) start->check_protocol check_reagents Assess Reagent Quality (Media, Buffers, Kits) start->check_reagents solution_dose Optimize Dose/Concentration (Dose-response curve) check_compound->solution_dose solution_vehicle Change In Vivo Vehicle (e.g., PEG400/Tween-80) check_protocol->solution_vehicle solution_model Re-evaluate Model System (Cell line, Animal strain) check_protocol->solution_model solution_analytical Refine Analytical Method (Isomer separation, Internal Std) check_reagents->solution_analytical

Caption: A logical troubleshooting workflow for addressing experimental variability.

References

Technical Support Center: Ensuring Reproducibility in 9(S)-HODE Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of experiments involving 9(S)-Hydroxyoctadecadienoic acid (9(S)-HODE). This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is 9(S)-HODE and why is it important?

9(S)-HODE (9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid) is a biologically active oxidized metabolite of linoleic acid, an essential omega-6 fatty acid.[1][2] It is formed enzymatically by lipoxygenases and non-enzymatically during oxidative stress.[2][3] 9(S)-HODE is a signaling molecule implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer, primarily through its interaction with the G protein-coupled receptor GPR132 (also known as G2A) and peroxisome proliferator-activated receptors (PPARs).[4]

Q2: How should I store and handle 9(S)-HODE to ensure its stability?

To maintain its integrity, 9(S)-HODE should be stored at -20°C. It is typically shipped on wet ice. The stability of 9(S)-HODE under these conditions is reported to be at least two years. For experimental use, it is often dissolved in an organic solvent like ethanol, DMF, or DMSO. It is crucial to minimize freeze-thaw cycles and to use silanized glassware or polypropylene plasticware to prevent adsorption.

Q3: My experimental results with 9(S)-HODE are inconsistent. What are the potential causes?

Inconsistent results can arise from several factors:

  • Isomeric Purity: Commercial preparations of 9(S)-HODE may contain other isomers such as 9(R)-HODE or 13-HODE, which can have different or even opposing biological effects. It is essential to verify the purity of the compound.

  • Oxidation: 9(S)-HODE is a stable oxidation product, but its precursor, linoleic acid, can be non-enzymatically oxidized, leading to a racemic mixture of 9(S)-HODE and 9(R)-HODE. Ensure that your experimental system does not introduce unintended oxidative stress.

  • Solvent Effects: The choice of solvent and its final concentration in the assay can impact cellular responses. Always include appropriate vehicle controls in your experiments.

  • Cellular Context: The expression levels of receptors like GPR132 and PPARs can vary between cell types and culture conditions, leading to different responses to 9(S)-HODE.

  • Species Differences: The GPR132 receptor shows significant sequence divergence between humans and rodents. 9(S)-HODE activates human GPR132 but not its mouse counterpart, which is a critical consideration for in vivo studies.

Q4: What are the key signaling pathways activated by 9(S)-HODE?

9(S)-HODE primarily signals through two main pathways:

  • GPR132/G2A: 9(S)-HODE is a potent agonist of the G protein-coupled receptor GPR132. Activation of GPR132 can lead to various downstream effects, including calcium mobilization and modulation of inflammatory responses.

  • PPARs: 9(S)-HODE can also activate peroxisome proliferator-activated receptors (PPARα and PPARγ), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Troubleshooting Guides

Problem 1: Low or no biological activity observed.
Potential Cause Troubleshooting Step
Degraded 9(S)-HODE Verify the storage conditions and age of the compound. If in doubt, purchase a new, quality-controlled batch.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your specific assay.
Low Receptor Expression Confirm the expression of GPR132 and/or PPARs in your experimental model (e.g., via qPCR or Western blot).
Species-Specific Inactivity If using rodent models or cells, be aware that 9(S)-HODE does not activate mouse GPR132. Consider using human cells or a different model system.
Problem 2: High background or non-specific effects.
Potential Cause Troubleshooting Step
Solvent Toxicity Reduce the final concentration of the organic solvent in your assay medium. Run a vehicle control with the solvent alone.
Contamination with other Lipids Ensure the purity of your 9(S)-HODE. Consider using an internal standard for quantification in lipidomics experiments.
Oxidative Stress in Culture Use fresh culture media and minimize exposure of cells to light and air to reduce non-enzymatic lipid peroxidation.

Quantitative Data Summary

Parameter Value Experimental Context Reference
GPR132 Activation (9(S)-HODE) ~1 µMCalcium mobilization in HEK-293 cells
PPARα/γ Transactivation 68 µMReporter assay in mouse aortic endothelial cells
Monocyte Chemotaxis 10 µMPrimary human monocytes
Plasma Concentration (Rat) 57.8 ± 18.7 nmol/LTotal (free and esterified) 9-HODE

Experimental Protocols

Protocol 1: Quantification of 9(S)-HODE in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 9(S)-HODE from plasma or tissue.

  • Sample Preparation:

    • To measure total 9-HODE (free and esterified), perform alkaline hydrolysis of the sample.

    • For free 9(S)-HODE, omit the hydrolysis step.

    • Spike the sample with an isotope-labeled internal standard (e.g., 9(S)-HODE-d4) for accurate quantification.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (Folch method).

  • Solid-Phase Extraction (SPE):

    • Further purify the lipid extract using an appropriate SPE cartridge to isolate the hydroxy fatty acid fraction.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column for chromatographic separation.

    • Use tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of 9(S)-HODE and the internal standard.

Protocol 2: In Vitro GPR132 Activation Assay (Calcium Mobilization)

This protocol describes a method to assess the activation of GPR132 by 9(S)-HODE in a cell-based assay.

  • Cell Culture:

    • Culture a suitable host cell line (e.g., HEK-293) and transiently or stably transfect them with a vector expressing human GPR132. Use cells transfected with an empty vector as a negative control.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Stimulation and Measurement:

    • Prepare a stock solution of 9(S)-HODE in an appropriate solvent (e.g., ethanol).

    • Stimulate the cells with varying concentrations of 9(S)-HODE and measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Plot the change in fluorescence intensity or ratio against the concentration of 9(S)-HODE to generate a dose-response curve and determine the EC50.

Signaling Pathways and Workflows

GPR132_Signaling_Pathway 9(S)-HODE 9(S)-HODE GPR132 GPR132 (G2A) 9(S)-HODE->GPR132 G_protein Gq/11 GPR132->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Cellular Responses (e.g., Inflammation) PKC->Downstream PPAR_Signaling_Pathway 9(S)-HODE 9(S)-HODE PPAR PPARγ 9(S)-HODE->PPAR binds and activates Heterodimer PPARγ-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression (e.g., FABP4) PPRE->Gene_Expression regulates LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Hydrolysis Alkaline Hydrolysis (for total 9-HODE) Sample->Hydrolysis Internal_Standard Add Internal Standard (9(S)-HODE-d4) Hydrolysis->Internal_Standard Lipid_Extraction Liquid-Liquid Extraction Internal_Standard->Lipid_Extraction SPE Solid-Phase Extraction Lipid_Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

Technical Support Center: 9(S)-PAHSA In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 9(S)-PAHSA. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues in your experiments involving this compound.

Problem Potential Cause Suggested Solution
Inconsistent or no observable effect of this compound on glucose uptake. Use of maximal insulin concentrations in assays, which can mask the insulin-sensitizing effects of PAHSAs.[1]Redesign the experiment to include a range of insulin concentrations, particularly sub-maximal doses, to accurately assess the insulin-sensitizing potential of this compound.[1]
Cell model selection may not be appropriate. For example, some cell lines may have low expression of relevant receptors like GPR120.Screen potential cell lines for the expression of GPR120. Consider using primary cells or 3D culture models which may better recapitulate in vivo physiology.[2][3]
High variability in experimental replicates. Issues with the solvent or vehicle used to dissolve this compound. Some vehicles, like olive oil, can have their own biological effects, masking the effects of the compound.[1]Use a well-characterized and inert vehicle such as DMSO. Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level.
Differences in cell culture conditions, such as 2D versus 3D models, can significantly impact cellular responses.For studies on adipocytes, consider using 3D spheroid cultures, as they more closely mimic the in vivo environment compared to traditional 2D cultures.
Difficulty reproducing published findings. Methodological differences between studies, including cell lines, treatment duration, and endpoint measurements, can lead to conflicting results.Carefully review and align your experimental protocols with those of the studies you are trying to replicate. Pay close attention to details such as incubation times, passage numbers of cells, and the specific isomers of PAHSA used.
Observed cytotoxicity at higher concentrations of this compound. Off-target effects or saturation of signaling pathways at supra-physiological concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell model and assay. Consider that massive elevations in PAHSA levels could engage unintended signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the key signaling pathways activated by this compound in vitro?

A1: this compound is known to exert its effects through several signaling pathways. A primary pathway involves the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 can lead to enhanced insulin-stimulated glucose uptake and anti-inflammatory effects through the inhibition of the NF-κB pathway. Additionally, studies suggest that this compound may influence the PI3K/AKT pathway and modulate autophagy.

Q2: What are the recommended in vitro models for studying this compound?

A2: The choice of in vitro model is critical and depends on the biological question. For metabolic studies, 3T3-L1 adipocytes are commonly used. However, it is important to acknowledge that these are rodent-derived and may not fully recapitulate human physiology. For studying effects on hepatocytes, HepG2 cells and primary murine hepatocytes have been used to model steatosis. For neuronal effects, PC12 cells are a relevant model. For a more physiologically relevant context, especially for adipocyte studies, 3D cell culture models are recommended as they better mimic the tissue microenvironment.

Q3: What are the appropriate concentrations of this compound to use in cell culture experiments?

A3: Effective concentrations of this compound in vitro can vary between cell types and experimental conditions. Published studies have used concentrations ranging from 10 µM to 100 µM. For example, in studies with steatotic hepatocytes, concentrations of 10 µM, 20 µM, and 40 µM were shown to be effective. It is crucial to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.

Q4: How should I prepare this compound for in vitro experiments?

A4: this compound is a lipid and should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted in culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Q5: Are there differences in the bioactivity of this compound and its R-enantiomer?

A5: Yes, the stereochemistry of 9-PAHSA is important for its biological activity. The S-enantiomer, this compound, has been shown to have a greater potential for improving insulin sensitivity and glucose metabolism compared to the R-enantiomer. Specifically, this compound demonstrates a higher affinity for the GPR40 receptor and is more effective at promoting glucose-stimulated insulin secretion and insulin-stimulated glucose uptake. Carboxyl ester lipase (CEL), a degradative enzyme for PAHSAs, selectively hydrolyzes S-9-PAHSA, further highlighting the stereospecificity of its metabolism.

Experimental Protocols

General Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow for 24-48 hours.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution in a serum-free or low-serum culture medium to the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) before proceeding with downstream assays.

In Vitro Glucose Uptake Assay
  • Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

  • Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours.

  • Pre-treatment: Pre-treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Insulin Stimulation: Stimulate the cells with a range of insulin concentrations (including a no-insulin control) for 30 minutes.

  • Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.

  • Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a plate reader.

Visualizations

GPR120_Signaling_Pathway Figure 1: this compound Signaling via GPR120 This compound This compound GPR120 GPR120 This compound->GPR120 activates PLC PLC GPR120->PLC activates NFkB_Inhibition NF-κB Inhibition GPR120->NFkB_Inhibition leads to IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Glucose_Uptake Enhanced Glucose Uptake PKC->Glucose_Uptake leads to Anti_Inflammatory Anti-Inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

Caption: this compound signaling through the GPR120 receptor.

Experimental_Workflow Figure 2: General Experimental Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Prepare_PAHSA Prepare this compound Stock (DMSO) Prepare_Working Prepare Working Solutions Prepare_PAHSA->Prepare_Working Treatment Treat Cells with This compound Prepare_Working->Treatment Assay Perform Downstream Assays (e.g., Glucose Uptake, Western Blot) Treatment->Assay Data_Analysis Data Collection & Analysis Assay->Data_Analysis

Caption: A generalized workflow for in vitro experiments with this compound.

References

Technical Support Center: Interpreting Contradictory Findings on PAHSA Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting literature on the efficacy of Palmitic Acid Hydroxy Stearic Acids (PAHSAs). Methodological differences are a significant source of variability in experimental outcomes. This resource aims to clarify these discrepancies and provide detailed experimental protocols to promote reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are there contradictory findings on the metabolic benefits of PAHSAs?

A1: The discrepancies in PAHSA efficacy, particularly their anti-diabetic effects, largely stem from significant variations in experimental design and methodology between research groups.[1] Key factors that can influence outcomes include the choice of vehicle for PAHSA administration, the composition of high-fat diets used to induce insulin resistance, the dose of glucose used in oral glucose tolerance tests (OGTTs), the mouse strain and supplier, the duration of PAHSA treatment, and the specific conditions of in vitro assays.[1]

Q2: What is the most common issue when administering PAHSAs in vivo?

A2: A critical factor that can mask the beneficial effects of PAHSAs is the choice of vehicle.[1][2] For instance, using olive oil as a vehicle is not recommended as it contains bioactive molecules, including other fatty acid esters of hydroxy fatty acids (FAHFAs), that can independently improve glucose tolerance, thereby obscuring the specific effects of the administered PAHSA.[1] A recommended inert vehicle is a mixture of PEG400 and Tween-80.

Q3: How does the composition of a high-fat diet (HFD) impact the observed effects of PAHSAs?

A3: The specific composition of the HFD used to induce metabolic dysfunction is crucial. Different fat sources (e.g., lard vs. hydrogenated vegetable oil) can lead to varying degrees of glucose intolerance and insulin resistance. It is essential to use a HFD that consistently induces a clear metabolic phenotype to accurately assess the therapeutic potential of PAHSAs.

Q4: Can the glucose dose in an Oral Glucose Tolerance Test (OGTT) affect the outcome of PAHSA studies?

A4: Yes, the glucose dose administered during an OGTT can significantly impact the results. Some studies reporting a lack of PAHSA efficacy used a higher glucose dose (e.g., 2 g/kg) compared to studies that observed beneficial effects with a lower dose (e.g., 1 g/kg). The higher glucose challenge may overwhelm the metabolic improvements induced by PAHSAs.

Q5: Do PAHSA levels achieved by administration matter?

A5: Achieving physiological or modestly supra-physiological levels of PAHSAs is important. Some studies that did not observe beneficial effects reported achieving massive elevations in serum PAHSA levels (e.g., over 400-fold increase). Such high concentrations could lead to off-target effects or receptor saturation, masking the intended biological activity.

Troubleshooting Guide

This guide addresses specific issues that may lead to contradictory or unexpected results in PAHSA experiments.

Issue Potential Cause Recommended Solution
No improvement in glucose tolerance after acute PAHSA administration. Bioactive Vehicle: Use of a vehicle like olive oil that has its own metabolic effects.Use an inert vehicle such as a mixture of 50% PEG400 and 0.5% Tween-80 in sterile water.
Inadequate Insulin Resistance: The high-fat diet used did not induce significant glucose intolerance.Validate your HFD model to ensure it consistently produces a robust and reproducible insulin-resistant phenotype.
High Glucose Challenge: The glucose dose in the OGTT was too high, potentially masking the effects of PAHSAs.Consider using a lower glucose dose (e.g., 1 g/kg body weight) for the OGTT.
Mouse Strain and Supplier: Different mouse strains and even mice from different suppliers can exhibit varying susceptibility to diet-induced obesity and insulin resistance.Be consistent with the mouse strain and supplier. Report these details clearly in your methodology.
Lack of effect of PAHSAs on Glucose-Stimulated Insulin Secretion (GSIS) in isolated islets. Inappropriate Islet Number: Using too few islets per experimental condition can lead to high variability.Use a sufficient number of islets per replicate (e.g., 100 human islets or an equivalent number of mouse islets).
Pre-incubation Conditions: The presence of glucose in the pre-incubation buffer can affect the subsequent insulin secretion response.Pre-incubate islets in a glucose-free buffer before stimulating with low and high glucose concentrations.
Assay Temperature: PAHSAs are hydrophobic and may not remain in solution at lower temperatures.Ensure all assay buffers containing PAHSAs are maintained at 37°C throughout the experiment.
Inability to detect and quantify endogenous PAHSAs by LC-MS/MS. Suboptimal Extraction Protocol: Inefficient extraction of lipids from the biological matrix.Utilize a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, followed by solid-phase extraction (SPE) for cleanup.
Lack of a Suitable Internal Standard: Failure to account for matrix effects and extraction losses.Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA) for accurate quantification.
Insufficient Sensitivity: The LC-MS/MS method may not be sensitive enough to detect low endogenous concentrations.Optimize mass spectrometry parameters, including using multiple reaction monitoring (MRM) mode in negative electrospray ionization (ESI), to enhance sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies with conflicting findings on PAHSA efficacy.

Table 1: In Vivo Experimental Parameters

Parameter Studies Reporting Positive Effects (e.g., Yore et al., 2014) Studies Reporting No Effect (e.g., Pflimlin et al., 2018)
Vehicle PEG400/Tween-80Olive Oil, PEG400/Tween-80
High-Fat Diet 60% kcal from lard60% kcal from hydrogenated vegetable oil or lard
Mouse Strain C57BL/6JC57BL/6J
Treatment Duration (Chronic) 4.5 - 5 months6 days
OGTT Glucose Dose 1 g/kg2 g/kg
PAHSA Dose (Acute) 50 mg/kg50 mg/kg
Fold-Increase in Serum PAHSA 1.5 to 3-fold>87 to 477-fold

Table 2: In Vitro GSIS Assay Parameters

Parameter Studies Reporting Positive Effects (e.g., Yore et al., 2014) Studies Reporting No Effect (e.g., Pflimlin et al., 2018)
Islets per Replicate 100 (human)3 (murine)
Pre-incubation Buffer Glucose-freeContained glucose
PAHSA Concentration 10 µM10 µM

Detailed Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Preparation: Fast mice for 5-6 hours with free access to water.

  • PAHSA Administration: 30 minutes before the glucose challenge, administer PAHSA (e.g., 50 mg/kg) or vehicle via oral gavage.

  • Baseline Blood Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose.

  • Glucose Administration: Administer a 20% glucose solution (e.g., 1 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

2. Intraperitoneal Insulin Tolerance Test (IPITT) in Mice

  • Animal Preparation: Fast mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: At time 0, collect a blood sample from the tail vein for baseline glucose measurement.

  • Insulin Administration: Administer human insulin (e.g., 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline over time to determine insulin sensitivity.

3. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

  • Islet Isolation: Isolate pancreatic islets using collagenase digestion.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Pre-incubation: Pre-incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour at 37°C.

  • Basal Insulin Secretion: Incubate islets in KRB buffer with low glucose for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Incubate the same islets in KRB buffer with high glucose (e.g., 16.7 mM) for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • PAHSA Treatment: For experiments testing PAHSA effects, include the desired concentration of PAHSA in both the low and high glucose incubation steps.

  • Insulin Quantification: Measure insulin concentration in the collected supernatants using an ELISA kit.

4. Quantification of PAHSAs in Plasma by LC-MS/MS

  • Lipid Extraction:

    • To 200 µL of plasma, add a ¹³C-labeled PAHSA internal standard.

    • Perform a liquid-liquid extraction using a mixture of PBS, methanol, and chloroform.

    • Centrifuge to separate the phases and collect the lower organic layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dry the organic extract under nitrogen and reconstitute in a non-polar solvent.

    • Load the sample onto a silica SPE cartridge.

    • Wash with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to remove neutral lipids.

    • Elute the FAHFA fraction containing PAHSAs with a more polar solvent (e.g., ethyl acetate).

  • LC-MS/MS Analysis:

    • Dry the eluate and reconstitute in the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with solvents like water, acetonitrile, and methanol containing formic acid.

    • Perform mass spectrometry in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

PAHSA_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PAHSA PAHSA GPR120 GPR120 PAHSA->GPR120 Binds AMPK AMPK Activation PAHSA->AMPK G_alpha_q Gαq GPR120->G_alpha_q Activates Beta_Arrestin β-Arrestin-2 GPR120->Beta_Arrestin Recruits PLC PLC G_alpha_q->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Insulin_Secretion ↑ Insulin Secretion Ca_release->Insulin_Secretion TAB1 TAB1 Beta_Arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits IKK IKK TAK1->IKK Inhibits NFkB_Inhibition NF-κB Inhibition IKK->NFkB_Inhibition Anti_Inflammation Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammation Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake

Caption: PAHSA signaling through GPR120 and other pathways.

OGTT_Workflow start Start: Fasted Mouse (5-6h) gavage_pahsa Oral Gavage: PAHSA or Vehicle start->gavage_pahsa wait_30min Wait 30 min gavage_pahsa->wait_30min baseline_glucose T=0 min: Measure Baseline Blood Glucose wait_30min->baseline_glucose gavage_glucose Oral Gavage: Glucose (1 g/kg) baseline_glucose->gavage_glucose measure_glucose Measure Blood Glucose at 15, 30, 60, 90, 120 min gavage_glucose->measure_glucose end End of Test measure_glucose->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Contradictory_Findings_Logic cluster_methodology Methodological Differences contradiction Contradictory Findings on PAHSA Efficacy vehicle Vehicle Choice (Olive Oil vs. Inert) contradiction->vehicle hfd High-Fat Diet Composition contradiction->hfd glucose_dose OGTT Glucose Dose contradiction->glucose_dose duration Treatment Duration contradiction->duration strain Mouse Strain/ Supplier contradiction->strain outcome Divergent Experimental Outcomes vehicle->outcome hfd->outcome glucose_dose->outcome duration->outcome strain->outcome

Caption: Logical relationship of methodological differences to contradictory findings.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 9(S)-PAHSA and R-9-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the stereoisomers of 9-palmitic acid-hydroxy stearic acid (9-PAHSA): 9(S)-PAHSA and R-9-PAHSA. These recently discovered endogenous lipids have garnered significant interest for their potential therapeutic applications in metabolic and inflammatory diseases. This document summarizes key quantitative data from preclinical studies, details the experimental methodologies used to assess their biological functions, and visualizes the relevant signaling pathways.

Executive Summary

Extensive research has demonstrated distinct biological profiles for the (S) and (R) stereoisomers of 9-PAHSA. Notably, this compound exhibits potent beneficial effects on glucose homeostasis by enhancing glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake. In contrast, R-9-PAHSA does not share these metabolic activities. However, both this compound and R-9-PAHSA demonstrate anti-inflammatory properties. These differences underscore the critical role of stereochemistry in the biological function of PAHSAs and have significant implications for therapeutic development.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative findings from studies directly comparing the biological activities of this compound and R-9-PAHSA.

Biological ActivityThis compoundR-9-PAHSAKey Findings
Glucose-Stimulated Insulin Secretion (GSIS) Potentiates GSISNo effectThis compound significantly enhances insulin secretion from pancreatic β-cells in the presence of high glucose, a crucial mechanism for maintaining glucose homeostasis.[1][2]
Insulin-Stimulated Glucose Uptake Potentiates glucose uptakeNo effectIn adipocytes, this compound augments the action of insulin to promote the uptake of glucose from the bloodstream.[1][2]
Anti-inflammatory Effects Exhibits anti-inflammatory activityExhibits anti-inflammatory activityBoth stereoisomers have been shown to possess anti-inflammatory properties, suggesting a shared mechanism for this particular biological function.[1]
GPR40 Receptor Activation Higher affinityLower affinityThis compound demonstrates a higher affinity for the G protein-coupled receptor 40 (GPR40), which is implicated in its metabolic effects.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. Below are the protocols for the key experiments cited in the comparison of this compound and R-9-PAHSA.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells in response to glucose.

  • Islet Culture and Preparation:

    • Human or mouse pancreatic islets are cultured in appropriate media.

    • Prior to the assay, islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Treatment and Stimulation:

    • Groups of islets are then incubated with either vehicle (e.g., DMSO), this compound, or R-9-PAHSA at a specified concentration (e.g., 20 µM) in low-glucose buffer for a defined period (e.g., 1 hour).

    • Following the pre-incubation with the compounds, the buffer is replaced with a high-glucose buffer (e.g., 16.7 mM glucose) containing the respective treatments.

    • Islets are incubated in the high-glucose buffer for 1 hour to stimulate insulin secretion.

  • Insulin Measurement:

    • After the stimulation period, the supernatant is collected from each group.

    • The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Insulin secretion in the presence of each compound is compared to the vehicle control to determine the potentiation of GSIS.

Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay assesses the ability of a compound to enhance the uptake of glucose into fat cells in the presence of insulin.

  • Cell Culture and Differentiation:

    • 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation and Treatment:

    • Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium to establish a basal state.

    • Cells are then treated with either vehicle, this compound, or R-9-PAHSA at a specified concentration for a defined period.

  • Insulin Stimulation and Glucose Uptake:

    • A submaximal concentration of insulin is added to the cells to stimulate glucose uptake.

    • Radiolabeled 2-deoxyglucose (e.g., [3H]-2-deoxyglucose) is then added, and the cells are incubated for a short period (e.g., 10-15 minutes) to allow for glucose uptake.

  • Measurement of Glucose Uptake:

    • The incubation is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Glucose uptake in the presence of each compound and insulin is compared to the insulin-only control to determine the potentiation of insulin-stimulated glucose uptake.

In Vitro Anti-inflammatory Assay in Macrophages

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.

  • Cell Culture:

    • A macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

  • Treatment and Inflammatory Challenge:

    • Cells are pre-treated with either vehicle, this compound, or R-9-PAHSA at various concentrations for a defined period.

    • An inflammatory stimulus, such as lipopolysaccharide (LPS), is then added to the cells to induce an inflammatory response.

  • Cytokine Measurement:

    • After a specified incubation time with LPS, the cell culture supernatant is collected.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using ELISA or a multiplex cytokine assay.

  • Data Analysis:

    • The reduction in cytokine production in the presence of the compounds is compared to the LPS-only control to determine the anti-inflammatory activity.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound and R-9-PAHSA.

Signaling_Pathway_of_9S_PAHSA_in_Metabolic_Regulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9S_PAHSA This compound GPR40 GPR40 9S_PAHSA->GPR40 Binds to PLC PLC Activation GPR40->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca2_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_release Insulin_Secretion ↑ Insulin Secretion (in Pancreatic β-cells) Ca2_release->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake (in Adipocytes) Ca2_release->Glucose_Uptake Downstream effects

Signaling pathway of this compound in metabolic regulation.

Experimental_Workflow_for_GSIS_Assay Islet_Isolation 1. Isolate Pancreatic Islets Pre_incubation 2. Pre-incubate in Low Glucose Islet_Isolation->Pre_incubation Treatment 3. Treat with Vehicle, this compound, or R-9-PAHSA Pre_incubation->Treatment Stimulation 4. Stimulate with High Glucose Treatment->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection ELISA 6. Measure Insulin by ELISA Supernatant_Collection->ELISA Analysis 7. Analyze Data ELISA->Analysis

Experimental workflow for the GSIS assay.

Logical_Relationship_of_PAHSA_Isomer_Activity PAHSA 9-PAHSA S_Isomer This compound PAHSA->S_Isomer R_Isomer R-9-PAHSA PAHSA->R_Isomer Metabolic_Activity Metabolic Activity (↑ GSIS, ↑ Glucose Uptake) S_Isomer->Metabolic_Activity Exhibits Anti_inflammatory_Activity Anti-inflammatory Activity S_Isomer->Anti_inflammatory_Activity Exhibits R_Isomer->Anti_inflammatory_Activity Exhibits

Logical relationship of 9-PAHSA isomer activity.

References

A Comparative In Vitro Analysis of 9(S)-PAHSA and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vitro anti-inflammatory properties of 9(S)-hydroxy-10(Z)-octadecenoyl-sn-glycero-3-phospho-(N-acetyl)-L-serine, or 9(S)-Pahsa, against established anti-inflammatory agents such as the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. The information is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, experimental methodologies, and mechanistic pathways.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated through distinct molecular pathways. While Ibuprofen and Dexamethasone have well-defined targets in the inflammatory cascade, this compound appears to modulate immune responses through different mechanisms.

  • This compound : This bioactive lipid has demonstrated anti-inflammatory potential in vitro, particularly at higher concentrations (10–100 µM).[1][2] Its mechanism involves reducing the secretion of specific chemokines, such as CXCL10, MIP-1 beta, and MCP, following stimulation with lipopolysaccharide (LPS).[1][2] Furthermore, it has been shown to act as an antagonist on certain G protein-coupled chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, with IC50 values in the micromolar range.[2] Studies have also noted its ability to attenuate LPS-induced activation of dendritic cells and the subsequent production of cytokines.

  • Ibuprofen : As a conventional NSAID, Ibuprofen's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever. In addition to this core function, Ibuprofen may also inhibit the aggregation of neutrophils and the production of pro-inflammatory cytokines.

  • Dexamethasone : This potent synthetic glucocorticoid exerts its anti-inflammatory effects through multiple genomic and non-genomic actions. A key mechanism is the inhibition of phospholipase A2, which blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of all eicosanoids (prostaglandins and leukotrienes). Dexamethasone also suppresses the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β) and enzymes (COX-2, iNOS), largely by inhibiting transcription factors like NF-κB.

The following diagram illustrates the distinct points of intervention for each compound in a generalized inflammatory signaling pathway.

G Figure 1. Comparative Anti-inflammatory Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output TLR4 TLR4 MAPK MAPK Signaling TLR4->MAPK IKK IKK TLR4->IKK PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases Membrane Membrane Phospholipids Membrane->ArachidonicAcid NFkB_nuc NF-κB MAPK->NFkB_nuc NFkB_complex IκBα-NF-κB IKK->NFkB_complex Inhibits IκBα NFkB NF-κB NFkB_complex->NFkB NFkB->NFkB_nuc Translocation COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation GeneExpression Pro-inflammatory Gene Expression NFkB_nuc->GeneExpression Cytokines Cytokines & Chemokines (TNF-α, IL-6, CXCL10) GeneExpression->Cytokines Cytokines->Inflammation Dexa_node Dexamethasone Dexa_node->PLA2 Inhibits Dexa_node->NFkB_nuc Inhibits Transcription Ibu_node Ibuprofen Ibu_node->COX Inhibits Pahsa_node This compound Pahsa_node->Cytokines Reduces Secretion LPS LPS LPS->TLR4

Figure 1. Comparative Anti-inflammatory Mechanisms

Quantitative In Vitro Data

Direct comparative studies evaluating this compound alongside Ibuprofen and Dexamethasone under identical experimental conditions are limited. The following tables summarize available quantitative data from separate in vitro studies. It is crucial to note that variations in experimental models (e.g., cell type, assay conditions) can influence results, and direct cross-study comparisons should be made with caution.

Table 1: this compound - Effective Concentrations and Effects

Target/Assay Cell Model Inducer Effective Concentration Observed Effect Citation
Chemokine Secretion Human Immune Cells LPS 10 - 100 µM Reduction of CXCL10, MIP-1 beta, MCP
Chemokine Receptors Recombinant Cells - IC50 in µM range Antagonist activity on CCR6, CCR7, CXCR4, CXCR5

| Steatosis Reduction | HepG2, Primary Hepatocytes | Oleic Acid | 10 - 40 µM | Increased viability and decreased steatosis | |

Table 2: Ibuprofen - IC50 Values

Target/Assay Assay System IC50 Value Notes Citation
COX-1 Inhibition Human Whole Blood 2.1 µmol/L Data for S-ibuprofen enantiomer.
COX-2 Inhibition Human Whole Blood 1.6 µmol/L Data for S-ibuprofen enantiomer.
Albumin Denaturation Egg Albumin 69.34 µg/mL In vitro anti-inflammatory proxy.

| Albumin Denaturation | Human Serum Albumin | 81.50 µg/mL | In vitro anti-inflammatory proxy. | |

Table 3: Dexamethasone - Observed Effects | Target/Assay | Cell Model | Inducer | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | Pro-inflammatory Genes | Mouse Macrophages | LPS | Suppression of TNF, COX-2, IL-1α, IL-1β expression | | | Signaling Pathways | RAW 264.7 Macrophages | LPS | Attenuation of MAPK and NF-κB signaling | | | Cytokine Production | RAW 264.7 Macrophages | LPS | Potent inhibition of NO, IL-6, and TNF-α | |

Standard Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory potential of a compound in vitro involves using a murine macrophage cell line, such as RAW 264.7, stimulated with LPS to mimic a bacterial inflammatory challenge.

Objective: To quantify the ability of a test compound to inhibit the production of key inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-6) from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds: this compound, Ibuprofen, Dexamethasone

  • Assay Reagents: Griess Reagent (for Nitric Oxide), ELISA kits (for TNF-α, IL-6)

  • Cell viability assay kit (e.g., MTT, MTS)

Methodology:

  • Cell Culture: RAW 264.7 cells are seeded in 96-well plates at a density of ~1x10⁵ cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (or vehicle control). Cells are incubated for 1-2 hours.

  • Inflammatory Stimulation: LPS (final concentration typically 100 ng/mL to 1 µg/mL) is added to all wells except the negative control group.

  • Incubation: The plates are incubated for 18-24 hours to allow for the production of inflammatory mediators.

  • Cytotoxicity Assessment: A parallel plate is treated identically and assessed for cell viability to ensure the observed anti-inflammatory effects are not due to toxicity.

  • Mediator Quantification:

    • Nitric Oxide (NO): The supernatant is collected, and NO production is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

    • Cytokines (TNF-α, IL-6): The concentration of specific cytokines in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-only treated group. IC50 values are determined by plotting inhibition curves.

The following diagram outlines this typical experimental workflow.

G Figure 2. In Vitro Anti-inflammatory Assay Workflow cluster_analysis 6. Data Acquisition & Analysis A 1. Cell Seeding RAW 264.7 Macrophages in 96-well plates B 2. Pre-treatment Incubate with this compound, Dexamethasone, or Ibuprofen (1-2 hours) A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation B->C D 4. Incubation (18-24 hours) C->D E 5. Supernatant Collection D->E F3 Cell Viability (MTT/MTS Assay) D->F3 F1 NO Measurement (Griess Assay) E->F1 F2 Cytokine Quantification (ELISA for TNF-α, IL-6) E->F2 G 7. Calculate % Inhibition Determine IC50 values F1->G F2->G F3->G

Figure 2. In Vitro Anti-inflammatory Assay Workflow

References

A Comparative Analysis of PAHSA Isomers: Bioavailability and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their potential therapeutic benefits, particularly in the context of metabolic and inflammatory diseases.[1][2] These molecules exist as various isomers, each with distinct structural and, consequently, functional properties. This guide provides a detailed comparison of the bioavailability and efficacy of different PAHSA isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these promising compounds.

Comparative Efficacy of PAHSA Isomers

The biological activities of PAHSAs are highly dependent on their isomeric form, including the position of the ester linkage on the hydroxystearic acid backbone and the stereochemistry (R or S configuration) at the chiral center. The most extensively studied isomers are 5-PAHSA and 9-PAHSA.

Anti-Diabetic Effects:

Multiple studies have demonstrated the anti-diabetic properties of PAHSAs, although some conflicting results exist.[3] The beneficial effects are primarily attributed to improved glucose tolerance and insulin sensitivity.

  • Glucose Homeostasis: Oral administration of 5-PAHSA or 9-PAHSA has been shown to improve glucose tolerance in mouse models of insulin resistance. Chronic treatment with these isomers can enhance both insulin sensitivity and glucose tolerance. The S-enantiomer of 9-PAHSA (S-9-PAHSA) has been found to be more potent than the R-enantiomer (R-9-PAHSA) in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake.

  • Insulin and GLP-1 Secretion: PAHSAs can stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1), an important incretin hormone. This effect, however, may be dependent on the specific experimental conditions and the metabolic state of the animal model.

Anti-Inflammatory Effects:

PAHSAs exhibit potent anti-inflammatory properties, which contribute to their beneficial metabolic effects.

  • Cytokine Reduction: 9-PAHSA has been shown to attenuate the production of pro-inflammatory cytokines by macrophages and dendritic cells. Both S-9-PAHSA and R-9-PAHSA possess anti-inflammatory effects.

  • Immune Cell Regulation: PAHSAs can regulate both innate and adaptive immune responses, offering protection against conditions like colitis.

Quantitative Data Summary

PAHSA IsomerModel SystemKey FindingReference
5-PAHSA High-Fat Diet (HFD)-fed miceSingle oral dose improves glucose tolerance.
9-PAHSA High-Fat Diet (HFD)-fed miceSingle oral dose improves glucose tolerance.
S-9-PAHSA In vitro (β-cells, adipocytes)Potentiates GSIS and glucose uptake more effectively than R-9-PAHSA.
R-9-PAHSA In vitroLess effective at potentiating GSIS and glucose uptake compared to S-9-PAHSA.
5- & 9-PAHSA HFD-fed miceChronic subcutaneous treatment improves insulin sensitivity and glucose tolerance.
9-PAHSA In vitro (macrophages)Reduces LPS-induced pro-inflammatory cytokine production.

Signaling Pathways

The biological effects of PAHSAs are mediated through various signaling pathways, with the G protein-coupled receptor 120 (GPR120), also known as FFAR4, playing a central role.

PAHSA_Signaling cluster_cell Target Cell (e.g., Adipocyte, Immune Cell) PAHSA PAHSA Isomer GPR120 GPR120 (FFAR4) PAHSA->GPR120 Activation PI3K PI3K GPR120->PI3K NFkB NF-κB Pathway GPR120->NFkB Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GlucoseUptake Enhanced Glucose Uptake mTOR->GlucoseUptake AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory

Caption: Signaling pathway of PAHSA isomers.

Experimental Protocols

Quantification of PAHSAs by LC-MS/MS

The accurate quantification of PAHSA isomers in biological matrices is crucial for understanding their bioavailability and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

LCMS_Workflow SamplePrep 1. Sample Preparation (Tissue Homogenization or Plasma/Serum Extraction) LipidExtraction 2. Lipid Extraction (e.g., with Chloroform/Methanol) SamplePrep->LipidExtraction SPE 3. Solid-Phase Extraction (SPE) (Cleanup and Fractionation) LipidExtraction->SPE LCMS 4. LC-MS/MS Analysis (Separation and Detection) SPE->LCMS DataAnalysis 5. Data Analysis (Quantification against Internal Standards) LCMS->DataAnalysis

Caption: Workflow for PAHSA quantification.

Detailed Steps:

  • Sample Preparation:

    • Tissues: A known weight of tissue is homogenized in a suitable buffer.

    • Plasma/Serum: A specific volume of plasma or serum is used.

    • An internal standard (e.g., ¹³C-labeled PAHSA) is added to account for extraction variability.

  • Lipid Extraction: Lipids are extracted using a solvent system such as chloroform and methanol. The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lipid-containing organic phase is collected.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances and isolate the FAHFA fraction.

  • LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. A reverse-phase or chiral column is used to separate the different PAHSA isomers. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.

In Vivo Efficacy Studies in Mice

Animal models are essential for evaluating the in vivo efficacy of PAHSA isomers.

Oral Gavage Administration:

This method is commonly used for daily dosing of PAHSAs to assess their chronic effects.

  • Vehicle Preparation: PAHSAs are often dissolved in a vehicle such as a mixture of PEG400, Tween-80, and water to ensure solubility and bioavailability.

  • Dosing: A specific dose (e.g., mg/kg body weight) is administered directly into the stomach of the mouse using a gavage needle.

Oral Glucose Tolerance Test (OGTT):

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing a measure of glucose tolerance.

  • Fasting: Mice are fasted for a defined period (e.g., 6 hours) before the test.

  • Baseline Glucose: A baseline blood glucose level is measured from the tail vein.

  • PAHSA Administration: The PAHSA isomer or vehicle is administered orally.

  • Glucose Challenge: After a set time following PAHSA administration, a bolus of glucose is given orally or intraperitoneally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

OGTT_Protocol Fasting 1. Fasting (6 hours) Baseline 2. Baseline Glucose Measurement Fasting->Baseline Administer 3. Administer PAHSA or Vehicle Baseline->Administer Glucose 4. Glucose Challenge Administer->Glucose Monitor 5. Monitor Blood Glucose (at multiple time points) Glucose->Monitor

Caption: Oral Glucose Tolerance Test protocol.

Conclusion

The bioavailability and efficacy of PAHSAs are intricately linked to their isomeric structure. While both 5-PAHSA and 9-PAHSA demonstrate promising anti-diabetic and anti-inflammatory effects, the stereochemistry, particularly of 9-PAHSA, plays a critical role in determining biological potency. The S-enantiomer of 9-PAHSA appears to be a more effective modulator of glucose metabolism. For researchers and drug developers, a thorough understanding of these isomer-specific activities, coupled with robust and standardized experimental protocols, is essential for advancing the therapeutic potential of PAHSAs. The conflicting findings in the literature underscore the importance of carefully controlled experimental conditions, including the choice of vehicle and animal models, to obtain reproducible and translatable results.

References

Unlocking the Therapeutic Promise of 9(S)-PAHSA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 9(S)-PAHSA enantiomers reveals their potential in metabolic and inflammatory diseases, showcasing superior activity compared to their (R)-counterparts and offering a promising avenue for drug development.

This guide provides a comprehensive comparison of 9(S)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) enantiomers with their alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to validate the therapeutic potential of these novel lipids.

At a Glance: this compound vs. Alternatives

The following tables summarize the available quantitative data comparing the biological activities of this compound, its enantiomer 9(R)-PAHSA, and other relevant therapeutic agents. It is important to note that direct comparative studies with standardized methodologies are still emerging, and some of the data is qualitative or derived from different experimental setups.

Table 1: Comparative Efficacy of 9-PAHSA Enantiomers on Glucose Metabolism

ParameterThis compound9(R)-PAHSAKey Findings
Glucose-Stimulated Insulin Secretion (GSIS) Superior activityLess activeThis compound shows a significant advantage in promoting GSIS.[1]
Insulin-Stimulated Glucose Uptake Superior activityLess activeThe (S)-enantiomer is more potent in enhancing glucose uptake in adipocytes.[1]
Affinity for GPR40 Receptor Higher affinityLower affinityThis compound demonstrates a higher affinity for the GPR40 receptor, which is involved in insulin secretion.[1]

Table 2: Anti-Inflammatory Potential of 9-PAHSA

Parameter9-PAHSA (Racemic Mixture)Alternative Anti-inflammatory AgentsKey Findings
LPS-Induced Cytokine Secretion (e.g., CXCL10) Reduction at 10-100 µMVaries by agent9-PAHSA can reduce the secretion of certain pro-inflammatory chemokines, though its potency may be modest compared to dedicated anti-inflammatory drugs.[2]
GPR120 Activation (IC50) ~19 µM-9-PAHSA acts as an agonist at GPR120, a receptor involved in anti-inflammatory signaling.[2]
Chemokine Receptor Antagonism (IC50) Micromolar range (for CCR6, CCR7, CXCR4, CXCR5)Varies by agent9-PAHSA displays antagonistic activity at several chemokine receptors, which may contribute to its immunomodulatory effects.

Note on Efficacy: It is crucial to acknowledge the existing controversy in the literature regarding the in vivo efficacy of PAHSAs on glucose metabolism. While some studies report significant improvements in glucose tolerance and insulin sensitivity, others have not been able to reproduce these findings. These discrepancies may be attributable to differences in experimental models, vehicle formulations, and administration routes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_receptor Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling GPR120 GPR120 PI3K PI3K GPR120->PI3K NFkB NF-κB Inhibition GPR120->NFkB GPR40 GPR40 GPR40->PI3K PAHSA This compound PAHSA->GPR120 PAHSA->GPR40 AKT AKT PI3K->AKT InsulinSecretion Insulin Secretion PI3K->InsulinSecretion GlucoseUptake Glucose Uptake AKT->GlucoseUptake AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory

Caption: Signaling pathway of this compound.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay A 1. Differentiate pre-adipocytes to mature adipocytes B 2. Serum starve cells overnight A->B C 3. Pre-incubate with This compound or vehicle B->C D 4. Stimulate with insulin C->D E 5. Add 2-deoxyglucose (2-DG) D->E F 6. Measure intracellular 2-DG-6-phosphate E->F G 7. Quantify glucose uptake F->G

Caption: Experimental workflow for glucose uptake assay.

G cluster_islet_prep Islet Preparation cluster_incubation Incubation Steps cluster_measurement Measurement A 1. Isolate pancreatic islets B 2. Culture islets overnight A->B C 3. Pre-incubate in low glucose buffer B->C D 4. Incubate with low or high glucose +/- this compound C->D E 5. Collect supernatant D->E F 6. Measure insulin concentration (ELISA) E->F G 7. Quantify insulin secretion F->G

Caption: Workflow for glucose-stimulated insulin secretion (GSIS) assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.

Glucose Uptake Assay in Adipocytes

This protocol outlines the steps to measure insulin-stimulated glucose uptake in cultured adipocytes.

  • Cell Culture and Differentiation:

    • Culture pre-adipocyte cell lines (e.g., 3T3-L1) in appropriate growth medium.

    • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation:

    • Once differentiated, wash the adipocytes with phosphate-buffered saline (PBS).

    • Incubate the cells in a serum-free medium for 12-16 hours to synchronize the cells and reduce basal glucose uptake.

  • Treatment:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with 0.1% BSA.

    • Pre-incubate the cells with desired concentrations of this compound, 9(R)-PAHSA, or vehicle control for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose or a non-radioactive glucose analog like 2-deoxyglucose (2-DG) to the cells and incubate for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the intracellular accumulation of the glucose analog. For radioactive assays, use a scintillation counter. For colorimetric or fluorescent assays, follow the manufacturer's instructions.

  • Data Analysis:

    • Normalize glucose uptake to the total protein concentration in each well.

    • Compare the glucose uptake in treated cells to the vehicle-treated controls.

Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets

This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to glucose and test compounds.

  • Islet Isolation and Culture:

    • Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

    • Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size and place them in a multi-well plate.

    • Wash the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low concentration of glucose (e.g., 2.8 mM).

    • Pre-incubate the islets in this low-glucose buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation:

    • Remove the pre-incubation buffer and replace it with fresh KRBB containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations.

    • Include the desired concentrations of this compound, 9(R)-PAHSA, or vehicle control in the respective wells.

    • Incubate the islets for 1-2 hours at 37°C.

  • Insulin Measurement:

    • At the end of the incubation period, carefully collect the supernatant from each well.

    • Measure the concentration of insulin in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the number of islets per well or the total insulin content of the islets.

    • Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.

    • Compare the effects of the test compounds on both basal and glucose-stimulated insulin secretion.

Conclusion

The available evidence strongly suggests that this compound is the more biologically active enantiomer for improving glucose metabolism, exhibiting superior effects on both insulin secretion and glucose uptake compared to 9(R)-PAHSA. Its anti-inflammatory properties, mediated in part through GPR120 activation and chemokine receptor antagonism, further enhance its therapeutic profile. However, the conflicting reports on its in vivo efficacy highlight the need for further research to optimize delivery and confirm its therapeutic benefits in robust preclinical and clinical settings. The provided protocols and comparative data serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this promising class of endogenous lipids.

References

A Head-to-Head Comparison of 9(S)-PAHSA and Other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties, making them promising therapeutic targets for metabolic and inflammatory diseases. Among the numerous identified FAHFA isomers, 9(S)-palmitic acid-9-hydroxy-stearic acid (9(S)-PAHSA) is one of the most abundant and well-studied. This guide provides a head-to-head comparison of this compound with other FAHFA isomers, focusing on their differential effects on key biological processes. The information is compiled from multiple preclinical studies to offer a comprehensive overview for researchers in the field.

Comparative Efficacy: Anti-inflammatory and Metabolic Effects

The biological activities of FAHFAs can vary significantly depending on the specific isomer, including the constituent fatty acid and the position of the ester bond. Below is a summary of the comparative effects of this compound and other FAHFAs in key in vitro assays.

Anti-Inflammatory Activity

The anti-inflammatory potential of FAHFAs is often assessed by their ability to suppress the production of pro-inflammatory cytokines in immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS).

Table 1: Comparative Anti-Inflammatory Effects of FAHFAs on LPS-Stimulated Macrophages

FAHFA IsomerCell TypeAssayKey Findings
9-PAHSA MIMIC® PTE culturesCXCL10 SecretionMore potent than 5-PAHSA; 10 µM and 100 µM induced a 2- and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively.
5-PAHSA MIMIC® PTE culturesCXCL10 SecretionLess potent than 9-PAHSA; only the 100 µM concentration caused a significant (1.8-fold) reduction.
Various PAHSAs, POHSAs, OAHSAs, SAHSAs Bone Marrow-Derived Macrophages (BMDMs)IL-6 Secretion5-, 9-, and 12-isomers of PAHSA, POHSA, OAHSA, and SAHSA significantly attenuated LPS-induced IL-6 secretion. 10- and 13-isomers had no effect.[1]
13-DHAHLA RAW 264.7 MacrophagesPro-inflammatory Cytokine ProductionInhibited LPS-induced pro-inflammatory cytokine production.[2]
Metabolic Activity

FAHFAs have been shown to improve glucose homeostasis, in part by enhancing insulin-stimulated glucose uptake in adipocytes and stimulating glucagon-like peptide-1 (GLP-1) secretion.

Table 2: Comparative Metabolic Effects of FAHFAs

FAHFA IsomerCell Type/ModelAssayKey Findings
S-9-PAHSA 3T3-L1 AdipocytesInsulin-Stimulated Glucose UptakePotentiated insulin-stimulated glucose uptake.[1]
R-9-PAHSA 3T3-L1 AdipocytesInsulin-Stimulated Glucose UptakeDid not potentiate insulin-stimulated glucose uptake.
5-PAHSA 3T3-L1 AdipocytesInsulin-Stimulated Glucose UptakePotentiated insulin-stimulated glucose uptake.
10-PAHOA 3T3-L1 AdipocytesInsulin-Stimulated Glucose UptakeHad no effect on insulin-stimulated glucose transport.
Various PAHSAs, POHSAs, OAHSAs, SAHSAs 3T3-L1 AdipocytesInsulin-Stimulated Glucose UptakeOnly the 5- and 9-isomers of the tested FAHFAs potentiated insulin-stimulated glucose transport.
9-PAHSA GLUTag cellsGLP-1 SecretionDid not stimulate GLP-1 release.
5-PAHSA GLUTag cellsGLP-1 SecretionDid not stimulate GLP-1 release.

Signaling Pathways

The biological effects of many FAHFAs are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 can trigger multiple downstream signaling cascades.

GPR120-Mediated Anti-Inflammatory Signaling

Activation of GPR120 by FAHFAs like 9-PAHSA can inhibit the pro-inflammatory NF-κB pathway, which is a key regulator of inflammatory cytokine production.

GPR120_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 β-arrestin-2 β-arrestin-2 GPR120->β-arrestin-2 Recruits TAK1 TAK1 β-arrestin-2->TAK1 Inhibits IKK IKK TAK1->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Initiates Gene Transcription->Pro-inflammatory Cytokines

Caption: GPR120-mediated anti-inflammatory signaling pathway of 9-PAHSA.

GPR120-Mediated Metabolic Signaling

GPR120 activation in adipocytes can also enhance insulin-stimulated glucose uptake through a pathway involving Gαq/11 and the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

GPR120_Metabolic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 9-PAHSA 9-PAHSA GPR120 GPR120 9-PAHSA->GPR120 Binds to Gαq/11 Gαq/11 GPR120->Gαq/11 GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Glucose Glucose Glucose->GLUT4_membrane Transported by PLC PLC Gαq/11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->GLUT4_vesicle Promotes translocation of

Caption: GPR120-mediated signaling for enhanced glucose uptake in adipocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

LPS-Induced Cytokine Secretion Assay in Macrophages

This assay is used to evaluate the anti-inflammatory properties of FAHFAs by measuring their ability to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with LPS.

LPS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed macrophages (e.g., RAW 264.7) in 24-well plates Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with FAHFA or vehicle (e.g., 1 hour) Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 24 hours) Pretreat->Stimulate Collect_Supernatant Collect cell-free supernatants Stimulate->Collect_Supernatant ELISA Measure cytokine levels (e.g., IL-6, TNF-α) using ELISA Collect_Supernatant->ELISA Analyze_Data Analyze and compare cytokine concentrations ELISA->Analyze_Data

Caption: Workflow for LPS-induced cytokine secretion assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophages are seeded into 24-well plates at a density of 4 x 10^5 cells/mL and incubated overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test FAHFA (e.g., 5, 10, 20, 40 µg/mL) or vehicle control for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.

Insulin-Stimulated Glucose Uptake Assay in Adipocytes

This assay measures the ability of FAHFAs to enhance the uptake of glucose into adipocytes in the presence of insulin, a key indicator of improved insulin sensitivity. The fluorescent glucose analog 2-NBDG is commonly used for this purpose.

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake Glucose Uptake cluster_analysis Analysis Differentiate_Adipocytes Differentiate 3T3-L1 preadipocytes into mature adipocytes Seed_Adipocytes Seed mature adipocytes in 24-well plates Differentiate_Adipocytes->Seed_Adipocytes Treat_FAHFA Treat with FAHFA or vehicle (e.g., 20 µM for 24 hours) Seed_Adipocytes->Treat_FAHFA Serum_Starve Serum starve cells Treat_FAHFA->Serum_Starve Insulin_Stimulation Stimulate with insulin (e.g., 100 nM for 30 minutes) Serum_Starve->Insulin_Stimulation Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Insulin_Stimulation->Add_2NBDG Incubate_Uptake Incubate to allow uptake (e.g., 30 minutes) Add_2NBDG->Incubate_Uptake Wash_Cells Wash cells to remove extracellular 2-NBDG Incubate_Uptake->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Measure_Fluorescence Measure intracellular fluorescence (plate reader or flow cytometry) Lyse_Cells->Measure_Fluorescence Analyze_Data Analyze and compare glucose uptake Measure_Fluorescence->Analyze_Data

Caption: Workflow for 2-NBDG glucose uptake assay in adipocytes.

Detailed Steps:

  • Adipocyte Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • FAHFA Treatment: Differentiated adipocytes are treated with the test FAHFA (e.g., 20 µM) or vehicle for 24 hours.

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 2-4 hours) in a glucose-free medium.

  • Insulin Stimulation: Cells are then stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.

  • 2-NBDG Incubation: 2-NBDG is added to the medium, and cells are incubated for a further 30 minutes to allow for glucose uptake.

  • Measurement: After incubation, cells are washed with ice-cold PBS to remove extracellular 2-NBDG. The cells are then lysed, and the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

Conclusion

The available data indicates that while many FAHFAs exhibit beneficial anti-inflammatory and metabolic properties, there is a notable degree of isomer specificity in their actions. This compound stands out as a potent anti-inflammatory agent, demonstrating greater efficacy than its 5-PAHSA counterpart in certain assays. Furthermore, the stereochemistry of 9-PAHSA is critical for its metabolic effects, with the S-enantiomer being more effective at promoting insulin-stimulated glucose uptake. The activation of GPR120 appears to be a key mechanism underlying these effects, although the potential for biased agonism and the involvement of other signaling pathways warrants further investigation. This comparative guide highlights the importance of studying individual FAHFA isomers to fully understand their therapeutic potential. Further head-to-head studies under standardized conditions are needed to build a more complete picture of the structure-activity relationships within this promising class of lipids.

References

Lack of Evidence for Synergistic Effects of 9(S)-PAHSA in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the therapeutic potential of 9(S)-palmitic acid hydroxy stearic acid (9(S)-PAHSA), a comprehensive review of publicly available scientific literature reveals a notable absence of studies evaluating its synergistic effects in combination with other compounds. Current research has primarily focused on the standalone biological activities of this compound and other fatty acid esters of hydroxy fatty acids (FAHFAs), particularly in the context of metabolic and inflammatory diseases.

While the existing body of research highlights the potential of PAHSAs as therapeutic agents, there is no direct evidence to support their use in synergistic combination therapies. One study investigated the combined administration of 5-PAHSA and 9-PAHSA, but this was not in conjunction with a different class of compound to assess for synergy and the findings did not indicate a significant improvement in metabolic parameters.

This guide, therefore, cannot provide a comparison of synergistic effects as initially intended. Instead, it will summarize the known independent effects and mechanisms of action of this compound, which may inform future research into potential synergistic combinations.

Independent Biological Activities of this compound and other PAHSAs

Research has illuminated several key bioactivities of PAHSAs, including the 9(S) stereoisomer:

  • Improved Insulin Sensitivity and Glucose Homeostasis: PAHSAs have been shown to enhance insulin sensitivity and improve glucose tolerance in preclinical models.[1][2][3] These effects are partly attributed to the potentiation of glucose-stimulated insulin secretion (GSIS).[4]

  • Anti-inflammatory Properties: PAHSAs exhibit anti-inflammatory effects, which have been observed in models of metabolic disease and colitis.[3]

  • Cardioprotective Effects: Studies suggest that 9-PAHSA may offer benefits for cardiovascular complications associated with diabetes by promoting autophagic flux and reducing myocardial hypertrophy.

  • Hepatoprotective Effects: 9-PAHSA has been demonstrated to prevent mitochondrial dysfunction and increase the viability of steatotic hepatocytes, suggesting a potential role in non-alcoholic fatty liver disease (NAFLD).

However, it is important to note that some studies have reported conflicting results regarding the efficacy of PAHSAs in improving glucose control in animal models.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of PAHSAs are mediated through various signaling pathways. Understanding these mechanisms is crucial for identifying potential candidates for synergistic drug combinations in the future.

  • G-Protein Coupled Receptors (GPCRs): The anti-diabetic actions of some PAHSAs appear to involve selective agonism at GPR40, which enhances glucose-stimulated insulin release.

  • PI3K/Akt/mTOR Pathway: 9-PAHSA has been shown to activate the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.

  • Autophagy: 9-PAHSA can promote autophagic flux, a cellular process for degrading and recycling cellular components, which is implicated in its cardioprotective effects.

Below is a diagram illustrating the known signaling pathways influenced by 9-PAHSA.

9S-PAHSA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 GSIS Glucose-Stimulated Insulin Secretion GPR40->GSIS promotes PAHSA This compound PAHSA->GPR40 activates PI3K PI3K PAHSA->PI3K activates Autophagy Autophagy PAHSA->Autophagy promotes (mTOR-independent?) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Autophagy inhibits

Known signaling pathways modulated by this compound.

Future Directions and Conclusion

The absence of data on the synergistic effects of this compound with other compounds represents a significant gap in the current understanding of its therapeutic potential. Future research should explore the possibility of combining this compound with existing drugs for metabolic, inflammatory, and cardiovascular diseases. Given its known mechanisms of action, promising candidates for combination studies could include:

  • Metformin: To potentially enhance glucose-lowering effects through different pathways.

  • Insulin: To investigate if this compound can improve insulin sensitivity and reduce the required insulin dosage.

  • Anti-inflammatory agents (e.g., NSAIDs, biologics): To explore potential synergistic effects in treating inflammatory conditions.

  • Cardioprotective drugs (e.g., statins, ACE inhibitors): To assess combined efficacy in mitigating cardiovascular complications.

References

GPR40's Role in 9(S)-PAHSA vs. R-9-PAHSA Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-protein coupled receptor 40 (GPR40) in mediating the effects of 9(S)-PAHSA and R-9-PAHSA, supported by experimental data and detailed protocols.

The novel lipid family of fatty acid esters of hydroxy fatty acids (FAHFAs), particularly palmitic acid esters of hydroxystearic acid (PAHSAs), have garnered significant attention for their beneficial metabolic effects. Among these, 9-PAHSA has been identified as a key endogenous lipid with anti-diabetic and anti-inflammatory properties. Its actions are largely mediated through the activation of GPR40, a G-protein coupled receptor highly expressed in pancreatic β-cells. This guide focuses on elucidating the stereospecific interactions of 9-PAHSA's enantiomers, this compound and R-9-PAHSA, with GPR40 and the subsequent downstream signaling and physiological effects.

Data Presentation: Comparative Analysis of this compound and R-9-PAHSA at GPR40

While direct quantitative comparisons of the binding affinities and potencies of the individual this compound and R-9-PAHSA enantiomers at GPR40 are not extensively available in the literature, existing studies consistently indicate a stereopreference for the S-enantiomer.

Table 1: GPR40 Agonist Activity of 9-PAHSA Isomers

ParameterThis compound (S9P)R-9-PAHSARacemic 9-PAHSAReference Compound (TAK-875)
GPR40 Affinity Higher affinity for the GPR40 receptor[1].Lower affinity compared to the S-enantiomer[1].Not ReportedKi = 0.038 µM
GPR40 Potency (EC50) Reported to have superior biological activity[1].Less potent than the S-enantiomer.6.2 µM (in intracellular calcium flux assay)[2].37.2 nM (in intracellular calcium flux assay)[2].
Downstream Signaling Activation of Gq, leading to increased intracellular Ca2+.Activation of Gq, leading to increased intracellular Ca2+.Activation of Gq, leading to increased intracellular Ca2+.Activation of Gq, leading to increased intracellular Ca2+.
Effect on cAMP Levels No effect on intracellular cAMP levels.No effect on intracellular cAMP levels.No effect on intracellular cAMP levels.Not Reported

Table 2: Physiological Effects Mediated by GPR40 Activation

Physiological EffectThis compound (S9P)R-9-PAHSARacemic 9-PAHSA
Glucose-Stimulated Insulin Secretion (GSIS) Shows a significant advantage in promoting GSIS.Less effective in promoting GSIS compared to the S-enantiomer.Potentiates GSIS in isolated human and mouse islets.
Insulin-Stimulated Glucose Uptake Demonstrates a significant advantage in enhancing glucose uptake.Less effective in enhancing glucose uptake compared to the S-enantiomer.Not explicitly detailed for the racemic mixture.
Overall Antidiabetic Potential Considered to have greater potential for improving insulin sensitivity and glucose metabolism.Lower potential compared to the S-enantiomer.Improves glucose tolerance and insulin sensitivity in vivo.

Signaling Pathways and Experimental Workflows

The activation of GPR40 by 9-PAHSA isomers initiates a well-defined signaling cascade within pancreatic β-cells, culminating in the potentiation of glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAHSA This compound or R-9-PAHSA GPR40 GPR40 PAHSA->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2 Ca2+ ER->Ca2 Releases Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR40 signaling cascade initiated by 9-PAHSA.

The experimental validation of GPR40's role in 9-PAHSA action typically involves a series of in vitro and in vivo assays.

Experimental_Workflow Start Start: Hypothesis PAHSA isomers activate GPR40 Calcium_Assay In Vitro: Intracellular Calcium Flux Assay (HEK293 cells expressing GPR40) Start->Calcium_Assay GSIS_Islets Ex Vivo: Glucose-Stimulated Insulin Secretion (GSIS) from isolated pancreatic islets Start->GSIS_Islets Compare_Isomers Comparative Analysis (this compound vs. R-9-PAHSA) Calcium_Assay->Compare_Isomers GPR40_Antagonist Pharmacological Inhibition (e.g., GW1100, DC260126) GSIS_Islets->GPR40_Antagonist GPR40_Knockdown Genetic Inhibition (siRNA knockdown in β-cell lines) GSIS_Islets->GPR40_Knockdown GSIS_Islets->Compare_Isomers Animal_Studies In Vivo: Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) in animal models GPR40_Antagonist->Animal_Studies GPR40_Knockdown->Animal_Studies Animal_Studies->Compare_Isomers Conclusion Conclusion: Confirm GPR40's role and isomer selectivity Compare_Isomers->Conclusion

Caption: Experimental workflow to confirm GPR40's role.

Experimental Protocols

Intracellular Calcium Flux Assay

Objective: To measure the ability of 9-PAHSA isomers to stimulate GPR40-mediated intracellular calcium mobilization.

Cell Line: HEK293 cells stably overexpressing human or mouse GPR40.

Protocol:

  • Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well or 384-well black, clear-bottom microplates and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound, R-9-PAHSA, and a reference agonist (e.g., linoleic acid or TAK-875) in the assay buffer.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Add the prepared compounds to the wells and continue to monitor fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response and plot against the compound concentration to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets

Objective: To assess the potentiation of glucose-stimulated insulin secretion by 9-PAHSA isomers.

Islets: Isolated human or mouse pancreatic islets.

Protocol:

  • Islet Culture: Culture isolated islets in a suitable medium (e.g., RPMI-1640) overnight to allow for recovery.

  • Pre-incubation: Pre-incubate batches of islets (e.g., 10-20 islets per replicate) in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with:

    • Low-glucose buffer (negative control).

    • High-glucose buffer (e.g., 16.7 mM glucose) (positive control).

    • High-glucose buffer containing this compound at a specific concentration.

    • High-glucose buffer containing R-9-PAHSA at the same concentration.

    • (Optional) High-glucose buffer with a GPR40 antagonist (e.g., GW1100) plus the PAHSA isomer to confirm GPR40 dependency.

  • Incubation: Incubate the islets for 45-60 minutes at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay.

  • Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis). Compare the fold-increase in insulin secretion in the presence of each PAHSA isomer relative to the high-glucose control.

References

A Comparative Analysis of 9(S)-PAHSA in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9(S)-PAHSA's performance in various disease models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

Palmitic acid-9-hydroxy-stearic acid (9-PAHSA) is a recently discovered bioactive lipid that has garnered significant attention for its potential therapeutic effects in a range of metabolic and inflammatory diseases. As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, 9-PAHSA, and particularly its S-enantiomer, this compound, has demonstrated promising results in preclinical studies. This guide offers a comparative analysis of its efficacy in various disease models, providing a valuable resource for researchers exploring its therapeutic potential.

Performance of this compound in Preclinical Disease Models

The therapeutic potential of this compound has been primarily investigated in the context of type 2 diabetes mellitus (T2DM) and its associated complications, as well as in nonalcoholic fatty liver disease (NAFLD).

Type 2 Diabetes Mellitus (T2DM) and Associated Complications

In murine models of diet-induced T2DM, this compound has shown significant improvements in glucose homeostasis. Studies have demonstrated its ability to improve glucose tolerance and enhance insulin sensitivity[1]. Oral administration of S-9-PAHSA to high-fat diet (HFD)-induced diabetic mice resulted in a significant decrease in fasting blood glucose[2]. Furthermore, S-9-PAHSA treatment has been shown to increase insulin sensitivity in these models[2]. Beyond glycemic control, this compound has also exhibited neuroprotective effects in the context of diabetes-associated cognitive impairment (DACI), where it has been shown to mitigate neuronal damage and cognitive decline[1]. In models of diabetic cardiovascular complications, 9-PAHSA administration has been observed to reduce myocardial hypertrophy[3].

Nonalcoholic Fatty Liver Disease (NAFLD)

In in vitro models of NAFLD, 9-PAHSA has demonstrated a therapeutic effect on lipotoxicity in steatotic hepatocytes. Treatment with 9-PAHSA has been shown to increase the viability of liver cells and reduce steatosis, the hallmark of NAFLD. These findings suggest a potential role for 9-PAHSA in mitigating liver damage associated with this prevalent metabolic disorder.

Comparative Data of this compound vs. Alternatives

A direct comparative experimental analysis of this compound against currently established first-line treatments for T2DM, such as metformin and SGLT2 inhibitors, or for NAFLD, like pioglitazone, is limited in the current scientific literature. However, a comparison of their reported efficacies in their respective studies can provide some context.

It is important to note that one study has questioned the efficacy of PAHSAs, including 9-PAHSA, in improving glucose control in diet-induced obese mice, highlighting the need for further research to clarify its therapeutic potential.

Stereoisomer Comparison: this compound vs. 9(R)-PAHSA

Interestingly, studies comparing the stereoisomers of 9-PAHSA have revealed that the S-enantiomer, this compound, exhibits superior biological activity. This compound demonstrates a higher affinity for the G protein-coupled receptor GPR40, leading to more potent glucose-stimulated insulin secretion and enhanced glucose uptake compared to its R-counterpart.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in different disease models based on available preclinical studies.

Table 1: Effects of this compound in Type 2 Diabetes Mellitus (T2DM) Mouse Models

ParameterMouse ModelTreatment DetailsKey FindingsReference(s)
Fasting Blood Glucose High-Fat Diet (HFD)-induced diabetic miceS-9-PAHSASignificantly decreased fasting blood glucose
Glucose Tolerance HFD-induced diabetic mice9-PAHSAImproved glucose tolerance
Insulin Sensitivity HFD-induced diabetic miceS-9-PAHSASignificantly increased insulin sensitivity
Myocardial Hypertrophy db/db mice9-PAHSA (50 mg/kg for 4 weeks)Attenuated myocardial hypertrophy and dysfunction
Cognitive Function HFD-induced DACI miceS-9-PAHSAMitigated cognitive decline and neuronal damage

Table 2: Effects of 9-PAHSA in Nonalcoholic Fatty Liver Disease (NAFLD) In Vitro Models

ParameterCell ModelTreatment DetailsKey FindingsReference(s)
Hepatocyte Viability Steatotic primary murine hepatocytes and HepG2 cells9-PAHSAIncreased cell viability
Steatosis Steatotic primary murine hepatocytes and HepG2 cells9-PAHSADecreased steatosis

Signaling Pathways and Mechanism of Action

This compound is known to exert its effects through the activation of G protein-coupled receptors, primarily GPR40 and GPR120. Activation of these receptors initiates downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating cellular metabolism, growth, and survival.

This compound Signaling Pathway

9S-PAHSA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects 9S_PAHSA This compound GPR40_120 GPR40 / GPR120 9S_PAHSA->GPR40_120 Activates PI3K PI3K GPR40_120->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Glucose_Uptake Increased Glucose Uptake mTOR->Glucose_Uptake Insulin_Secretion Enhanced Insulin Secretion mTOR->Insulin_Secretion Anti_inflammatory Anti-inflammatory Effects mTOR->Anti_inflammatory Cell_Survival Improved Cell Survival mTOR->Cell_Survival

Caption: this compound signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Mouse Models of Type 2 Diabetes
  • Animal Model: Male C57BL/6J mice are often used. Diabetes is induced by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks). The db/db mouse, a genetic model of obesity and diabetes, is also utilized.

  • This compound Administration: this compound is typically administered via oral gavage at doses ranging from 30 to 50 mg/kg body weight, once daily for several weeks.

  • Glucose Tolerance Test (GTT): After a period of fasting (typically 6 hours), mice are administered an intraperitoneal (IP) or oral dose of glucose (e.g., 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Insulin Tolerance Test (ITT): Following a shorter fasting period (e.g., 4-5 hours), mice are injected with insulin (e.g., 0.75 U/kg body weight, IP). Blood glucose is monitored over time (e.g., 0, 15, 30, 45, and 60 minutes) to evaluate insulin sensitivity.

In Vitro Model of NAFLD
  • Cell Lines: Human hepatoma cell line HepG2 and primary murine hepatocytes are commonly used.

  • Induction of Steatosis: Cells are incubated with oleic acid (e.g., 200-500 µM) for 24 hours to induce lipid accumulation.

  • 9-PAHSA Treatment: Following the induction of steatosis, cells are treated with varying concentrations of 9-PAHSA (e.g., 10-40 µM) for a specified duration.

  • Assessment of Steatosis and Viability: Lipid accumulation is visualized and quantified using Oil Red O staining. Cell viability is assessed using assays such as the WST-1 assay.

Western Blot Analysis of PI3K/AKT Signaling
  • Sample Preparation: Protein lysates are prepared from tissues or cells of interest.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and mTOR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Model Animal Model Selection (e.g., HFD-induced diabetic mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Random Group Assignment (Control vs. This compound) Acclimatization->Grouping Treatment Daily this compound Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring Regular Monitoring (Body weight, food intake) Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT) Monitoring->Metabolic_Tests Tissue_Collection Tissue and Blood Collection Metabolic_Tests->Tissue_Collection Analysis Biochemical and Molecular Analysis (e.g., Western Blot, Histology) Tissue_Collection->Analysis

References

Cross-Species Conservation of 9(S)-PAHSA Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9(S)-Palmitic Acid Hydroxy Stearic Acid (9(S)-PAHSA) signaling, a recently discovered class of bioactive lipids with potent anti-inflammatory and insulin-sensitizing properties. The focus is on the evolutionary conservation of its signaling pathways and physiological effects across different species, offering insights for researchers in metabolic diseases, immunology, and drug development. This document summarizes quantitative data, details key experimental methodologies, and visualizes the signaling cascade to support further investigation and therapeutic innovation.

Data Presentation: Cross-Species Comparison of 9-PAHSA Levels and Effects

The following table summarizes the available quantitative data on 9-PAHSA levels and its observed biological effects in various species. It is important to note that the quantification of specific stereoisomers like this compound is technically challenging, and some studies report on total 9-PAHSA or a racemic mixture.

SpeciesTissue/Fluid9-PAHSA LevelKey Biological Effects of this compoundPrimary Receptor
Human SerumReduced in insulin-resistant individuals.[1][2][3][4]Potentiates glucose-stimulated insulin secretion (GSIS) from islets.[5]GPR120
Adipose TissueReduced in insulin-resistant individuals.Enhances insulin-stimulated glucose uptake in adipocytes.GPR120
Mouse SerumLevels are influenced by diet and metabolic state.Improves glucose tolerance and insulin sensitivity.GPR120, GPR40
Adipose Tissue9-PAHSA is the predominant isomer in white and brown adipose tissue.Reduces adipose tissue inflammation.GPR120
LiverLevels are detectable and regulated by diet.Suppresses hepatic glucose production.GPR120
Rat Hepatocytes-Attenuates LPS-induced inflammation.Not explicitly stated

Comparative Analysis of this compound Signaling

This compound signaling in mammals is primarily mediated by the G-protein coupled receptor, GPR120. The S-enantiomer of 9-PAHSA has demonstrated greater biological activity in promoting glucose-stimulated insulin secretion and insulin-stimulated glucose uptake compared to the R-enantiomer. This suggests a stereospecific interaction with its target receptors.

In comparison to other well-established lipid signaling molecules, the study of FAHFA signaling is relatively new. However, like prostaglandins and endocannabinoids, this compound acts as a signaling molecule that modulates fundamental physiological processes. While prostaglandin and endocannabinoid signaling pathways are highly conserved between vertebrates and invertebrates, the evolutionary history of this compound signaling is less clear. While orthologs of free fatty acid receptors have been suggested in invertebrates like Drosophila melanogaster, direct evidence of this compound binding and signaling is not yet established.

Mandatory Visualization

This compound Signaling Pathway in Mammalian Cells

9S-PAHSA_Signaling This compound Signaling Pathway 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates NF_kB_inhibition Inhibition of NF-κB Pathway GPR120->NF_kB_inhibition β-arrestin dependent PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion GLUT4_translocation GLUT4 Translocation to Membrane PKC->GLUT4_translocation

Caption: this compound signaling cascade in mammalian cells.

Experimental Workflow for Quantification and Biological Activity Assessment

Experimental_Workflow Workflow for this compound Analysis cluster_quantification Quantification cluster_activity Biological Activity Assessment Sample_Collection Sample Collection (Tissue/Plasma) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Lipid_Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis_Quant Quantification of This compound Levels LC_MS->Data_Analysis_Quant Cell_Culture Cell Culture (e.g., Adipocytes, Immune cells) Treatment Treatment with this compound Cell_Culture->Treatment Animal_Model Animal Model (e.g., Mouse) Animal_Model->Treatment Insulin_Sensitivity_Assay Insulin Sensitivity Assay (e.g., Glucose Uptake) Treatment->Insulin_Sensitivity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., LPS challenge) Treatment->Anti_inflammatory_Assay Data_Analysis_Activity Analysis of Biological Effects Insulin_Sensitivity_Assay->Data_Analysis_Activity Anti_inflammatory_Assay->Data_Analysis_Activity

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Key Experiment 1: Quantification of this compound in Biological Samples

Objective: To accurately measure the concentration of this compound in tissues and plasma/serum.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation and Lipid Extraction:

    • Tissues: Homogenize a known weight of tissue (e.g., 50-100 mg) in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.

    • Plasma/Serum: Mix a known volume of plasma or serum (e.g., 100 µL) with PBS, methanol, and chloroform.

    • Add an internal standard (e.g., ¹³C-labeled 9-PAHSA) to the extraction mixture to correct for extraction losses and matrix effects.

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Reconstitute the dried lipid extract in a non-polar solvent.

    • Load the sample onto a silica-based SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the FAHFA fraction, including this compound, with a more polar solvent.

    • Dry the eluate before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in a suitable solvent (e.g., methanol) and inject it into a reverse-phase C18 column.

    • Use a gradient elution with solvents like water, acetonitrile, and methanol with additives like formic acid to separate this compound from other lipids.

    • Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard for high selectivity and sensitivity.

Key Experiment 2: Assessment of Insulin Sensitivity in Adipocytes

Objective: To determine the effect of this compound on insulin-stimulated glucose uptake in adipocytes.

Methodology: In Vitro Glucose Uptake Assay

  • Cell Culture and Differentiation:

    • Culture pre-adipocyte cell lines (e.g., 3T3-L1) to confluence.

    • Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment with this compound:

    • Pre-incubate the differentiated adipocytes with this compound at various concentrations (e.g., 1-50 µM) or vehicle control for a specified period (e.g., 24-48 hours).

  • Glucose Uptake Assay:

    • Wash the cells and incubate them in a glucose-free medium.

    • Stimulate the cells with a submaximal concentration of insulin in the presence of 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

    • After incubation, wash the cells to remove extracellular glucose.

    • Lyse the cells and measure the intracellular radioactivity or fluorescence to quantify glucose uptake.

  • Data Analysis:

    • Normalize glucose uptake to the protein concentration of each sample.

    • Compare the insulin-stimulated glucose uptake in this compound-treated cells to the vehicle-treated controls.

Key Experiment 3: Assessment of Anti-Inflammatory Effects

Objective: To evaluate the ability of this compound to suppress lipopolysaccharide (LPS)-induced inflammation.

Methodology: In Vitro Cytokine/Chemokine Secretion Assay

  • Cell Culture:

    • Culture immune cells such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

  • Treatment and Stimulation:

    • Pre-treat the cells with this compound at various concentrations or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) in the supernatant using ELISA or a multiplex immunoassay.

  • Data Analysis:

    • Compare the levels of inflammatory mediators in the supernatant of cells treated with this compound and LPS to those treated with LPS alone. A reduction in cytokine/chemokine levels indicates an anti-inflammatory effect.

References

Benchmarking 9(S)-PAHSA: A Preclinical Candidate Against Clinically Validated and Emerging Metabolic Disease Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical candidate 9(S)-palmitic acid hydroxystearic acid (9(S)-PAHSA) against a range of emerging and established therapies for metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). While this compound has demonstrated promising results in animal models, it is crucial to note its early stage of development in contrast to the clinically validated data available for the other therapies discussed.

Executive Summary

Metabolic diseases represent a significant and growing global health burden. The therapeutic landscape is rapidly evolving, with novel mechanisms of action moving beyond traditional approaches. This guide examines this compound, a recently identified endogenous lipid with anti-inflammatory and insulin-sensitizing properties, in the context of several classes of cutting-edge therapies:

  • GLP-1 Receptor Agonists (GLP-1 RAs): Semaglutide, Liraglutide, Orforglipron

  • Dual GIP/GLP-1 Receptor Agonists: Tirzepatide

  • Triple GIP/GLP-1/Glucagon Receptor Agonists: Retatrutide

  • SGLT2 Inhibitors: Dapagliflozin

This comparison will focus on their mechanisms of action, efficacy in key clinical and preclinical endpoints, and safety profiles. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Overview of this compound

This compound is a naturally occurring lipid found in the body that has been shown in preclinical studies to have beneficial effects on glucose metabolism and inflammation.[1] Research indicates that levels of PAHSAs are lower in individuals with insulin resistance.[1] The therapeutic potential of this compound is currently being explored in animal models of metabolic disease.

Mechanism of Action of this compound

Preclinical evidence suggests that this compound exerts its effects through multiple pathways. One proposed mechanism involves its action as a ligand for G protein-coupled receptor 120 (GPR120).[2][3] Activation of GPR120 is known to promote glucose uptake and have anti-inflammatory effects. Additionally, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced NF-κB pathway, a key signaling cascade in inflammation.[2] Some studies also suggest a role for this compound in promoting the "browning" of white adipose tissue, which increases energy expenditure.

9_S_PAHSA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9S_PAHSA This compound GPR120 GPR120 9S_PAHSA->GPR120 Binds to NFkB_Inhibition NF-κB Pathway Inhibition GPR120->NFkB_Inhibition Leads to Browning Adipocyte Browning GPR120->Browning Promotes Glucose_Uptake Enhanced Glucose Uptake GPR120->Glucose_Uptake Promotes Anti_Inflammatory Anti-inflammatory Effects (Reduced Cytokine Secretion) NFkB_Inhibition->Anti_Inflammatory LPS LPS LPS->NFkB_Inhibition Activates (Inhibited by this compound)

Figure 1: Proposed Signaling Pathway of this compound.
Preclinical Efficacy of this compound

Studies in mouse models of type 2 diabetes and obesity have demonstrated that administration of this compound can lead to:

  • Improved Glucose Homeostasis: Significant decreases in fasting blood glucose and improved insulin sensitivity.

  • Reduced Inflammation: Attenuation of inflammatory markers.

  • Cardioprotective Effects: Amelioration of diabetic cardiovascular complications in db/db mice.

It is important to note that some studies have reported conflicting results, with no significant improvement in glucose control in certain mouse models and experimental conditions.

Emerging and Established Metabolic Disease Therapies

The following sections provide an overview of several key classes of emerging and established therapies for metabolic diseases, against which this compound is benchmarked.

GLP-1 Receptor Agonists (Semaglutide, Liraglutide, Orforglipron)

GLP-1 RAs mimic the action of the endogenous incretin hormone glucagon-like peptide-1, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and increased satiety.

GLP1_RA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular GLP1_RA GLP-1 RA (e.g., Semaglutide) GLP1R GLP-1 Receptor GLP1_RA->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates Glucagon_Suppression Glucagon Suppression (from α-cells) GLP1R->Glucagon_Suppression Satiety Increased Satiety (CNS effect) GLP1R->Satiety Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Figure 2: GLP-1 Receptor Agonist Signaling Pathway.
Dual GIP/GLP-1 Receptor Agonist (Tirzepatide)

Tirzepatide is a single molecule that acts as an agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors. This dual agonism leads to enhanced insulin secretion and improved insulin sensitivity compared to GLP-1 RAs alone.

Triple GIP/GLP-1/Glucagon Receptor Agonist (Retatrutide)

Retatrutide is an investigational agent that activates the GIP, GLP-1, and glucagon receptors. The addition of glucagon receptor agonism is thought to increase energy expenditure and contribute to greater weight loss.

SGLT2 Inhibitors (Dapagliflozin)

Sodium-glucose cotransporter-2 (SGLT2) inhibitors act in the kidneys to reduce the reabsorption of glucose, leading to its excretion in the urine. This mechanism is independent of insulin action.

SGLT2_Inhibitor_Mechanism cluster_lumen Kidney Proximal Tubule Lumen cluster_membrane Apical Membrane cluster_intracellular Tubular Epithelial Cell Glucose_Na Glucose & Na+ SGLT2 SGLT2 Transporter Glucose_Na->SGLT2 Reabsorption Glucose_Excretion Urinary Glucose Excretion SGLT2->Glucose_Excretion Leads to Blood_Glucose Lowered Blood Glucose Glucose_Excretion->Blood_Glucose SGLT2_inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) SGLT2_inhibitor->SGLT2 Blocks

Figure 3: SGLT2 Inhibitor Mechanism of Action.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound (preclinical) and the emerging/established therapies (clinical). Direct comparisons should be made with caution due to the different stages of development and study designs.

Table 1: Effects on Glycemic Control

Therapy (Dose)Study PopulationDurationBaseline HbA1c (%)Change in HbA1c (%)Comparator/Placebo Change (%)p-value
This compound High-Fat Diet Mice3 weeksN/ASignificantly decreased fasting blood glucoseN/A<0.001
Semaglutide (2.4 mg) Adults with Overweight/Obesity & T2D (STEP 2)68 weeks8.1-1.6-0.4 (Placebo)<0.001
Liraglutide (1.8 mg) Adults with T2D (LEADER)36 months8.7Greater reduction than placebo-0.40 (Estimated Treatment Difference)<0.001
Tirzepatide (15 mg) Adults with T2D (SURPASS-1)40 weeks7.9-2.07+0.04 (Placebo)<0.0001
Retatrutide (12 mg) Adults with T2D36 weeks~8.3-2.16N/AN/A
Dapagliflozin (10 mg) Adults with T2D (DECLARE-TIMI 58)4.2 years (median)8.3-0.42 (vs. Placebo)N/AN/A

Table 2: Effects on Body Weight

Therapy (Dose)Study PopulationDurationBaseline Weight (kg)Change in Body Weight (%)Comparator/Placebo Change (%)p-value
This compound High-Fat Diet Mice3 weeksN/ANo significant changeN/A>0.05
Semaglutide (2.4 mg) Adults with Overweight/Obesity (STEP 1)68 weeks105.3-14.9-2.4 (Placebo)<0.001
Liraglutide (3.0 mg) Adults with Overweight/Obesity56 weeks~106~ -8.0~ -2.6 (Placebo)<0.001
Orforglipron (45 mg) Adults with Obesity36 weeks108.7-14.7-2.3 (Placebo)<0.001
Tirzepatide (15 mg) Adults with Overweight/Obesity72 weeks104.8-20.9-3.1 (Placebo)<0.001
Retatrutide (12 mg) Adults with Obesity48 weeks~108-24.2-2.1 (Placebo)<0.001
Dapagliflozin (10 mg) Adults with T2D (DECLARE-TIMI 58)4.2 years (median)~92Greater reduction than placeboN/AN/A

Table 3: Effects on Cardiovascular and Other Metabolic Parameters

TherapyKey OutcomeResultStudy
This compound Cardiovascular Complications (in db/db mice)Ameliorated carotid vascular calcification and myocardial hypertrophy
Semaglutide (2.4 mg) Major Adverse Cardiovascular Events (MACE)20% risk reduction in adults with pre-existing CVD and obesitySELECT
Liraglutide (1.8 mg) MACE (CV death, nonfatal MI, nonfatal stroke)13% lower risk vs. placebo in adults with T2D at high CV riskLEADER
Tirzepatide (15 mg) MACENon-inferior to DulaglutideSURPASS-CVOT
Retatrutide (8 mg & 12 mg) Liver Fat Reduction (in NAFLD)>80% mean relative reductionPhase 2
Dapagliflozin (10 mg) CV death or hospitalization for heart failure17% lower rate vs. placebo in adults with T2DDECLARE-TIMI 58

Experimental Protocols

Detailed experimental protocols for the clinical trials of the emerging therapies are extensive and proprietary. However, the general methodologies are outlined in their respective publications. For the preclinical studies of this compound, a detailed, publicly available, step-by-step protocol is not available. The following is a generalized description of a common preclinical experiment based on available literature.

Representative Preclinical Experimental Workflow: Oral Glucose Tolerance Test (OGTT) in Mice

This workflow is a general representation and may not reflect the exact protocol used in the cited this compound studies.

OGTT_Workflow start Start fasting Fast mice for 6 hours start->fasting baseline_glucose Measure baseline blood glucose (t=0 min) fasting->baseline_glucose gavage Administer glucose solution via oral gavage baseline_glucose->gavage measure_30 Measure blood glucose at t=30 min gavage->measure_30 measure_60 Measure blood glucose at t=60 min measure_30->measure_60 measure_90 Measure blood glucose at t=90 min measure_60->measure_90 measure_120 Measure blood glucose at t=120 min measure_90->measure_120 analysis Analyze data (e.g., AUC) measure_120->analysis end End analysis->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 9(S)-PAHSA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive overview of the recommended procedures for the proper disposal of 9(S)-Palmitic acid-9-hydroxy-stearic acid (9(S)-PAHSA), a lipid molecule utilized in various research applications. Adherence to these guidelines is essential to minimize environmental impact and maintain a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data is summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₆₆O₄[1][2][3]
Molecular Weight 538.9 g/mol [1][2]
Appearance Solid
Melting Point 33.5 °C
Storage Temperature -20°C or 2-8°C
Solubility Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.

Pre-Disposal Considerations

Before initiating the disposal process, several preparatory steps must be taken to ensure safety and compliance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation: Proper segregation of chemical waste is crucial. This compound waste should be collected in a designated, properly labeled, and sealed container. Avoid mixing it with other incompatible waste streams. If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. For instance, a solution of this compound in methyl acetate is considered a flammable liquid and should be handled accordingly.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound. Note: All chemical waste disposal must be carried out in strict accordance with local, state, and federal regulations, as well as institutional guidelines.

  • Waste Identification and Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "9(S)-Palmitic acid-9-hydroxy-stearic acid."

    • Indicate the quantity of the waste.

    • If dissolved in a solvent, list all components and their approximate concentrations.

  • Container Selection:

    • Use a chemically resistant and sealable container appropriate for the type of waste (solid or liquid).

    • Ensure the container is in good condition, free from leaks or cracks.

  • Collection and Storage:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in the designated waste container.

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from heat sources or incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the waste dissolved in a hazardous solvent? C->D E Label container with This compound and Solvent Information D->E Yes F Label container with This compound (Solid Waste) D->F No G Store Sealed Container in Designated Hazardous Waste Area E->G F->G H Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor G->H I Provide Detailed Waste Information H->I J Schedule and Complete Waste Pickup I->J K Maintain Disposal Records J->K L End: Proper Disposal Complete K->L

Figure 1. Procedural workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Researchers and laboratory personnel are responsible for consulting their institution's specific safety and disposal protocols and adhering to all applicable regulations.

References

Personal protective equipment for handling 9(S)-Pahsa

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 9(S)-PAHSA

This document provides immediate safety, handling, and disposal information for this compound, a lipid molecule utilized in research. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general laboratory safety protocols for handling chemical compounds. A safety data sheet for the related compound 9-PAHSA-d31, which is supplied in a methyl acetate solution, indicates hazards primarily associated with the solvent, such as flammability and eye irritation.[1] When handling this compound, which may be in a solid or liquid form, a comprehensive approach to safety is crucial.

Core PPE Requirements:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes or airborne particles.[2] A face shield may be necessary when handling larger quantities or if there is a significant splash risk.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[2] Gloves should be inspected before use and changed regularly, or immediately if contaminated.

  • Body Protection: A standard laboratory coat is required to protect against spills. For tasks with a higher risk of contamination, chemical-resistant aprons or coveralls may be appropriate.[3]

  • Respiratory Protection: While not typically required for small quantities in a well-ventilated area, a respirator may be necessary if the material is dusty or if aerosols are generated. The appropriate type of respirator should be selected based on a formal risk assessment.

Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound should be stored at -20°C for long-term stability.[4]

Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • For weighing, use an analytical balance within a ventilated enclosure if the compound is a powder.

  • When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. Sonication may be required for complete dissolution.

Quantitative Data: Solubility

SolventSolubility
DMF20 mg/mL
DMSO15 mg/mL
Ethanol20 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, should be considered chemical waste.

  • Dispose of chemical waste in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Experimental Protocols

While specific handling protocols for pure this compound are not detailed in the available literature, the following experimental protocols for related PAHSA compounds provide insight into their use in a research context.

In Vitro Anti-Inflammatory Assay in Macrophages:

This protocol assesses the ability of a PAHSA compound to suppress lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

  • Treatment: Pre-incubate the cells with varying concentrations of the PAHSA compound (e.g., 10 µM) for a specified time.

  • Stimulation: Induce an inflammatory response by adding LPS to the cell culture.

  • Analysis: After incubation, collect the cell supernatant and/or cell lysates to measure cytokine levels (e.g., IL-6, TNF-α) using methods such as ELISA or qPCR.

Extraction of PAHSAs from Adipose Tissue:

This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate PAHSAs from biological samples.

  • Homogenization: Homogenize approximately 100-150 mg of adipose tissue in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform. An internal standard (e.g., 13C4-9-PAHSA) should be added for quantification.

  • Centrifugation: Centrifuge the homogenate to separate the layers.

  • Extraction: Collect the lower organic layer (chloroform) containing the lipids.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to enrich the FAHFA fraction.

  • Analysis: Dry the collected fraction and reconstitute it in an appropriate solvent for analysis by liquid chromatography-mass spectrometry (LC-MS).

Visualizations

General Laboratory Workflow for Handling this compound Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) b Prepare well-ventilated workspace (Fume Hood) a->b c Allow this compound container to reach room temperature b->c d Carefully open container c->d e Weigh desired amount in a ventilated enclosure d->e f Transfer powder to a new container e->f g Add solvent to the powder f->g h Sonicate if necessary for dissolution g->h i Clean all equipment h->i j Dispose of contaminated materials in labeled waste container i->j k Remove and dispose of PPE properly j->k l Wash hands thoroughly k->l

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9(S)-Pahsa
Reactant of Route 2
Reactant of Route 2
9(S)-Pahsa

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。